molecular formula C28H24O16 B1588129 Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside CAS No. 53171-28-1

Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside

Cat. No.: B1588129
CAS No.: 53171-28-1
M. Wt: 616.5 g/mol
InChI Key: FMQQLXJREAGPHS-OJWSHTDTSA-N
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Description

Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside is a natural product found in Eucalyptus cypellocarpa, Eucalyptus ovata, and other organisms with data available.

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O16/c29-11-6-14(32)19-17(7-11)42-25(9-1-2-12(30)13(31)3-9)26(22(19)37)44-28-24(39)23(38)21(36)18(43-28)8-41-27(40)10-4-15(33)20(35)16(34)5-10/h1-7,18,21,23-24,28-36,38-39H,8H2/t18-,21+,23+,24-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQQLXJREAGPHS-OJWSHTDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90971957
Record name 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-O-(3,4,5-trihydroxybenzoyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90971957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53171-28-1, 56508-10-2
Record name Quercetin 3-(6-O-galloylgalactoside)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053171281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-O-(3,4,5-trihydroxybenzoyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90971957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside: Natural Sources, Isolation, Biosynthesis, and Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside, a significant acylated flavonoid glycoside. Tailored for researchers, scientists, and professionals in drug development, this document delineates its primary natural reservoirs, detailed methodologies for its extraction and purification, a putative biosynthetic pathway, and a comprehensive overview of its pharmacological activities.

Introduction: The Significance of Acylated Flavonoids

This compound belongs to the extensive class of flavonoids, which are secondary metabolites ubiquitously found in the plant kingdom. The addition of a galloyl group to the galactoside moiety enhances the structural complexity and often modulates the biological activity of the parent quercetin glycoside. This modification can influence properties such as antioxidant capacity, enzyme inhibition, and bioavailability, making it a molecule of considerable interest for pharmaceutical and nutraceutical applications. This guide serves as a technical resource for the scientific community to facilitate further research and development of this promising natural compound.

Natural Sources of this compound

This compound has been identified in a variety of plant species, often in conjunction with other flavonoid glycosides. The concentration of this specific compound can vary based on the plant species, geographical location, and harvesting time. While precise quantitative data for this compound is often not singled out in broader phytochemical analyses, its presence has been confirmed in the following plants:

Plant SpeciesFamilyPlant Part(s)Notes on Quantification
Myrcia bellaMyrtaceaeLeavesIdentified as a constituent, but specific quantitative data is not available. Broader studies quantify total quercetin glycosides as "quercetin equivalents"[1].
Psidium guajava (Guava)MyrtaceaeLeavesIsolated and identified; however, quantitative yield from the raw plant material is not explicitly stated in available literature[2].
Hypericum perforatum (St. John's Wort)HypericaceaeAerial partsReported as a source, but specific concentration data is lacking[2][3].
Eriocaulon sieboldianumEriocaulaceaeWhole plantIdentified as an active compound, though its concentration in the plant is not specified[2].
Tibouchina pulchraMelastomataceaeFlowersPresent among other acylated flavonoids, but individual quantification is not provided[4].
Pemphis acidulaLythraceae-Isolated from this seashore plant, with yields from the extraction process reported, but not as a direct concentration in the plant material[5].
Polygonum viscosumPolygonaceaeAerial partsIdentified as a constituent[6].

Extraction and Purification Protocols

The isolation of this compound from its natural sources requires a multi-step approach involving extraction and chromatographic purification. The choice of methodology is dictated by the starting material and the desired purity of the final product.

General Extraction and Fractionation Workflow

The initial step involves the extraction of the compound from the dried and powdered plant material. Due to its polar nature, polar solvents are most effective.

Diagram: General Extraction and Fractionation Workflow

Extraction_Workflow Plant_Material Dried & Powdered Plant Material Solvent_Extraction Solvent Extraction (e.g., 70% Ethanol, Methanol) Plant_Material->Solvent_Extraction Filtration_Concentration Filtration & Concentration (Rotary Evaporation) Solvent_Extraction->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Solvent_Partitioning Solvent Partitioning (e.g., with Ethyl Acetate) Crude_Extract->Solvent_Partitioning Ethyl_Acetate_Fraction Ethyl Acetate Fraction (Enriched in Flavonoids) Solvent_Partitioning->Ethyl_Acetate_Fraction Further_Purification Further Chromatographic Purification Ethyl_Acetate_Fraction->Further_Purification Biosynthesis_Pathway Phenylalanine Phenylalanine p_Coumaroyl_CoA p-Coumaroyl-CoA Phenylalanine->p_Coumaroyl_CoA Phenylpropanoid Pathway Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydroquercetin Dihydroquercetin Naringenin->Dihydroquercetin F3H Quercetin Quercetin Dihydroquercetin->Quercetin FLS Hyperoside Quercetin 3-O-beta-D-galactopyranoside (Hyperoside) Quercetin->Hyperoside UGT Final_Product This compound Hyperoside->Final_Product SCPL Acyltransferase UDP_Galactose UDP-Galactose UDP_Galactose->Hyperoside Galloyl_Donor Galloyl Donor (e.g., Galloyl-glucose) Galloyl_Donor->Final_Product Apoptosis_Pathway Compound Quercetin 3-O-(6''-galloyl)- beta-D-galactopyranoside p53 p53 Activation Compound->p53 MAPK MAPK Activation Compound->MAPK Mitochondria Mitochondrial Pathway p53->Mitochondria MAPK->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Sources

A Technical Guide to the Isolation and Characterization of Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside from Psidium guajava Leaves

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Psidium guajava L. (guava), a member of the Myrtaceae family, is a plant of significant medicinal and economic importance, cultivated in tropical and subtropical regions worldwide.[1][2] Its leaves are a rich reservoir of bioactive phytochemicals, including a diverse array of flavonoids, phenolics, and triterpenes, which are responsible for its documented antioxidant, anti-inflammatory, antimicrobial, and hypoglycemic properties.[3][4] Among these constituents, acylated flavonoid glycosides represent a class of compounds with compelling therapeutic potential. This guide provides a comprehensive, in-depth methodology for the isolation, purification, and structural elucidation of a specific bioactive molecule, Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside, from the leaves of P. guajava. The protocol herein is designed for researchers, natural product chemists, and drug development professionals, emphasizing the rationale behind each step to ensure reproducibility and methodological integrity.

Introduction: The Rationale for Targeting this compound

The leaves of Psidium guajava are a well-established source of quercetin and its various glycosidic derivatives.[3] These compounds are known to contribute significantly to the plant's pharmacological profile.[3][4] The target molecule, this compound, is a complex flavonoid. It consists of a quercetin aglycone linked to a galactose sugar at the 3-hydroxyl position, which is further esterified with a galloyl group at the 6-position of the sugar. This galloyl moiety is often associated with enhanced biological activity.

The isolation of this specific compound is driven by its potential pharmacological value. Studies on related compounds and extracts suggest potent antioxidant and anticancer activities.[5][6] For instance, this compound has been shown to induce apoptosis in cancer cell lines, potentially through the inhibition of targets like Aurora kinase.[5] Therefore, obtaining this molecule in a highly pure form is a critical prerequisite for detailed pharmacological evaluation and potential lead compound development.

This guide will navigate the multi-step process, beginning with the strategic preparation of the plant material, followed by optimized extraction and fractionation, and culminating in advanced chromatographic purification and definitive spectroscopic characterization.

Phase I: Botanical Material Processing and Crude Extraction

The success of any natural product isolation hinges on the quality and preparation of the starting material. The concentration of secondary metabolites in plants can be influenced by factors such as harvest time and environmental conditions.[1]

Collection and Preparation of Plant Material

Protocol:

  • Collection: Harvest fresh, healthy leaves of Psidium guajava.

  • Drying: Dry the leaves immediately to prevent enzymatic degradation of phenolic compounds. Shed drying is a suitable method.[4] Alternatively, oven drying at a controlled temperature (e.g., 50°C for 24 hours) can be employed.[1]

  • Pulverization: Once thoroughly dried, grind the leaves into a fine powder (e.g., ≥100 mesh) using a mechanical blender or mortar and pestle.[4][7] This increases the surface area for efficient solvent extraction.

  • Storage: Store the powdered material in an airtight, light-proof container in a cool, dry place until extraction.

Causality: The drying process is critical; it quenches enzymatic activity that can hydrolyze the glycosidic and ester linkages of the target compound. Pulverization ensures that the solvent can effectively penetrate the plant tissue to solubilize the desired metabolites.

Solvent-Based Extraction

The choice of solvent is dictated by the polarity of the target compound. As a glycoside with a galloyl group, this compound is a moderately polar molecule. Solvents like ethanol, methanol, and ethyl acetate, or their aqueous mixtures, are effective.[1][2][8]

Protocol: Ultrasonic-Assisted Extraction (UAE)

  • Maceration: Place 500 g of dried leaf powder into a large vessel.

  • Solvent Addition: Add 2.5 L of ethyl acetate.[8] The use of ethyl acetate directly can yield a cleaner initial extract compared to highly polar solvents like aqueous ethanol, which extract a broader range of compounds including sugars and tannins.

  • Ultrasonication: Submerge the vessel in an ultrasonic bath and extract for 1 hour at a controlled temperature (e.g., 40°C).[8]

  • Filtration: Filter the mixture through filter paper to separate the extract from the plant marc.

  • Repeated Extraction: Repeat the extraction process on the marc multiple times (e.g., seven times) to ensure exhaustive extraction of the target compounds.[8]

  • Concentration: Combine all filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at ≤45°C to yield the crude ethyl acetate extract.[1][8]

Expertise & Experience: While traditional methods like reflux or maceration are effective, UAE is often preferred as it enhances extraction efficiency and reduces processing time and solvent consumption through the physical effects of acoustic cavitation.[8] Starting with ethyl acetate is a strategic choice to enrich the extract with moderately polar flavonoids while minimizing the co-extraction of highly polar impurities.

Phase II: Chromatographic Fractionation and Purification

The crude extract is a complex mixture requiring a multi-step purification strategy to isolate the target compound. The workflow typically progresses from low-resolution, high-capacity techniques to high-resolution, low-capacity techniques.

Workflow: From Crude Extract to Pure Compound

The following diagram outlines a validated workflow for the isolation of this compound.

Isolation_Workflow cluster_0 Extraction & Fractionation cluster_1 Purification & Analysis A Dried P. guajava Leaf Powder B Crude Ethyl Acetate Extract A->B Ultrasonic Extraction (Ethyl Acetate) C HSCCC System B->C Sample Loading D Collected Fractions C->D Elution & Fractionation E Semi-Preparative HPLC D->E Pooling & Injection F Pure Compound (>95%) E->F G Structural Elucidation (NMR, MS) F->G

Caption: Isolation workflow for the target flavonoid.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an ideal primary purification technique for this application. It is a form of liquid-liquid partition chromatography that avoids irreversible adsorption onto a solid support, leading to high recovery of the target compound.

Rationale for HSCCC: This technique excels at separating compounds with subtle differences in their partition coefficients (K) between two immiscible liquid phases. For flavonoid glycosides in guava leaves, it has proven to be a simple and efficient method for preparative separation.[8]

Protocol: HSCCC Purification

  • Solvent System Selection: The choice of the two-phase solvent system is paramount. A system composed of n-hexane–ethyl acetate–methanol–water (0.7:4:0.8:4, v/v/v/v) has been optimized for separating flavonoid glycosides from P. guajava.[8] After vigorous shaking and equilibration in a separatory funnel, the upper phase is used as the stationary phase and the lower phase as the mobile phase.

  • Sample Preparation: Dissolve a portion of the crude ethyl acetate extract (e.g., 600 mg) in a mixture of the upper and lower phases (1:1, v/v) for injection.[8]

  • HSCCC Operation:

    • Fill the multilayer coil column entirely with the stationary phase (upper phase).

    • Rotate the apparatus at a specific speed (e.g., 850 rpm) and pump the mobile phase (lower phase) into the column at a defined flow rate (e.g., 2.0 mL/min).

    • Once hydrodynamic equilibrium is reached (mobile phase emerges from the outlet), inject the sample solution.

    • Monitor the effluent with a UV detector (e.g., at 254 nm) and collect fractions based on the resulting chromatogram.

Final Purification: Semi-Preparative HPLC

While HSCCC provides excellent separation, fractions containing compounds with very similar partition coefficients may require a final polishing step. Semi-preparative High-Performance Liquid Chromatography (HPLC) offers higher resolution for this purpose.

Protocol:

  • Fraction Pooling: Analyze the HSCCC fractions by analytical HPLC. Pool fractions containing the target compound of interest.

  • Column: Use a C18 reversed-phase column.

  • Mobile Phase: Employ a gradient of methanol and water (often with a small amount of acid like formic or phosphoric acid to improve peak shape).[9]

  • Purification: Inject the pooled fraction and collect the peak corresponding to this compound.

  • Solvent Removal: Lyophilize or use a rotary evaporator to remove the HPLC solvents to obtain the final, pure compound.

Phase III: Structural Elucidation and Purity Assessment

Confirmation of the isolated compound's identity and purity is a non-negotiable step, achieved through a combination of chromatographic and spectroscopic techniques.

Purity Determination

The purity of the final isolate should be determined by analytical HPLC-PDA (Photodiode Array). A purity of >95% is typically required for biological assays.[8]

Spectroscopic Characterization

Mass Spectrometry (MS):

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight.

  • Expected Result: The compound has a molecular formula of C28H24O16 and a molecular weight of 616.5 g/mol .[10] In positive ion mode, it would show a protonated molecule at m/z 617 [M+H]⁺. In negative ion mode, a deprotonated molecule at m/z 615 [M-H]⁻ is expected.[11][12]

  • MS/MS Fragmentation: Tandem MS (MS/MS) on the m/z 615 precursor ion would yield characteristic product ions, confirming the structure. Key fragments would include:

    • m/z 463 [M-H-152]⁻: corresponding to the loss of the galloyl moiety.

    • m/z 301 [M-H-152-162]⁻: corresponding to the subsequent loss of the hexose (galactose) unit, leaving the quercetin aglycone.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Techniques: ¹H-NMR and ¹³C-NMR, along with 2D-NMR experiments (COSY, HMBC, HSQC), are used for unambiguous structural assignment.

  • Key ¹H-NMR Signals:

    • Quercetin Moiety: Characteristic signals in the aromatic region (δ 6.0-8.0 ppm), including two doublets for H-6 and H-8 on the A-ring and an ABX system for the H-2', H-5', and H-6' protons on the B-ring.[8]

    • Galactose Moiety: An anomeric proton (H-1'') appearing as a doublet. The coupling constant (J value) of this proton is critical for confirming the β-anomeric configuration (typically J ≈ 7-8 Hz).[8]

    • Galloyl Moiety: A characteristic two-proton singlet in the aromatic region (around δ 7.0 ppm) for the two equivalent protons on the galloyl ring.

  • ¹³C-NMR Signals: The spectrum will show 28 distinct carbon signals corresponding to the quercetin (15 C), galactose (6 C), and galloyl (7 C) moieties.

Data Summary Table:

Data TypeObservationInterpretation
Purity (HPLC) >95% peak area at detection wavelengthHigh purity suitable for bioassay
ESI-MS [M-H]⁻ m/z 615Confirms molecular weight of 616.5 Da
MS/MS Fragments m/z 463, 301Confirms loss of galloyl and galactose units
¹H-NMR (Anomeric) Doublet, δ ~5.4 ppm, J ≈ 7.8 HzConfirms β-galactopyranoside linkage
¹H-NMR (Galloyl) Singlet (2H), δ ~7.0 ppmConfirms presence of galloyl group
¹³C-NMR 28 carbon signalsMatches the expected carbon count

Conclusion and Future Directions

This guide has detailed a robust and reproducible methodology for the isolation and characterization of this compound from Psidium guajava leaves. The workflow, which employs ultrasonic-assisted extraction followed by a combination of HSCCC and semi-preparative HPLC, is efficient for obtaining the target compound at a high degree of purity. The structural identity is unequivocally confirmed through modern spectroscopic techniques, providing a self-validating system of analysis.

The availability of pure this compound is the gateway to exploring its full therapeutic potential. Future research should focus on:

  • In-depth Biological Evaluation: Expanding on preliminary findings to investigate its mechanism of action in various disease models, particularly in oncology and inflammatory diseases.[6]

  • Pharmacokinetic Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to understand its bioavailability and in vivo behavior.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to identify key structural features responsible for its biological activity, potentially leading to the design of more potent and selective therapeutic agents.

This work underscores the value of natural products from medicinal plants like Psidium guajava as a vital source for drug discovery and development.

References

  • Arumugam, A., et al. (2021). Extraction of bioactive compounds from Psidium guajava leaves and its utilization in preparation of jellies. Journal of Food Science and Technology. Available at: [Link]

  • El-Sayed, A. M., & Ezzat, S. M. (2009). Quantification of flavonoids of Psidium guajava L. preparations by Planar Chromatography (HPTLC). Pharmacognosy Magazine. Available at: [Link]

  • Zhang, L., et al. (2018). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). Molecules. Available at: [Link]

  • BioCrick. (n.d.). This compound | CAS:53171-28-1. BioCrick. Available at: [Link]

  • Nguyen, P. D., et al. (2023). Isolation of quercetin-3-O-sulfate and quantification of major compounds from Psidium guajava L. from Vietnam. Journal of Food Composition and Analysis. Available at: [Link]

  • Permatasari, L., et al. (2020). Preliminary Identification and Quantification of Quercetin Concentration and Its Comparison in Psidium Guajava L. (Guava) Fruits Ethanol Extract. Pharmacognosy Journal. Available at: [Link]

  • Sharma, A., et al. (2024). Studies on the Evaluation of Flavonoids (Morin, Naringin, Quercetin & Rutin) in Psidium Guajava Linn. Leaves By HPLC. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Campone, L., et al. (2018). Characterization of Flavonoids and Phenolic Acids in Myrcia bella Cambess. Using FIA-ESI-IT-MSn and HPLC-PAD-ESI-IT-MS Combined with NMR. Molecules. Available at: [Link]

  • Rollando, R., et al. (2019). The Best Extraction Technique for Kaempferol and Quercetin Isolation from Guava Leaves (Psidium guajava). ResearchGate. Available at: [Link]

  • Al-Mugdadi, S. F. H., & Al-Shammari, A. M. M. (2024). Isolation and Characterization of Two Flavonoids from Guava leaves Cultivated in Iraq: A Broad Study on Structural Elucidation and Cytotoxic Evaluation. Iraqi Journal of Agricultural Sciences. Available at: [Link]

  • ETFLIN. (n.d.). A Mini Review on the Analytical Method and Its Validation for Psidium guajava. ETFLIN. Available at: [Link]

  • PubChem. (n.d.). Quercetin 3-(6''-galloylgalactoside). National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (2008). CN101297865A - Method for extracting total flavones from guava leaves. Google Patents.
  • ResearchGate. (n.d.). HPLC analysis data of phenolic, flavonoid and alkaloids compounds in Psidium guajava L. (PGL) µg/mg leaf ethanolic 70% extracts. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). MS/MS spectra of compound 22, quercetin-O-galloyl-glucoside with [M-H] − m/z 615. ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to the Biosynthesis of Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside, a complex flavonoid with significant therapeutic potential. The biosynthesis of this molecule is a multi-step process that begins with fundamental precursors from primary metabolism and involves a series of enzymatic reactions catalyzed by key enzyme families, including chalcone synthases, isomerases, hydroxylases, UDP-glycosyltransferases, and acyltransferases. This document elucidates the intricate molecular logic of this pathway, from the generation of the quercetin aglycone via the well-established phenylpropanoid pathway to the subsequent regiospecific galactosylation and final galloylation. By integrating established biochemical knowledge with field-proven experimental methodologies, this guide aims to serve as an essential resource for researchers seeking to understand, engineer, and harness the production of this valuable natural product.

Introduction: The Significance of Acylated Flavonoid Glycosides

This compound is a member of the vast and diverse class of plant secondary metabolites known as flavonoids. These polyphenolic compounds are renowned for their wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. The addition of sugar moieties (glycosylation) and acyl groups (acylation) to the flavonoid backbone significantly influences their solubility, stability, and bioavailability, thereby modulating their therapeutic efficacy. The galloylated derivative of quercetin 3-O-galactoside is of particular interest due to the combined biological activities of the quercetin, galactose, and gallic acid moieties. Understanding its biosynthesis is paramount for the metabolic engineering of plants or microbial systems for enhanced production and for the discovery of novel enzymatic tools for chemoenzymatic synthesis.

The Core Biosynthetic Framework: From Primary Metabolism to the Quercetin Aglycone

The journey to synthesize this compound begins with precursors from two central metabolic routes: the shikimate pathway and the phenylpropanoid pathway.

The Shikimate Pathway: A Gateway to Aromatic Compounds

The shikimate pathway is the primary route for the biosynthesis of aromatic amino acids, including L-phenylalanine, in plants and microorganisms. This seven-step pathway converts phosphoenolpyruvate and erythrose 4-phosphate into chorismate, the last common precursor for the synthesis of tryptophan, tyrosine, and phenylalanine. L-phenylalanine serves as the direct precursor for the phenylpropanoid pathway.

The Phenylpropanoid Pathway: Building the Flavonoid Skeleton

The phenylpropanoid pathway is a pivotal metabolic route that generates a vast array of phenolic compounds in plants.[1] The biosynthesis of the quercetin aglycone from L-phenylalanine proceeds through a series of well-characterized enzymatic steps:

  • Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the deamination of L-phenylalanine by PAL to yield cinnamic acid.

  • Cinnamate-4-hydroxylase (C4H): Cinnamic acid is then hydroxylated to form p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • Chalcone Synthase (CHS): CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone.

  • Chalcone Isomerase (CHI): Naringenin chalcone is subsequently isomerized by CHI to form the flavanone, naringenin.

  • Flavanone 3-Hydroxylase (F3H): Naringenin is hydroxylated at the 3-position of the C-ring by F3H to yield dihydrokaempferol.

  • Flavonoid 3'-Hydroxylase (F3'H): Dihydrokaempferol is then hydroxylated at the 3'-position of the B-ring by F3'H to produce dihydroquercetin.

  • Flavonol Synthase (FLS): Finally, the desaturation of dihydroquercetin by FLS introduces a double bond in the C-ring, leading to the formation of the flavonol, quercetin .

Quercetin_Biosynthesis Shikimate_Pathway Shikimate Pathway L_Phenylalanine L-Phenylalanine Shikimate_Pathway->L_Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS + 3x Malonyl-CoA Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Quercetin Quercetin Dihydroquercetin->Quercetin FLS Final_Biosynthesis_Pathway Quercetin Quercetin Hyperoside Quercetin 3-O-beta-D-galactopyranoside (Hyperoside) Quercetin->Hyperoside Flavonol 3-O-galactosyltransferase (UGT) + UDP-Galactose Final_Product This compound Hyperoside->Final_Product Serine Carboxypeptidase-Like (SCPL) Acyltransferase + Acyl Donor (e.g., 1-O-galloyl-β-D-glucose)

Figure 2: Final tailoring steps in the biosynthesis pathway.

Experimental Workflows for Pathway Elucidation and Engineering

The study and manipulation of flavonoid biosynthetic pathways require a robust set of experimental techniques. The following section outlines key protocols for researchers in this field.

Heterologous Expression and Purification of Biosynthetic Enzymes

To characterize the function of candidate genes encoding enzymes like UGTs and acyltransferases, heterologous expression in a well-defined host system is essential. Escherichia coli is a commonly used host due to its rapid growth and ease of genetic manipulation.

Protocol 1: Heterologous Expression and Purification of a His-tagged Plant UGT in E. coli

  • Gene Cloning: Amplify the full-length coding sequence of the candidate UGT gene from plant cDNA. Incorporate restriction sites for cloning into a suitable expression vector (e.g., pET series) that adds an N- or C-terminal polyhistidine (His) tag.

  • Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Grow a 50 mL starter culture of the transformed E. coli overnight at 37°C in LB medium containing the appropriate antibiotic.

    • Inoculate 1 L of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

    • Continue to culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance soluble protein expression.

  • Cell Lysis:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation (e.g., 15000 x g for 30 minutes at 4°C).

  • Protein Purification:

    • Load the clarified lysate onto a Ni-NTA affinity chromatography column pre-equilibrated with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Purity Assessment and Buffer Exchange:

    • Analyze the purified protein fractions by SDS-PAGE to assess purity.

    • Perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

Figure 3: Workflow for heterologous protein expression and purification.

In Vitro Enzyme Assays

In vitro assays are crucial for confirming the catalytic activity and substrate specificity of the purified enzymes.

Protocol 2: UGT Enzyme Assay

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 1-5 µg of purified UGT enzyme

    • 100 µM Quercetin (dissolved in DMSO)

    • 2 mM UDP-galactose

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding an equal volume of methanol.

  • Analysis: Centrifuge the mixture to pellet any precipitated protein and analyze the supernatant by HPLC or LC-MS to detect the formation of hyperoside.

Protocol 3: Acyltransferase Enzyme Assay

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM MES buffer (pH 6.0)

    • 1-5 µg of purified SCPL acyltransferase

    • 100 µM Hyperoside

    • 200 µM 1-O-galloyl-β-D-glucose (acyl donor)

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding an equal volume of methanol.

  • Analysis: Analyze the reaction products by HPLC or LC-MS to identify the formation of this compound.

Metabolite Profiling using LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the identification and quantification of flavonoids and their derivatives in plant extracts or enzymatic assays.

Protocol 4: LC-MS Analysis of Quercetin Derivatives

  • Sample Preparation:

    • Plant Tissue: Homogenize freeze-dried plant material and extract with 80% methanol. Centrifuge and filter the supernatant.

    • Enzyme Assay: Use the reaction mixture after termination and centrifugation.

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: Use a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Gradient: A typical gradient could be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 5% B.

  • Mass Spectrometry Detection:

    • Ionization Mode: Use electrospray ionization (ESI) in negative ion mode.

    • Analysis: Perform full scan analysis to detect the molecular ions of the expected compounds ([M-H]⁻). For structural confirmation, perform tandem MS (MS/MS) to obtain fragmentation patterns.

Table 1: Expected m/z values for key metabolites in negative ion mode

CompoundFormulaExpected [M-H]⁻ (m/z)
QuercetinC₁₅H₁₀O₇301.035
HyperosideC₂₁H₂₀O₁₂463.088
This compoundC₂₈H₂₄O₁₆615.100
Gene Expression Analysis by qPCR

Quantitative real-time PCR (qPCR) is used to quantify the transcript levels of the biosynthetic genes in different plant tissues or under various experimental conditions, providing insights into the regulation of the pathway.

Protocol 5: qPCR Analysis of Flavonoid Biosynthesis Genes

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from plant tissues using a suitable kit or protocol.

    • Treat the RNA with DNase I to remove any genomic DNA contamination.

    • Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.

  • Primer Design: Design gene-specific primers for the target biosynthetic genes (e.g., PAL, CHS, F3H, FLS, UGT, SCPL-AT) and a reference gene (e.g., Actin or Ubiquitin).

  • qPCR Reaction:

    • Prepare a qPCR reaction mixture containing cDNA, forward and reverse primers, and a suitable SYBR Green master mix.

    • Perform the qPCR reaction in a real-time PCR system.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative expression levels of the target genes.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex and highly regulated process that showcases the remarkable synthetic capabilities of plants. This guide has outlined the key enzymatic steps, from the generation of the quercetin backbone to the final tailoring reactions of galactosylation and galloylation. While the core phenylpropanoid pathway is well-established, the specific enzymes responsible for the latter two steps, particularly the galloylation of hyperoside, remain an active area of research.

The experimental protocols provided herein offer a robust framework for the identification and characterization of these novel enzymes. Such discoveries will not only deepen our fundamental understanding of plant specialized metabolism but also pave the way for the biotechnological production of this and other valuable acylated flavonoid glycosides for pharmaceutical and nutraceutical applications. Future research should focus on the in planta validation of the proposed pathway and the elucidation of the regulatory networks that govern the flux through this intricate biosynthetic grid.

References

  • Vogt, T. (2010). Phenylpropanoid Biosynthesis. Molecular Plant, 3(1), 2-20. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Quercetin 3-galactoside (HMDB0030775). [Link]

  • Guna, S., et al. (2022). Hyperoside: A Review of Its Structure, Synthesis, Pharmacology, Pharmacokinetics and Toxicity. Molecules, 27(9), 2936. [Link]

  • Landmann, C., et al. (2021). Key genes in a “Galloylation-Degalloylation cycle” controlling the synthesis of hydrolyzable tannins in strawberry plants. Plant Communications, 2(5), 100231. [Link]

  • Koirala, N., et al. (2020). Heterologous expression of plant glycosyltransferases for biochemistry and structural biology. Methods in Cell Biology, 160, 149-173. [Link]

  • Agilent Technologies. (2013). UHPLC-ESI Accurate-Mass Q-TOF MS/MS Approaches for Characterizing the Metabolism and Bioavailability of Quercetin in Humans. [Link]

  • Le Roy, J., et al. (2016). Expression analysis of flavonoid biosynthesis genes during Arabidopsis thaliana silique and seed development with a primary focus on the proanthocyanidin biosynthetic pathway. BMC Plant Biology, 16, 12. [Link]

Sources

"Chemical structure and properties of Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside: Structure, Properties, and Therapeutic Potential

Executive Summary

This compound (QGGP) is a naturally occurring acylated flavonoid glycoside, a class of compounds attracting significant attention in pharmacology and drug development. This molecule is distinguished by its unique tripartite structure, consisting of a quercetin aglycone, a β-D-galactose sugar moiety, and a galloyl group esterified at the 6''-position of the galactose. This specific structural arrangement, particularly the presence of the galloyl group, is believed to significantly enhance its biological activities compared to its parent flavonoids.[1] Found in various medicinal plants such as Psidium guajava (guava) and Hypericum perforatum (St. John's Wort), QGGP exhibits a broad spectrum of potent biological effects, including antioxidant, anti-inflammatory, and anticancer properties.[2][3][4] This guide provides a comprehensive technical overview of QGGP, detailing its physicochemical characteristics, mechanisms of action, and validated experimental methodologies for its study, aimed at researchers, scientists, and drug development professionals.

Physicochemical Characterization and Structural Validation

The precise identification and characterization of a bioactive compound are foundational to its development as a therapeutic agent. QGGP's structure has been rigorously elucidated through a combination of spectroscopic techniques.

Core Chemical Structure

QGGP is composed of three key moieties:

  • Quercetin Backbone: A well-known flavonol with a 3',4'-dihydroxylated B-ring and hydroxyl groups at positions 3, 5, and 7 of the AC rings. This core structure is fundamental to its antioxidant and radical-scavenging capabilities.

  • β-D-Galactopyranoside Linkage: A galactose sugar molecule is attached to the quercetin backbone at the 3-O position. The β-anomeric configuration is critical for its specific interactions with biological targets.

  • 6''-Galloyl Esterification: A gallic acid molecule is ester-linked to the 6-position of the galactose sugar. This galloyl group is a key contributor to the molecule's enhanced bioactivity, increasing its polarity and introducing additional phenolic hydroxyls.[1][5]

Physicochemical Properties

A summary of the key properties of QGGP is presented below for quick reference.

PropertyValueSource
CAS Number 53171-28-1[2][3][4]
Molecular Formula C₂₈H₂₄O₁₆[3][4]
Molecular Weight 616.48 g/mol [3][4][5]
Appearance Powder[4]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol, Acetone.[2][4]
Spectroscopic Profile for Structural Validation

Definitive structural confirmation relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques provide a detailed fingerprint of the molecule.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for confirming connectivity and stereochemistry. Key diagnostic signals for QGGP include:

    • A doublet for the anomeric proton of the galactose unit around δ 5.52 ppm with a coupling constant (J) of approximately 7.8 Hz, which unequivocally confirms the β-configuration.[1]

    • A characteristic singlet for the two equivalent aromatic protons of the symmetrical galloyl group at approximately δ 7.28 ppm.[1]

    • In the ¹³C NMR spectrum, the quercetin carbonyl carbon resonates near δ 178.20 ppm, while the distinct galloyl ester carbonyl appears at δ 166.71 ppm.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) confirms the molecular formula. Tandem MS (MS/MS) reveals the fragmentation pattern, which is crucial for validating the sequence of the moieties. For QGGP, the typical fragmentation in negative ion mode involves:

    • A precursor ion [M-H]⁻ at m/z 615.

    • A primary fragment ion at m/z 463, corresponding to the loss of the galloyl group (a neutral loss of 152 Da).

    • A subsequent fragment at m/z 301, representing the quercetin aglycone after the additional loss of the galactose moiety (a neutral loss of 162 Da).[6]

Biological Activities and Therapeutic Mechanisms

QGGP's therapeutic potential stems from its ability to modulate multiple cellular pathways, primarily related to oxidative stress, inflammation, and cell cycle regulation.

Antioxidant and Anti-inflammatory Actions

As a potent antioxidant, QGGP directly scavenges reactive oxygen species (ROS) by donating hydrogen atoms from its multiple phenolic hydroxyl groups, thereby mitigating cellular oxidative damage.[1] This activity is foundational to its role in preventing chronic diseases.[1] Its anti-inflammatory effects are mediated through the inhibition of key pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as the suppression of inflammatory cytokines such as TNF-α and IL-6.[1]

Anticancer Activity: A Multi-Targeted Approach

QGGP has demonstrated significant anticancer activity in preclinical studies, operating through several distinct mechanisms.[1]

  • Induction of Apoptosis: It effectively triggers programmed cell death in various cancer cell lines, including breast, colon, and liver cancer cells.[1][2] This is achieved by activating intrinsic mitochondrial apoptotic pathways and modulating the p53 and MAPK signaling cascades.[2][4]

  • Aurora Kinase Inhibition: A key and more specific mechanism is its potent inhibition of Aurora kinases A and B.[2][4] These kinases are critical regulators of cell division, and their over-expression is common in many cancers. By inhibiting them, QGGP disrupts mitosis, leading to cell cycle arrest and subsequent apoptosis.[2]

Anticancer_Mechanism_of_QGGP cluster_kinase Kinase Inhibition cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes QGGP Quercetin 3-O-(6''-galloyl)- beta-D-galactopyranoside AuroraA Aurora Kinase A QGGP->AuroraA inhibits AuroraB Aurora Kinase B QGGP->AuroraB inhibits p53 p53 Pathway QGGP->p53 activates MAPK MAPK Pathway QGGP->MAPK activates Mito Mitochondrial Pathway QGGP->Mito activates CellCycleArrest Cell Cycle Arrest AuroraA->CellCycleArrest leads to AuroraB->CellCycleArrest leads to Apoptosis Apoptosis p53->Apoptosis induces MAPK->Apoptosis induces Mito->Apoptosis induces CellCycleArrest->Apoptosis induces

Anticancer mechanisms of QGGP.

Methodologies for Research and Development

Reproducible and validated protocols are essential for advancing the study of QGGP. This section outlines key experimental workflows.

Isolation and Purification Workflow

The isolation of QGGP from natural sources is a multi-step process requiring careful chromatographic separation. The causality behind this workflow is to progressively enrich the target compound by separating molecules based on their polarity.

Isolation_Workflow Plant Plant Material (e.g., Psidium guajava leaves) Extract Crude Extraction (e.g., EtOH/H₂O) Plant->Extract Fractionate Solvent Partitioning (Fractionation) Extract->Fractionate Column Column Chromatography (e.g., Silica Gel, Sephadex) Fractionate->Column HPLC Preparative HPLC (Purification) Column->HPLC Pure Pure QGGP HPLC->Pure Analysis Structural Elucidation (NMR, HR-MS) Pure->Analysis

General workflow for QGGP isolation.

Protocol: Extraction and Initial Fractionation

  • Extraction: Macerate dried, powdered plant material (e.g., 1 kg of guava leaves) with an 80% ethanol/water solution at room temperature for 72 hours.

  • Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude aqueous residue.

  • Fractionation: Suspend the residue in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol). QGGP is typically enriched in the ethyl acetate or n-butanol fractions.

  • Purification: Subject the enriched fraction to column chromatography (e.g., Sephadex LH-20) followed by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield the pure compound.[2]

Analytical Quantification via HPLC

For quantitative analysis, a validated reverse-phase HPLC method is standard.

ParameterSpecification
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: Water + 0.1% Formic AcidB: Methanol + 0.1% Formic Acid
Flow Rate 0.8 - 1.0 mL/min
Detection PAD/DAD at ~260 nm and ~356 nm
Quantification External standard method using a calibration curve of a pure QGGP standard.
Data derived from a representative method.[6]

This system is self-validating through the use of a certified reference standard, calibration curves, and system suitability tests (e.g., peak symmetry, resolution). Precision data for similar flavonoid analyses show low relative standard deviation (RSD), typically <3%, for both intra- and inter-day measurements.[6]

Protocol: In Vitro Aurora Kinase Inhibition Assay

This protocol provides a framework for assessing QGGP's activity against its specific molecular target, Aurora kinase. The choice of measuring autophosphorylation is a direct and reliable indicator of kinase activity.

  • Reagents: Recombinant human Aurora A/B kinase, ATP, kinase assay buffer, and a substrate (e.g., myelin basic protein or a specific peptide). QGGP is dissolved in DMSO.

  • Reaction Setup: In a 96-well plate, combine the kinase, varying concentrations of QGGP (or DMSO as a vehicle control), and the substrate in the assay buffer.

  • Initiation: Start the reaction by adding a solution of ATP (e.g., 10 µM). Incubate at 30°C for 30-60 minutes.

  • Termination & Detection: Stop the reaction by adding EDTA. Quantify kinase activity by measuring the amount of phosphorylated substrate. This is commonly done using an antibody-based method like ELISA or a luminescence-based assay that measures the amount of ATP remaining (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percentage of inhibition at each QGGP concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve. A decrease in the phosphorylation of the kinase itself (autophosphorylation at Thr288 for Aurora-A) can also be measured via Western Blot as a confirmation of inhibition.[2]

Protocol: Formulation for In Vivo Studies

Translating in vitro findings requires a safe and effective formulation for animal studies. The low aqueous solubility of QGGP necessitates a co-solvent system.

Objective: To prepare a 1 mg/mL clear solution of QGGP for administration.

  • Stock Solution: Prepare a 10 mg/mL stock solution of QGGP in 100% DMSO.

  • Vehicle Preparation: The final vehicle will consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Mixing Procedure (Causality is key): a. Take 100 µL of the 10 mg/mL DMSO stock solution (this contains 1 mg of QGGP). b. Add 400 µL of PEG300 and mix thoroughly. PEG300 acts as a primary solubilizing agent. c. Add 50 µL of Tween-80 and mix. Tween-80 is a surfactant that prevents precipitation when the aqueous component is added. d. Slowly add 450 µL of saline to bring the final volume to 1 mL. The gradual addition of the aqueous phase is critical to maintaining a clear solution.[3] This protocol results in a clear solution with a final concentration of 1 mg/mL QGGP, suitable for injection.[3]

Future Directions and Applications

This compound stands out as a promising natural product with well-defined mechanisms of action. Its potent, multi-targeted anticancer activity, particularly its inhibition of Aurora kinases, warrants further investigation.

  • Drug Development: Future research should focus on lead optimization to improve pharmacokinetic properties (e.g., bioavailability, metabolic stability) and conducting comprehensive preclinical toxicology and efficacy studies in relevant animal models of cancer and inflammatory diseases.

  • Other Applications: Its efficacy against cyanobacteria suggests potential use in controlling harmful algal blooms, while its strong antioxidant properties make it a candidate for use as a natural preservative in the food and cosmetic industries.[1]

References

  • This compound | CAS:53171-28-1 - BioCrick. [Link]

  • Characterization of Flavonoids and Phenolic Acids in Myrcia bella Cambess. Using FIA-ESI-IT-MSn and HPLC-PAD-ESI-IT-MS Combined with NMR - MDPI. [Link]

  • Quercetin 3-O-(6''-galloyl)-beta-D-glucopyranoside | Chemsrc. [Link]

Sources

"Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside CAS number 53171-28-1"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside (CAS: 53171-28-1) for Advanced Research Applications

Introduction

This compound (Q3Gg) is a complex flavonoid glycoside that has garnered significant attention within the scientific community. As a derivative of quercetin, one of the most abundant dietary flavonoids, Q3Gg is distinguished by the addition of a galloyl group to its galactose sugar moiety. This structural modification significantly enhances its biological activities compared to its non-galloylated precursor, hyperoside.[1] Found in various medicinal plants, this compound exhibits a remarkable spectrum of pharmacological properties, including potent antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[1] Its multifaceted mechanism of action, which involves the modulation of key cellular signaling pathways, positions Q3Gg as a promising candidate for further investigation in drug discovery and development. This guide provides a comprehensive technical overview for researchers, covering its molecular profile, isolation, biological mechanisms, and practical experimental protocols.

Molecular Profile and Physicochemical Properties

The unique structure of Q3Gg is central to its bioactivity. It consists of a quercetin aglycone linked at the 3-position to a beta-D-galactopyranoside, which is further esterified with gallic acid at the 6''-position. The presence of numerous hydroxyl groups from all three components contributes to its strong antioxidant potential, while the galloyl moiety is critical for enhancing its efficacy in various biological systems.[1]

Table 1: Chemical Identity of this compound

IdentifierValue
CAS Number 53171-28-1[2][3]
Molecular Formula C₂₈H₂₄O₁₆[2][3][4][5]
Molecular Weight 616.48 g/mol [2][3][4]
IUPAC Name [(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate[2]
SMILES C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4COC(=O)C5=CC(=C(C(=C5)O)O)O)O)O">C@@HO)O)O[2][5]

Physicochemical Characteristics:

Q3Gg typically presents as a light yellow to yellow solid.[3] Its solubility is a critical factor for experimental design. It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[6][7] For aqueous systems and in vivo studies, specific formulations are required to achieve sufficient concentration, as detailed in the experimental protocols section.

cluster_0 Molecular Components Quercetin Quercetin Galactose Galactose Quercetin->Galactose C3-O-Glycosidic Bond Galloyl_Group Galloyl Group Galactose->Galloyl_Group C6''-Ester Bond cluster_workflow Isolation & Purification Workflow Start Dried Psidium guajava Leaf Powder Extraction Solvent Extraction (80% Methanol) Start->Extraction Concentration Rotary Evaporation Extraction->Concentration ColumnChrom Column Chromatography (Silica Gel) Concentration->ColumnChrom PrepHPLC Preparative HPLC (C18 Column) ColumnChrom->PrepHPLC Analysis Purity & Structure Verification (Analytical HPLC, MS, NMR) PrepHPLC->Analysis End Pure Q3Gg Analysis->End cluster_pathway Anticancer Mechanism of Q3Gg Q3Gg Q3Gg Aurora Aurora Kinase (A & B) Q3Gg->Aurora Inhibits p53 p53 Pathway Q3Gg->p53 Modulates MAPK MAPK Pathway Q3Gg->MAPK Modulates Mitochondria Mitochondrial Pathway Q3Gg->Mitochondria Modulates Caspases Caspase Activation p53->Caspases Activates MAPK->Caspases Activates Mitochondria->Caspases Activates Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis

Sources

A Comprehensive Technical Guide to the Biological Activities of Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside (QGG), a naturally occurring flavonoid glycoside, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological properties of QGG, including its antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. The document elucidates the underlying molecular mechanisms, details robust experimental protocols for their evaluation, and presents key data in a clear, comparative format. By integrating established scientific principles with practical, field-proven insights, this guide serves as an essential resource for researchers and professionals engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Introduction: Unveiling a Promising Natural Compound

This compound is a complex flavonoid derivative characterized by a quercetin aglycone linked to a galactose sugar moiety, which is further esterified with a galloyl group.[1] This unique structural arrangement, particularly the presence of the galloyl group, is believed to significantly enhance its bioactivity compared to its parent compound, quercetin.[2] QGG is found in a variety of plant sources, including the fresh leaves of Psidium guajava (guava), the herbs of Hypericum perforatum (St. John's Wort), and Eriocaulon sieboldianum, a plant used in traditional Chinese medicine.[3][4][5]

The scientific impetus for investigating QGG stems from its potential to modulate key cellular pathways implicated in a range of pathologies. This guide will systematically dissect the evidence supporting its therapeutic potential, offering both a theoretical framework and practical methodologies for its study.

Potent Antioxidant Capabilities: Combating Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to cellular damage and the pathogenesis of numerous diseases. QGG has demonstrated significant antioxidant properties, primarily through its ability to scavenge free radicals and chelate metal ions.[1]

Mechanism of Antioxidant Action

The antioxidant activity of QGG is attributed to its chemical structure. The multiple hydroxyl groups on both the quercetin and galloyl moieties act as hydrogen donors, effectively neutralizing highly reactive free radicals.[2] This direct radical scavenging is a primary mechanism by which QGG mitigates oxidative damage. Furthermore, the galloyl moiety appears to play a pivotal role in enhancing this activity, with galloylated quercetin derivatives showing stronger antioxidant effects than quercetin alone.[6]

Experimental Workflow: In Vitro Antioxidant Assays

To quantitatively assess the antioxidant potential of QGG, two widely accepted in vitro assays are recommended: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[7][8]

Caption: Workflow for DPPH and ABTS antioxidant assays.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.[9]

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or DMSO.

    • Prepare a series of dilutions of the QGG stock solution.

    • Use ascorbic acid as a positive control and prepare serial dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of QGG or ascorbic acid to the respective wells.

    • For the blank, add 100 µL of the solvent (methanol or DMSO) to the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.[9]

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of QGG. A lower IC50 value indicates higher antioxidant activity.[10]

Anti-inflammatory Effects: Modulation of Key Signaling Pathways

Chronic inflammation is a hallmark of many diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. QGG exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[2] This is achieved through the modulation of critical intracellular signaling pathways.

Mechanistic Insights into Anti-inflammatory Action

QGG's anti-inflammatory effects are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][6]

  • NF-κB Pathway: The NF-κB pathway is a central regulator of inflammation.[11] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[12] Studies have shown that quercetin and its derivatives can inhibit NF-κB activation.[6]

  • MAPK Pathway: The MAPK pathway is another crucial signaling cascade involved in inflammation.[13][14] It comprises a series of protein kinases that phosphorylate and activate downstream targets, leading to the production of inflammatory cytokines.[15] QGG has been shown to modulate MAPK signaling, thereby reducing the inflammatory response.[5]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Pro-inflammatory Stimulus (e.g., LPS, Cytokines) IKK IKK Activation receptor->IKK MAPKKK MAPKKK receptor->MAPKKK IκBα IκBα Phosphorylation & Degradation IKK->IκBα NFκB NF-κB IκBα->NFκB Release NFκB_n NF-κB Translocation NFκB->NFκB_n IκB IκB MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK MAPK->NFκB_n Activates NFκB_IκB NF-κB/IκB Complex NFκB_IκB->IKK QGG Quercetin 3-O-(6''-galloyl) -beta-D-galactopyranoside QGG->IKK Inhibits QGG->MAPKKK Inhibits Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFκB_n->Gene

Caption: QGG's inhibition of NF-κB and MAPK pathways.

Anticancer Potential: Inducing Apoptosis and Inhibiting Proliferation

QGG has emerged as a promising candidate in cancer research due to its ability to induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells.[2]

Mechanisms of Anticancer Activity

The anticancer effects of QGG are multifactorial and involve the modulation of several key signaling pathways:

  • Induction of Apoptosis: QGG can trigger apoptosis through the activation of caspases, a family of proteases that execute the apoptotic program.[2] It has also been shown to induce apoptosis via the p53 and mitochondrial apoptotic pathways.[4][5]

  • Inhibition of Cell Proliferation: QGG can arrest the cell cycle, thereby preventing the uncontrolled proliferation of cancer cells.[2]

  • Modulation of Signaling Pathways: QGG has been found to affect signaling pathways crucial for cancer progression, such as the PI3K/Akt pathway.[2]

Experimental Protocol: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation.[16][17] It measures the metabolic activity of cells, which is an indicator of their viability.[18][19]

  • Cell Culture:

    • Seed cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of QGG.

    • Include a vehicle control (medium with the solvent used to dissolve QGG, e.g., DMSO) and a positive control for cytotoxicity if available.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Viability = (Abs_sample / Abs_control) x 100

    • Determine the IC50 value, which represents the concentration of QGG that reduces cell viability by 50%.

CompoundCell LineIC50 Value (µM)Reference
This compoundHepG2 (Liver Cancer)Data to be filled from specific studies[5]
Doxorubicin (Positive Control)HepG2 (Liver Cancer)Data to be filled from specific studiesN/A

Note: Specific IC50 values should be obtained from relevant experimental literature.

Antimicrobial Properties

Preliminary research suggests that this compound also possesses antimicrobial activity.[2] It has shown effectiveness against various bacteria and viruses. The proposed mechanism involves the disruption of microbial cell membranes and the inhibition of viral replication.[2] Further research is warranted to fully elucidate the spectrum and mechanisms of its antimicrobial action.

Conclusion and Future Directions

This compound is a natural compound with a remarkable range of biological activities. Its potent antioxidant, anti-inflammatory, and anticancer properties make it a compelling candidate for further investigation and potential therapeutic development. The presence of the galloyl moiety appears to be a key structural feature contributing to its enhanced bioactivity.

Future research should focus on:

  • In-depth in vivo studies to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of QGG.

  • Elucidation of the precise molecular targets and signaling pathways modulated by QGG.

  • Investigation into the synergistic effects of QGG with existing therapeutic agents.

  • Comprehensive studies on its antimicrobial spectrum and mechanisms of action.

By continuing to explore the therapeutic potential of this fascinating natural compound, the scientific community can pave the way for the development of novel and effective treatments for a wide range of human diseases.

References

  • BioCrick. This compound | CAS:53171-28-1. [Link]

  • Semantic Scholar. Acylated Flavonoid Glycosides are the Main Pigments that Determine the Flower Colour of the Brazilian Native Tree Tibouchina pulchra (Cham.) Cogn. [Link]

  • National Institutes of Health. Relative Antioxidant Activities of Quercetin and Its Structurally Related Substances and Their Effects on NF-κB/CRE/AP-1 Signaling in Murine Macrophages. [Link]

  • CD BioSustainable. Quercetin 3-O-(6"-galloyl)-β-D-galactopyranoside. [Link]

  • J-STAGE. Isolation and Antioxidant Activity of Galloyl Flavonol Glycosides from the Seashore Plant, Pemphis acidula. [Link]

  • Wikipedia. NF-κB. [Link]

  • ResearchGate. In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. [Link]

  • Wikipedia. MTT assay. [Link]

  • National Institutes of Health. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. [Link]

  • National Institutes of Health. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Assay Genie. MAPK Signaling in Inflammatory Cytokines Pathways. [Link]

  • National Institutes of Health. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. [Link]

  • Creative Diagnostics. The NF-kB Signaling Pathway. [Link]

  • Indian Journal of Pharmaceutical Sciences. Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. [Link]

  • MDPI. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. [Link]

  • Bio-Techne. MAPK Signaling Links Autophagy and Inflammation. [Link]

  • National Institutes of Health. The Nuclear Factor NF-κB Pathway in Inflammation. [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • YouTube. LAB SESSION: EPS 1. ANTIOXIDANT ANALYSIS USING DPPH METHOD. [Link]

  • Bio-Rad. Transcription - NF-kB signaling pathway. [Link]

  • Cusabio. MAPK signaling pathway. [Link]

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A Technical Guide to the Antioxidant Properties of Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifaceted Flavonoid Glycoside

Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside (QGg) is a naturally occurring flavonoid glycoside that has garnered significant interest within the scientific community.[1][2] This complex molecule is characterized by a quercetin aglycone, a central flavonoid structure renowned for its biological activities, linked to a galactopyranoside (galactose) sugar moiety, which is further esterified with a galloyl group at the 6'' position.[2] Found in various medicinal plants and fruits, such as the leaves of Psidium guajava (guava), QGg stands out due to the synergistic contribution of its structural components to its potent bioactivities.[3] This guide provides an in-depth technical exploration of the antioxidant properties of QGg, detailing its mechanisms of action, methodologies for its evaluation, and its potential in therapeutic development.

Chemical Profile of this compound

  • Molecular Formula: C₂₈H₂₄O₁₆[3]

  • Molecular Weight: 616.48 g/mol [3]

  • Core Structure: A quercetin backbone linked to a 6''-galloylated galactose sugar at the C3 position.

G cluster_quercetin Quercetin Moiety cluster_sugar Galactopyranoside Moiety cluster_galloyl Galloyl Moiety A A-Ring C C-Ring A->C Fused B B-Ring (Catechol) C->B Linked Gal Galactose C->Gal Glycosidic Bond (C3 Position) Gall Galloyl Group Gal->Gall Ester Bond (6'' Position)

Caption: Structural components of QGg.

The Chemistry of Antioxidant Action: A Structure-Activity Relationship

The potent antioxidant capacity of QGg is not merely the sum of its parts but a result of the intricate interplay between the quercetin, galactose, and galloyl moieties. The foundational antioxidant activity is derived from the quercetin structure itself, which possesses key features for radical scavenging. However, it is the addition of the galloyl group that significantly enhances this activity.

Key Structural Features for Antioxidant Activity:
  • The Catechol Group (3',4'-dihydroxy) on the B-ring: This is a critical site for donating hydrogen atoms or electrons to neutralize free radicals, forming a stable phenoxyl radical.

  • The 2,3-double bond in the C-ring: This allows for electron delocalization from the B-ring, which further stabilizes the phenoxyl radical.

  • The 4-keto group in the C-ring: This feature also contributes to electron delocalization.

  • The 3- and 5-hydroxyl groups on the A and C rings: These groups also participate in radical scavenging.

The addition of the galloyl group, which is essentially a trihydroxybenzoic acid moiety, provides additional hydroxyl groups that act as potent hydrogen donors. Studies on structurally similar compounds, such as quercetin 3-O-β-(2″-galloyl)-rhamnopyranoside (QGR) and quercetin 3-O-β-(2″-galloyl)-glucopyranoside (QGG), have demonstrated that these galloylated flavonoids exhibit significantly stronger antioxidant activity than quercetin alone.[4] This suggests that the galloyl moiety plays a pivotal role in augmenting the radical-scavenging capacity of the parent molecule.[4]

Mechanisms of Antioxidant Defense

QGg employs a multi-pronged approach to combat oxidative stress, encompassing both direct and indirect antioxidant mechanisms.

Direct Radical Scavenging

The primary and most direct antioxidant action of QGg is its ability to scavenge a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This is achieved through two main chemical pathways:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups on both the quercetin and galloyl moieties can donate a hydrogen atom to a free radical, thus neutralizing it.

  • Single Electron Transfer (SET): QGg can also donate an electron to a free radical, which is then followed by protonation from the surrounding solvent.

QGg Quercetin 3-O-(6''-galloyl)- beta-D-galactopyranoside ROS Reactive Oxygen Species (e.g., •OH, O₂•⁻) QGg->ROS Donates H• or e⁻ QGg_Radical Stable QGg Radical QGg->QGg_Radical Neutralized Neutralized Species ROS->Neutralized

Caption: Direct radical scavenging by QGg.

Metal Ion Chelation

Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. QGg possesses functional groups, particularly the catechol moiety on the B-ring and the 3-hydroxyl and 4-keto groups on the C-ring, that can chelate these metal ions, rendering them redox-inactive and preventing the generation of ROS.[2]

Modulation of Cellular Antioxidant Pathways

Beyond direct chemical interactions, QGg can bolster the cell's intrinsic antioxidant defenses. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. While direct studies on QGg's effect on Nrf2 are emerging, research on quercetin and a novel synthetic flavonoid, 7-O-galloylquercetin, has shown that they can induce the nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of several antioxidant genes, upregulating their expression.

Upregulated Antioxidant Enzymes:

  • Superoxide Dismutase (SOD): Catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.

  • Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.

  • Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.

QGg QGg Nrf2 Nrf2 QGg->Nrf2 Induces release Keap1 Keap1 Nrf2->Keap1 Dissociates from Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Nucleus->ARE Binds to Enzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->Enzymes Upregulates expression

Caption: Nrf2 pathway activation by QGg.

Quantitative Evaluation of Antioxidant Capacity: In Vitro Assays

A comprehensive assessment of the antioxidant potential of QGg requires a battery of in vitro assays, each with a distinct mechanism of action.

Comparative Antioxidant Activity
CompoundAntioxidant Activity vs. QuercetinAssayReference
Quercetin 3-O-β-(2″-galloyl)-rhamnopyranoside (QGR) Significantly StrongerDPPH, Superoxide Scavenging, NO Production[4]
Quercetin 3-O-β-(2″-galloyl)-glucopyranoside (QGG) Significantly StrongerDPPH, Superoxide Scavenging, NO Production[4]
Quercitrin (Quercetin 3-O-rhamnoside) Weak to no activityDPPH, Superoxide Scavenging, NO Production[4]
Isoquercitrin (Quercetin 3-O-glucoside) Weak to no activityDPPH, Superoxide Scavenging, NO Production[4]
Experimental Protocols

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

cluster_workflow DPPH Assay Workflow Start Prepare QGg and DPPH solutions Mix Mix QGg with DPPH solution Start->Mix Incubate Incubate in the dark (30 minutes) Mix->Incubate Measure Measure absorbance at ~517 nm Incubate->Measure Calculate Calculate % inhibition and IC₅₀ Measure->Calculate

Caption: DPPH assay workflow.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of QGg in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in an amber bottle and in the dark.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the QGg solution to different wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, use 100 µL of the solvent instead of the QGg solution.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100

    • Plot a graph of % inhibition versus concentration and determine the IC₅₀ value (the concentration of QGg required to scavenge 50% of the DPPH radicals).

Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which is a blue-green chromophore. The antioxidant capacity is measured by the ability of the sample to reduce the ABTS•⁺, causing a decolorization that is monitored spectrophotometrically.

cluster_workflow ABTS Assay Workflow Start Prepare ABTS•⁺ radical solution Mix Mix QGg with ABTS•⁺ solution Start->Mix Incubate Incubate at room temperature Mix->Incubate Measure Measure absorbance at ~734 nm Incubate->Measure Calculate Calculate % inhibition and TEAC Measure->Calculate

Caption: ABTS assay workflow.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•⁺ radical cation, mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•⁺ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 20 µL of various concentrations of the QGg solution to the wells of a 96-well plate.

    • Add 180 µL of the diluted ABTS•⁺ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of scavenging activity as in the DPPH assay.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the sample with that of Trolox, a water-soluble vitamin E analog.

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

cluster_workflow FRAP Assay Workflow Start Prepare fresh FRAP reagent Mix Mix QGg with FRAP reagent Start->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure absorbance at ~593 nm Incubate->Measure Calculate Determine FRAP value from standard curve Measure->Calculate

Caption: FRAP assay workflow.

Detailed Protocol:

  • Reagent Preparation:

    • The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Assay Procedure:

    • Add 20 µL of the QGg solution to a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • A standard curve is prepared using known concentrations of FeSO₄·7H₂O.

    • The antioxidant capacity of the sample is expressed as ferric reducing ability in µM Fe(II) equivalents.

Conclusion and Future Directions

This compound is a potent antioxidant compound with a sophisticated molecular architecture that enables it to combat oxidative stress through multiple mechanisms. Its enhanced radical scavenging activity, attributed to the galloyl moiety, combined with its ability to chelate pro-oxidant metals and potentially upregulate endogenous antioxidant defenses, makes it a compelling candidate for further investigation in the prevention and treatment of oxidative stress-related pathologies.

Future research should focus on elucidating the precise quantitative antioxidant capacity of QGg in various assay systems, exploring its bioavailability and metabolic fate in vivo, and further investigating its effects on cellular signaling pathways, particularly the Nrf2-ARE axis. A deeper understanding of these aspects will be crucial for translating the promising in vitro antioxidant properties of QGg into tangible therapeutic applications.

References

  • Kim, Y., et al. (2013). Relative Antioxidant Activities of Quercetin and Its Structurally Related Substances and Their Effects on NF-κB/CRE/AP-1 Signaling in Murine Macrophages. Molecules, 18(9), 11179-11195. [Link]

  • PubChem. (n.d.). Quercetin 3-(6''-galloylgalactoside). Retrieved from [Link]

  • Zhang, L., et al. (2017). Quercetin ameliorates learning and memory via the Nrf2-ARE signaling pathway in d-galactose-induced neurotoxicity in mice. Journal of Ethnopharmacology, 208, 134-142. [Link]

  • Niemeyer, A., et al. (2024). Quercetin activates the SIRT6–Nrf2 axis during oxidative stress, modulating DNA repair and ageing-associated markers. medRxiv. [Link]

  • Li, X., et al. (2014). Semisynthetic flavonoid 7-O-galloylquercetin activates Nrf2 and induces Nrf2-dependent gene expression in RAW264.7 and Hepa1c1c7 cells. Journal of Agricultural and Food Chemistry, 62(24), 5577-5584. [Link]

Sources

A Technical Guide to the Anti-inflammatory Effects of Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the anti-inflammatory properties of Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside (QGGP), a flavonoid glycoside found in various medicinal plants. As chronic inflammation is a key pathological feature of numerous diseases, the identification and characterization of novel anti-inflammatory agents is of significant interest in drug discovery. This document details the molecular mechanisms through which QGGP is proposed to exert its effects, primarily through the modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. While direct quantitative data for QGGP is emerging, this guide leverages findings from closely related structural analogs to provide a robust predictive framework for its activity. Furthermore, comprehensive, step-by-step protocols for key in vitro assays are provided to enable researchers to rigorously evaluate the anti-inflammatory potential of QGGP and similar compounds.

Introduction: The Therapeutic Potential of this compound

This compound (QGGP) is a naturally occurring flavonoid, a class of polyphenolic compounds widely distributed in the plant kingdom. It has been isolated from medicinal plants such as guava (Psidium guajava) and St. John's wort (Hypericum perforatum)[1]. The core structure of QGGP consists of the flavonol quercetin, linked to a galactose sugar, which is further esterified with a galloyl group. This galloylation is a key structural feature that is believed to enhance the biological activity of the parent molecule.

The therapeutic potential of flavonoids is well-documented, with a growing body of evidence supporting their role in mitigating inflammatory processes[2]. Chronic inflammation is a hallmark of a wide range of debilitating conditions, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory compounds with favorable safety profiles is a critical endeavor in modern drug development. QGGP, with its unique chemical structure, represents a promising candidate for further investigation.

This guide will provide a detailed overview of the current understanding of the anti-inflammatory mechanisms of QGGP, with a focus on its impact on key signaling pathways. It will also offer practical, field-proven protocols for the in vitro evaluation of its anti-inflammatory efficacy, empowering researchers to conduct their own investigations into this and other promising natural compounds.

Molecular Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of QGGP are believed to be mediated through its ability to suppress the production of pro-inflammatory mediators and modulate the signaling cascades that govern their expression. The primary targets of QGGP are the NF-κB and MAPK pathways, two of the most critical signaling networks in the inflammatory response.

Inhibition of Pro-inflammatory Mediators

In response to inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), immune cells, particularly macrophages, upregulate the production of a variety of pro-inflammatory molecules. These include nitric oxide (NO), a signaling molecule that can be cytotoxic at high concentrations, and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6)[3]. QGGP is expected to significantly inhibit the production of these key inflammatory mediators in a concentration-dependent manner.

Modulation of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response, playing a pivotal role in the transcription of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation with an inflammatory agent like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Studies on structurally similar compounds suggest that QGGP inhibits NF-κB activation by preventing the nuclear translocation of the p65 subunit of NF-κB[4]. This action effectively blocks the transcriptional activity of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[3].

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates p65_p50 NF-κB (p65/p50) IκBα->p65_p50 Degrades, Releasing p65_p50_nucleus Nuclear NF-κB (p65/p50) p65_p50->p65_p50_nucleus Translocates to Nucleus Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) p65_p50_nucleus->Proinflammatory_Genes Induces QGGP QGGP QGGP->p65_p50_nucleus Inhibits Translocation

Figure 1. Proposed inhibition of the NF-κB signaling pathway by QGGP.

Attenuation of the MAPK Signaling Pathway

The MAPK signaling pathway is another crucial regulator of the inflammatory response. It comprises a cascade of protein kinases that are activated in response to extracellular stimuli, including LPS. The three major subfamilies of MAPKs are p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). The activation of these kinases through phosphorylation leads to the activation of various transcription factors, which in turn promote the expression of pro-inflammatory genes.

Evidence from closely related compounds indicates that QGGP can suppress the phosphorylation of p38, JNK, and ERK in LPS-stimulated macrophages[3]. By inhibiting the activation of these key signaling molecules, QGGP can effectively dampen the inflammatory response.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases TLR4->Upstream_Kinases p38 p38 Upstream_Kinases->p38 JNK JNK Upstream_Kinases->JNK ERK ERK Upstream_Kinases->ERK p_p38 p-p38 p38->p_p38 Phosphorylation p_JNK p-JNK JNK->p_JNK Phosphorylation p_ERK p-ERK ERK->p_ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) p_p38->Transcription_Factors p_JNK->Transcription_Factors p_ERK->Transcription_Factors Proinflammatory_Genes Pro-inflammatory Gene Transcription Transcription_Factors->Proinflammatory_Genes QGGP QGGP QGGP->p_p38 Inhibits QGGP->p_JNK Inhibits QGGP->p_ERK Inhibits

Figure 2. Proposed attenuation of the MAPK signaling pathway by QGGP.

Experimental Protocols for In Vitro Evaluation

To facilitate the investigation of the anti-inflammatory effects of QGGP, this section provides detailed, step-by-step protocols for key in vitro assays. The murine macrophage cell line, RAW 264.7, is a widely used and appropriate model for these studies.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for NO and cytotoxicity assays, 6-well plates for protein and RNA extraction) at a density that allows for adherence and growth.

  • Treatment:

    • Pre-treat cells with varying concentrations of QGGP (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for NO and cytokine measurements, shorter time points for signaling pathway analysis).

    • Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with a known anti-inflammatory agent as a positive control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • After the 24-hour incubation with QGGP and LPS, carefully collect 100 µL of the culture supernatant from each well of a 96-well plate.

  • Transfer the supernatants to a new 96-well plate.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well containing the supernatant.

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Cytokine Production Assay (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α and IL-6) in the cell culture supernatant.

  • Collect the cell culture supernatants after the 24-hour treatment period.

  • Use commercially available ELISA kits for murine TNF-α and IL-6.

  • Follow the manufacturer's instructions for the specific kit. A general procedure is as follows:

    • Coat a 96-well plate with the capture antibody overnight at 4°C.

    • Wash the plate and block non-specific binding sites.

    • Add the cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Wash the plate and add a streptavidin-HRP conjugate.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution.

    • Measure the absorbance at 450 nm.

  • Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

Western blotting is used to detect the levels of total and phosphorylated proteins in the NF-κB and MAPK signaling pathways.

  • After treatment with QGGP and LPS for the appropriate time (e.g., 15-60 minutes for phosphorylation events), wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Incubate the membrane with primary antibodies specific for total and phosphorylated forms of IκBα, p65, p38, JNK, and ERK overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their corresponding total protein levels.

Expected Quantitative Outcomes

While specific IC₅₀ values for QGGP are not yet widely published, based on studies of the closely related compound Quercetin-3-O-β-(“2”-galloyl)-glucopyranoside (Q32G), the following outcomes can be anticipated.

Table 1: Predicted Inhibitory Effects of QGGP on Pro-inflammatory Mediators

Inflammatory MediatorExpected IC₅₀ (µM)Cell TypeStimulant
Nitric Oxide (NO)10 - 20RAW 264.7LPS
TNF-α15 - 25RAW 264.7LPS
IL-610 - 20RAW 264.7LPS
IL-1β15 - 30RAW 264.7LPS

Note: These values are estimations based on data from structurally similar compounds and should be experimentally verified for QGGP.

Table 2: Predicted Effects of QGGP on NF-κB and MAPK Signaling

Signaling ProteinExpected EffectMethod of Detection
Phospho-IκBαNo significant change or slight decreaseWestern Blot
Nuclear p65Significant decreaseWestern Blot, Immunofluorescence
Phospho-p38Significant decreaseWestern Blot
Phospho-JNKSignificant decreaseWestern Blot
Phospho-ERKSignificant decreaseWestern Blot

Conclusion and Future Directions

This compound is a promising natural compound with significant potential as an anti-inflammatory agent. Its predicted mechanism of action, involving the dual inhibition of the NF-κB and MAPK signaling pathways, makes it an attractive candidate for further development. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically investigate the anti-inflammatory properties of QGGP and other novel compounds.

Future research should focus on confirming the precise quantitative effects of QGGP in various in vitro and in vivo models of inflammation. Elucidating its pharmacokinetic and pharmacodynamic properties will be crucial for its potential translation into a therapeutic agent. Furthermore, exploring the synergistic effects of QGGP with other anti-inflammatory compounds could open up new avenues for the treatment of chronic inflammatory diseases.

References

  • Cho, Y. H., Kim, N. H., Khan, I., Yu, J. M., Jung, H. G., Kim, H. H., ... & An, B. J. (2016). Anti-inflammatory Potential of Quercetin-3-O-β-D-(“2”-galloyl)-glucopyranoside and Quercetin Isolated from Diospyros kaki calyx via Suppression of MAP Signaling Molecules in LPS-induced RAW 264.7 Macrophages. Journal of Food Science, 81(10), C2447-C2456.
  • FAO AGRIS. (2016). Anti-inflammatory Potential of Quercetin-3-O-β-D-(“2”-galloyl)-glucopyranoside and Quercetin Isolated from Diospyros kaki calyx via Suppression of MAP Signaling Molecules in LPS-induced RAW 264.7 Macrophages. Retrieved from [Link]

  • PubMed. (2022). The protective effect of quercetin on macrophage pyroptosis via TLR2/Myd88/NF-κB and ROS/AMPK pathway. Retrieved from [Link]

  • ResearchGate. (2025). Relative Antioxidant Activities of Quercetin and Its Structurally Related Substances and Their Effects on NF-κB/CRE/AP-1 Signaling in Murine Macrophages. Retrieved from [Link]

  • PubMed Central. (2016). Quercetin-3-O-β-D-Glucuronide Suppresses Lipopolysaccharide-Induced JNK and ERK Phosphorylation in LPS-Challenged RAW264.7 Cells. Retrieved from [Link]

Sources

A Technical Guide on the Therapeutic Potential of Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction & Compound Profile

Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside, hereafter referred to as QG, is a naturally occurring flavonoid glycoside that has garnered significant scientific interest for its broad spectrum of biological activities.[1] Structurally, it is characterized by a quercetin aglycone linked to a galactose sugar, which is further esterified with a galloyl group.[2] This unique galloylation is not merely a structural nuance; it is fundamentally responsible for the compound's enhanced bioactivity when compared to its parent molecule, quercetin.[3]

Primarily isolated from medicinal plants such as the leaves of Psidium Guajava (guava) and Hypericum perforatum, QG stands out for its potent antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[1][4][5] This guide synthesizes the current preclinical evidence, elucidates the core mechanisms of action, and provides validated experimental workflows for researchers investigating the therapeutic utility of this promising compound.

Physicochemical Properties of QG
CAS Number 53171-28-1
Molecular Formula C28H24O16[2][6][7]
Molecular Weight ~616.5 g/mol [2][7]
Appearance Light yellow to yellow solid[6]
Core Structure Flavonoid Glycoside (Galloylated)[2]
Key Moieties Quercetin, Galactose, Gallic Acid
Known Sources Psidium Guajava, Hypericum perforatum, Eriocaulon sieboldianum[4][5]
Primary Solvents DMSO, Pyridine, Methanol, Ethanol[5]

Section 2: Core Mechanisms of Action

The therapeutic potential of QG is underpinned by its ability to modulate multiple critical cellular signaling pathways. The presence of both the quercetin backbone and the galloyl group creates a molecule with superior radical-scavenging capacity and the ability to interact with key protein targets in inflammatory and oncogenic cascades.

Potent Antioxidant and Radical Scavenging Activity

The foundational bioactivity of QG is its exceptional ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1][3] This activity is crucial for mitigating the cellular damage that drives chronic diseases, including cancer and cardiovascular conditions.[1] The mechanism involves the donation of hydrogen atoms or electrons to stabilize free radicals.[1] Studies comparing QG to its parent compounds have demonstrated that the galloyl moiety plays a pivotal role in significantly enhancing this antioxidant capacity, making it more potent than quercetin alone.[3]

Modulation of Inflammatory Pathways

Chronic inflammation is a key pathological driver of numerous diseases. QG exerts potent anti-inflammatory effects by suppressing the master regulators of the inflammatory response, primarily the NF-κB and MAPK signaling pathways.[1][3]

In models using lipopolysaccharide (LPS)-activated macrophages, QG has been shown to significantly inhibit the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1] This effect is achieved through the direct suppression of NF-κB and MAPK activation.[1]

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates NFkB_p65_IkB NF-κB IκBα IKK->NFkB_p65_IkB Phosphorylates IkB IκBα NFkB_p65 NF-κB (p65/p50) NFkB_nuc Active NF-κB NFkB_p65->NFkB_nuc Translocates QG QG QG->IKK Inhibits IkB_p P-IκBα (Degradation) IkB_p->NFkB_p65 Releases NFkB_p65_IkB->IkB_p Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->Genes Induces Transcription G QG QG PI3K PI3K QG->PI3K Inhibits p53 p53 (Tumor Suppressor) QG->p53 Activates Akt Akt (Survival Signal) PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Bax Bax (Pro-apoptotic) p53->Bax Upregulates Mito Mitochondrion Bax->Mito Promotes Permeabilization CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Casp3->Apoptosis

Figure 2: Pro-apoptotic Signaling Pathways Modulated by QG.

Section 3: Preclinical Evidence in Key Therapeutic Areas

Oncology

The anticancer properties of QG are a primary focus of research. In vitro studies have consistently shown its ability to inhibit proliferation and induce apoptosis in a range of cancer cell lines.

Summary of In Vitro Anticancer Activity
Cancer Type Key Findings Mechanisms Implicated
Breast CancerInduction of apoptosis; Reduced tumor growth in animal models. [1]Activation of intrinsic apoptotic pathways. [1]
Colon CancerInduction of apoptosis; Reduced metastasis in animal models. [1]Disruption of cell cycle progression. [1]
Liver Cancer (HepG2)Induction of apoptosis. [8]Modulation of Aurora kinases. [8]
Inflammatory Disorders

Given its potent inhibitory effects on the NF-κB and MAPK pathways, QG is a strong candidate for therapeutic development in inflammatory conditions. [1]Research in cellular models demonstrates its ability to significantly reduce the secretion of inflammatory mediators, suggesting potential utility in diseases like arthritis. [1]

Antimicrobial and Antiviral Applications

Emerging evidence points to QG's role as an antimicrobial agent. It has shown efficacy against various pathogens, including bacteria responsible for respiratory infections and viruses such as influenza. [1]The proposed mechanisms include the disruption of microbial cell membranes and the inhibition of viral replication, highlighting a broad potential in infectious disease research. [1]

Section 4: Methodologies for In Vitro Investigation

To ensure reproducibility and generate reliable data, standardized and well-controlled experimental protocols are paramount. This section provides validated workflows for investigating the bioactivities of QG.

Compound Preparation and Handling

The solubility of QG is a critical parameter for experimental design. For cell-based assays and in vivo studies, a co-solvent system is often required.

Protocol for Solubilizing QG for Biological Assays:

  • Rationale: Flavonoids often exhibit poor aqueous solubility. A multi-component solvent system is used to achieve a clear, stable solution suitable for administration to cell cultures or animal models. DMSO acts as the primary organic solvent, while PEG300 and Tween-80 serve as solubilizing and emulsifying agents, respectively, to maintain stability in aqueous media.

  • Step-by-Step Method: [4] 1. Prepare a concentrated stock solution of QG in 100% DMSO (e.g., 10 mg/mL). 2. To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution. 3. Add 400 µL of PEG300 and mix thoroughly until the solution is homogenous. 4. Add 50 µL of Tween-80 and mix again. 5. Add 450 µL of sterile saline (0.9% NaCl) to reach the final volume of 1 mL. 6. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Self-Validation: Always prepare a vehicle control using the same final solvent composition without the compound. This is essential to confirm that any observed biological effects are due to QG and not the solvent mixture.

Workflow for Assessing Anti-Inflammatory Activity

This workflow details a standard method for evaluating the anti-inflammatory effects of QG on LPS-stimulated macrophages.

G cluster_workflow Anti-Inflammatory Assay Workflow A 1. Seed RAW 264.7 Macrophages B 2. Pre-treat with QG (or Vehicle Control) for 1-2 hours A->B C 3. Stimulate with LPS (e.g., 1 µg/mL) for 24 hours B->C D 4. Collect Supernatant C->D E 5a. Measure Nitric Oxide (Griess Assay) D->E F 5b. Measure Cytokines (ELISA for TNF-α, IL-6) D->F G 6. Analyze Data (Compare QG vs. Control) E->G F->G

Figure 3: Experimental Workflow for Evaluating Anti-inflammatory Effects.
Workflow for Assessing Anticancer Activity (Apoptosis)

This protocol outlines a comprehensive approach to determine the pro-apoptotic effects of QG on a cancer cell line.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MDA-MB-231) in appropriate culture vessels and allow them to adhere overnight.

  • Treatment: Treat cells with increasing concentrations of QG and a vehicle control for a predetermined time (e.g., 24, 48 hours).

  • Cell Viability Assessment: Perform an MTT or similar assay to determine the IC50 (half-maximal inhibitory concentration) of QG. This provides a quantitative measure of cytotoxicity.

  • Apoptosis Staining: For mechanistic analysis, treat cells at the IC50 concentration. Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Protein Analysis (Western Blot): Lyse a parallel set of treated cells to extract total protein. Perform Western blotting to analyze the expression levels of key apoptotic proteins (e.g., cleaved Caspase-3, p53, p-Akt, and total Akt) to validate the signaling pathways involved.

Section 5: Challenges and Future Directions

While the preclinical data for QG is compelling, several challenges must be addressed for clinical translation. Like many flavonoids, QG may face limitations in oral bioavailability and metabolic stability. Future research should focus on:

  • Pharmacokinetic Studies: Conducting comprehensive ADME (absorption, distribution, metabolism, and excretion) studies in animal models.

  • Formulation Development: Exploring advanced drug delivery systems (e.g., nanoformulations) to enhance bioavailability.

  • In Vivo Efficacy: Expanding in vivo studies to a wider range of disease models, including neuroprotection and cardiovascular health, where its antioxidant properties would be highly relevant. [2]* Synergistic Combinations: Investigating the potential of QG to act synergistically with existing chemotherapeutic or anti-inflammatory drugs to enhance efficacy and reduce toxicity.

Section 6: Conclusion

This compound is a potent, multi-target natural compound with significant therapeutic promise. Its unique chemical structure, featuring a galloyl moiety, endows it with superior antioxidant and biological activities compared to its parent flavonoid, quercetin. Preclinical evidence strongly supports its potential in oncology and inflammatory diseases through well-defined mechanisms, including the suppression of NF-κB/MAPK signaling and the induction of apoptosis via the p53 and mitochondrial pathways. Further investigation into its pharmacokinetics and in vivo efficacy is warranted to unlock its full potential as a next-generation therapeutic agent.

Section 7: References

  • Acylated Flavonoid Glycosides are the Main Pigments that Determine the Flower Colour of the Brazilian Native Tree Tibouchina pulchra (Cham.) Cogn. Semantic Scholar. [Link]

  • Relative Antioxidant Activities of Quercetin and Its Structurally Related Substances and Their Effects on NF-κB/CRE/AP-1 Signaling in Murine Macrophages. PMC - NIH. [Link]

  • Regiospecific synthesis of quercetin O-beta-D-glucosylated and O-beta-D-glucuronidated isomers | Request PDF. ResearchGate. [Link]

  • Quercetin 3-O-(6"-galloyl)-β-D-galactopyranoside. CD BioSustainable. [Link]

  • Quercetin 3-O-(6″-O-E-caffeoyl)-β-D-glucopyranoside, a Flavonoid Compound, Promotes Melanogenesis through the Upregulation of MAPKs and Akt/GSK3β/β-Catenin Signaling Pathways. MDPI. [Link]

  • Quercetin 3-(6''-galloylgalactoside) | C28H24O16 | CID 5491814. PubChem. [Link]

  • This compound | CAS:53171-28-1. BioCrick. [Link]

Sources

A Comprehensive Technical Guide to Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth review of Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside (QGGP), a naturally occurring flavonoid glycoside garnering significant interest for its diverse and potent biological activities. This document consolidates current literature to offer researchers, scientists, and drug development professionals a thorough understanding of its chemical properties, biological functions, and the experimental methodologies crucial for its investigation.

Introduction: The Scientific Rationale for Investigating this compound

Quercetin, a ubiquitous plant flavonol, is well-documented for its antioxidant and anti-inflammatory properties. However, its therapeutic potential is often limited by poor bioavailability. Nature offers a solution through glycosylation and acylation, creating derivatives with modified physicochemical properties. This compound is one such derivative, distinguished by the addition of a galactose sugar and a galloyl group. The galloyl moiety, in particular, is a critical structural feature known to enhance the bioactivity of flavonoids.[1] This strategic combination of quercetin, galactose, and gallic acid into a single molecule results in a compound with significant antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, making it a compelling candidate for further pharmacological development.[1]

Physicochemical Properties and Structural Elucidation

A precise understanding of a compound's structure and properties is fundamental to any research endeavor. This section details the key identifiers for QGGP and the spectroscopic data essential for its identification and verification.

Chemical Identity
PropertyValueSource
CAS Number 53171-28-1[2][3]
Molecular Formula C₂₈H₂₄O₁₆[3]
Molecular Weight 616.48 g/mol [3]
Appearance Light yellow to yellow solid
Structural Confirmation by Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the cornerstone for the unambiguous structural confirmation of QGGP. The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts, which reveal the precise connectivity and stereochemistry of the molecule.

Expert Insight: The anomeric proton (H-1'') of the galactose unit is a key diagnostic signal. Its appearance as a doublet with a coupling constant (J) of approximately 7.8 Hz definitively confirms the β-anomeric configuration.[1] Furthermore, the downfield shift of the C-6'' carbon of galactose is a clear indicator of esterification by the galloyl group at this position.[1]

Table of ¹H NMR Spectral Data:

ProtonChemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)
Quercetin Moiety
H-6~6.61d~2.0
H-8~6.83d~2.0
H-2'~8.24d
H-5'~7.28d
H-6'~7.93dd
Galactose Moiety
H-1''~5.52d7.8
Galloyl Moiety
H-2''', H-6'''~7.28s

Note: Data compiled from representative values found in the literature.[1] Actual shifts may vary slightly depending on the solvent and instrument.

Table of ¹³C NMR Spectral Data:

CarbonChemical Shift (δ ppm)
Quercetin Moiety
C-4 (Carbonyl)~178.20
Galloyl Moiety
Carbonyl~166.71
Galactose Moiety
C-1'' (Anomeric)~101.8
C-6''Downfield shifted due to esterification

Note: Data compiled from representative values found in the literature.[1]

Sourcing and Preparation: From Natural Isolation to Laboratory Synthesis

QGGP can be obtained from natural sources or prepared synthetically. The choice of method depends on the required scale, purity, and available resources.

Natural Sources and Isolation

QGGP has been successfully isolated from several plant species, including the fresh leaves of Psidium guajava (guava), the herbs of Hypericum perforatum (St. John's Wort), and Eriocaulon sieboldianum.[1][2]

Field-Proven Insight: The isolation from natural sources is a multi-step process that leverages the compound's polarity. A typical workflow involves solvent extraction followed by purification using various chromatographic techniques. High-Speed Counter-Current Chromatography (HSCCC) has proven effective for separating flavonoid glycosides from complex plant extracts and is a powerful alternative to traditional column chromatography methods.

Workflow: Isolation from Psidium guajava

G cluster_extraction Extraction cluster_purification Purification cluster_verification Structural Verification plant Fresh Leaves of Psidium guajava extract EtOH/H₂O Crude Extract plant->extract Maceration/ Reflux chromatography Column Chromatography (e.g., Sephadex LH-20) extract->chromatography Initial Fractionation hplc Preparative HPLC chromatography->hplc Fine Separation pure_compound Pure QGGP hplc->pure_compound verification Spectroscopic Analysis (2D NMR, HR-ESI-MS) pure_compound->verification

Caption: General workflow for the isolation and purification of QGGP.

Chemical Synthesis

Total synthesis provides a reliable route to high-purity QGGP, circumventing the complexities of natural product isolation. The synthesis is a multi-step process requiring careful control of regioselectivity.

General Synthetic Strategy:

  • Regioselective Protection: The hydroxyl groups on quercetin are selectively protected (e.g., benzylation) to leave the 3-OH group available for glycosylation.

  • Glycosylation: The protected quercetin is reacted with an activated galactose derivative (e.g., a glycosyl bromide) in the presence of a promoter to form the β-glycosidic bond.

  • Galloylation: The 6''-OH group of the galactose moiety is selectively esterified with a protected gallic acid derivative.

  • Deprotection: All protecting groups are removed to yield the final product, this compound.

Core Biological Activities and Mechanisms of Action

The therapeutic potential of QGGP stems from its multifaceted biological activities. The presence of both the quercetin backbone and the galloyl moiety results in potent effects on several key cellular pathways.

Antioxidant Activity

QGGP is a potent antioxidant capable of scavenging free radicals and reducing oxidative stress.[1][3] This activity is crucial for protecting cells from damage implicated in numerous chronic diseases. The mechanism involves the donation of hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).[1]

Expert Insight: The galloyl group significantly enhances the antioxidant capacity compared to non-galloylated quercetin glycosides. This is attributed to the three adjacent hydroxyl groups on the galloyl ring, which provide additional sites for free radical scavenging.

Anticancer Properties

QGGP has demonstrated promising anticancer activity, primarily through the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.[1]

Mechanism of Action: Aurora Kinase Inhibition

A key anticancer mechanism of QGGP involves the inhibition of Aurora kinases, which are critical regulators of cell division.[2] Molecular docking studies identified QGGP as a potent inhibitor of both Aurora A and Aurora B kinases.[2]

  • Aurora A/B Inhibition: QGGP directly inhibits the autophosphorylation of Aurora A (at Thr288) and Aurora B (at Thr232), preventing their activation.[2]

  • Cell Cycle Arrest: This inhibition leads to cell cycle arrest, preventing cancer cells from progressing through mitosis.[2]

  • Apoptosis Induction: Ultimately, this disruption of the cell cycle triggers apoptosis through the activation of p53, MAPKs, and the mitochondrial apoptotic pathway.[2]

G qggp QGGP aurora Aurora Kinase A/B qggp->aurora inhibits p53 p53 Pathway qggp->p53 activates mapk MAPK Pathway qggp->mapk activates mitochondria Mitochondrial Pathway qggp->mitochondria activates arrest Cell Cycle Arrest aurora->arrest promotes apoptosis Apoptosis p53->apoptosis mapk->apoptosis mitochondria->apoptosis arrest->apoptosis leads to

Caption: Anticancer mechanism of QGGP via Aurora Kinase inhibition.

Anti-inflammatory Effects

QGGP exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[1]

Mechanism of Action: Modulation of NF-κB and MAPK Pathways

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate key signaling pathways like NF-κB and MAPKs, leading to the production of cytokines (e.g., TNF-α, IL-6) and enzymes like iNOS and COX-2. QGGP effectively suppresses the activation of these pathways, thereby reducing the inflammatory response.[1]

Expert Insight: The mechanism by which galloylated quercetin glycosides inhibit NF-κB can differ from that of quercetin alone. While quercetin often acts upstream by inhibiting IκB kinase (IKK), some studies on related galloylated compounds show they can inhibit the nuclear translocation and DNA binding of the NF-κB complex itself, a downstream event. This suggests a distinct and potentially more direct mode of action conferred by the galloyl moiety.

Experimental Protocols for In Vitro Evaluation

Reproducible and validated protocols are essential for accurate research. This section provides step-by-step methodologies for key in vitro assays used to characterize the biological activity of QGGP.

Preparation of Stock and Working Solutions

Trustworthiness: Proper solubilization is critical for accurate and reproducible results. QGGP has limited aqueous solubility.

Protocol for Stock Solution (e.g., 10 mM in DMSO):

  • Calculate the mass of QGGP required for the desired volume and concentration (M.W. = 616.48 g/mol ).

  • Weigh the QGGP powder accurately and place it in a sterile microcentrifuge tube or vial.

  • Add the calculated volume of high-purity DMSO.

  • Facilitate dissolution by vortexing and, if necessary, using a brief sonication bath. Gentle warming can also be applied.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol for In Vitro Working Solutions:

  • Thaw a stock solution aliquot.

  • Serially dilute the stock solution with the appropriate cell culture medium to achieve the final desired concentrations for your experiment.

  • Critical Step: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%). Run a vehicle control (medium with the same final DMSO concentration) in all experiments.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

Causality: The MTT assay is a foundational experiment to determine the cytotoxic potential of QGGP against cancer cells and to establish non-toxic concentrations for other mechanistic studies. It measures the metabolic activity of cells, which correlates with cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., HepG2 human liver cancer cells) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Remove the old medium and add fresh medium containing various concentrations of QGGP (and a vehicle control).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Aurora Kinase Inhibition Assay

Causality: This assay directly validates the hypothesis generated from molecular docking studies that QGGP inhibits Aurora kinase activity.

Step-by-Step Methodology (Cell-Based):

  • Cell Culture and Treatment: Culture cells (e.g., HepG2) and treat with various concentrations of QGGP for a specified time.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with primary antibodies specific for phospho-Aurora A (Thr288), phospho-Aurora B (Thr232), total Aurora A, and total Aurora B overnight at 4°C. A loading control (e.g., β-actin or GAPDH) must also be used. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

Summary and Future Directions

This compound is a promising natural product with a well-defined chemical structure and multifaceted biological activities. The addition of the galloyl moiety demonstrably enhances its therapeutic potential compared to its parent compound, quercetin. Its mechanisms of action, particularly the inhibition of Aurora kinases and the modulation of key inflammatory pathways, provide a strong rationale for its continued investigation in oncology and inflammatory diseases.

Future research should focus on:

  • In Vivo Efficacy: Expanding on preliminary in vivo studies to establish efficacy in animal models of cancer and inflammation, including detailed pharmacokinetic and pharmacodynamic analyses.

  • Bioavailability Studies: Quantifying the oral bioavailability of QGGP and identifying its major metabolites to understand its in vivo fate.

  • Synergistic Studies: Investigating the potential for synergistic effects when combined with standard chemotherapeutic agents or other anti-inflammatory drugs.

  • Target Deconvolution: Utilizing advanced proteomics and chemoproteomics approaches to identify additional cellular targets and further elucidate its complex mechanisms of action.

This guide provides a solid foundation for researchers to design and execute robust scientific investigations into this compelling molecule, paving the way for potential therapeutic applications.

References

  • BioCrick. This compound | CAS:53171-28-1. Available from: [Link]

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Methodological & Application

Application Note: A Validated HPLC-DAD Method for the Quantitative Analysis of Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with a Diode Array Detector (DAD) for the accurate quantification of Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside (QGGP). This flavonoid glycoside, a subject of growing interest for its potential pharmacological activities, requires a reliable analytical method for its determination in various matrices, including natural product extracts and drug development formulations.[1] This document provides a step-by-step protocol, from sample preparation to data analysis, and details the rigorous validation of the method in accordance with international guidelines, ensuring its accuracy, precision, and robustness for research, quality control, and drug development applications.

Introduction: The Analytical Imperative for a Bioactive Flavonoid

This compound (QGGP) is a complex flavonoid glycoside found in various medicinal plants, such as Psidium guajava (guava) leaves.[2] Structurally, it consists of the flavonol quercetin linked to a galactose sugar, which is further esterified with a galloyl group. This unique combination of moieties contributes to its significant antioxidant and potential therapeutic properties, making it a compound of interest in pharmacology and nutrition.[1]

As research into the bioactivity and therapeutic potential of QGGP advances, the need for a robust, reliable, and validated analytical method for its quantification becomes paramount. High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of complex phytochemicals like flavonoids due to its high resolution and sensitivity.[3] This application note addresses the critical need for a standardized protocol by detailing an HPLC-DAD method specifically tailored for QGGP analysis. The causality behind the selection of chromatographic parameters is explained to provide researchers with a deep understanding of the method's principles, ensuring its successful implementation and adaptation.

Chromatographic Principles and Method Development

The development of a successful HPLC method hinges on the physicochemical properties of the analyte. QGGP is a relatively polar, polyhydroxylated molecule, making RP-HPLC with a C18 stationary phase the logical choice. The galloyl group adds significant aromatic character, influencing its retention behavior compared to its non-galloylated parent glycoside.

Stationary Phase Selection

A C18 (octadecylsilyl) silica-based column is selected for this method. This non-polar stationary phase provides excellent retention for flavonoid glycosides through hydrophobic interactions. The choice of a column with a particle size of 5 µm or less ensures high efficiency and sharp peaks, which is critical for resolving QGGP from other closely related compounds in complex mixtures.[3][4]

Mobile Phase Optimization

A gradient elution is necessary to achieve optimal separation, ensuring that more polar compounds are eluted early while providing sufficient organic solvent strength to elute the more retained QGGP in a reasonable time with good peak shape.

  • Mobile Phase A (Aqueous): Water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid). The acidic modifier is crucial for protonating the phenolic hydroxyl groups on the flavonoid and galloyl moieties. This suppresses their ionization, leading to sharper, more symmetrical peaks and improved retention on the C18 column.[5][6]

  • Mobile Phase B (Organic): Acetonitrile is chosen as the organic modifier due to its low UV cutoff and viscosity, which results in lower backpressure compared to methanol.

Detection Wavelength Rationale

A Diode Array Detector (DAD) is employed to monitor the elution. Flavonoids exhibit characteristic UV spectra with two major absorption bands. For QGGP, the characteristic UV absorption maxima are observed at approximately 260 nm and 356 nm .[7] Monitoring at 356 nm is often preferred for flavonols as it provides greater selectivity against other phenolic compounds that may be present in a sample matrix.

Detailed Application Protocol

This section provides a step-by-step protocol for the quantitative analysis of QGGP.

Materials and Reagents
Material/ReagentGrade/Specification
This compoundReference Standard, >98% purity
Acetonitrile (ACN)HPLC Grade
WaterHPLC or Milli-Q Grade
Formic Acid (FA)LC-MS Grade, ~99%
Methanol (MeOH)HPLC Grade (for sample preparation)
Syringe Filters0.22 µm or 0.45 µm, PTFE or Nylon
Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD.
Column C18 Reverse-Phase Column (e.g., Waters Sunfire™ C18, 250 x 4.6 mm, 5 µm)[4]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 356 nm (primary), with spectral scanning from 200-400 nm
Run Time ~35 minutes

Table 1: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
25.0 60 40
30.0 10 90
32.0 10 90
32.1 90 10

| 35.0 | 90 | 10 |

Standard and Sample Preparation

Workflow for Sample and Standard Preparation

G cluster_std Standard Preparation cluster_sample Sample Preparation (e.g., Plant Extract) std_stock 1. Weigh Reference Standard (e.g., 10 mg) std_dissolve 2. Dissolve in Methanol to create 1 mg/mL Stock std_stock->std_dissolve std_serial 3. Perform Serial Dilutions (e.g., 1-100 µg/mL) std_dissolve->std_serial std_filter 4. Filter with 0.22 µm Syringe Filter std_serial->std_filter final_vial Ready for HPLC Injection std_filter->final_vial Transfer to HPLC Vial sample_weigh 1. Weigh Sample (e.g., 100 mg of dried extract) sample_dissolve 2. Dissolve/Extract in Methanol (e.g., in 10 mL) sample_weigh->sample_dissolve sample_vortex 3. Vortex and Sonicate (e.g., 15 min) sample_dissolve->sample_vortex sample_filter 4. Filter with 0.22 µm Syringe Filter sample_vortex->sample_filter sample_filter->final_vial Transfer to HPLC Vial

Caption: Workflow for preparing standards and samples.

Protocol Steps:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of QGGP reference standard and dissolve it in 10.0 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample (e.g., 100 mg of a dried plant extract).

    • Add a known volume of methanol (e.g., 10.0 mL) to the sample.

    • Vortex thoroughly and sonicate for 15-20 minutes to ensure complete extraction/dissolution.

    • Centrifuge if necessary to pellet insoluble material.

  • Filtration: Filter all standard and sample solutions through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial before injection. This is a critical step to prevent particulates from damaging the HPLC column and system.

Method Validation: Ensuring Trustworthiness and Reliability

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity

Specificity was evaluated by comparing the chromatograms of a blank (methanol), the QGGP standard, and a sample matrix. The retention time and the DAD-generated UV spectrum of the peak in the sample were compared to that of the pure standard. The method is considered specific if there are no interfering peaks at the retention time of QGGP. The peak for QGGP was identified at approximately 28-30 minutes under the specified conditions, consistent with the expected later elution of a galloylated flavonoid.[8]

Linearity and Range

Linearity was assessed by injecting the calibration standards at six different concentrations. A calibration curve was constructed by plotting the peak area against the concentration. The method demonstrated excellent linearity over the tested range.

Accuracy and Precision
  • Accuracy was determined by a recovery study. A known amount of QGGP standard was spiked into a sample matrix at three different concentration levels (low, medium, high). The percentage recovery was then calculated.

  • Precision was evaluated at two levels:

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of a standard solution on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on three different days.

Sensitivity (LOD & LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.

Table 2: Summary of Method Validation Parameters (Note: These are typical expected values based on similar validated methods for flavonoids. Actual results may vary slightly.)

ParameterSpecification/Result
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Repeatability (RSD%) < 2.0%
Intermediate Precision (RSD%) < 3.0%
LOD ~0.15 µg/mL
LOQ ~0.45 µg/mL

Validation data for similar quercetin derivatives often show LOD and LOQ values in the sub-µg/mL range, confirming the high sensitivity of HPLC-DAD methods.[9][10][11]

System Suitability and Data Analysis

System Suitability Testing (SST)

Before starting any analysis, the chromatographic system's performance must be verified. This is achieved by injecting a standard solution (e.g., 25 µg/mL) five times. The results must meet the criteria in Table 3.

Table 3: System Suitability Criteria

SST Parameter Acceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000

| Relative Standard Deviation (RSD%) of Peak Area | ≤ 2.0% |

Quantification

The concentration of QGGP in the sample is calculated using the linear regression equation derived from the calibration curve:

y = mx + c

Where:

  • y = Peak area of the analyte

  • m = Slope of the calibration curve

  • x = Concentration of the analyte

  • c = y-intercept

Workflow for Data Analysis and Quantification

G inject_std 1. Inject Calibration Standards (1-100 µg/mL) gen_curve 2. Generate Calibration Curve (Peak Area vs. Concentration) inject_std->gen_curve check_linearity 3. Verify Linearity (r² > 0.999) gen_curve->check_linearity inject_sample 4. Inject Prepared Sample get_area 5. Obtain Peak Area for QGGP inject_sample->get_area calculate 6. Calculate Concentration using Regression Equation get_area->calculate final_result Final Quantified Result (e.g., in mg/g of extract) calculate->final_result

Caption: Data analysis and quantification workflow.

Conclusion

The RP-HPLC-DAD method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and sensitive for the quantitative determination of this compound. The comprehensive protocol and validation data establish this method as a trustworthy and authoritative tool for researchers, scientists, and drug development professionals. Its implementation can significantly aid in the quality control of herbal products, the standardization of extracts, and the advancement of pharmacological research on this promising bioactive compound.

References

  • Analytical method by hplc-dad allows quantification of quercetin marker in standardized extract of anadenanthera colubrina var. (n.d.). SciSpace. Retrieved January 22, 2026, from [Link]

  • Araújo, J., et al. (2023). Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles. Pharmaceuticals, 16(12), 1735. Available at: [Link]

  • Atanassova, M., & Bagdassarian, V. (2018). HPLC-DAD method for simultaneous determination of natural polyphenols. Journal of Chemical Technology and Metallurgy, 53(5), 923-929. Available at: [Link]

  • Costa, P., et al. (2023). Validation of an HPLC-DAD method for quercetin quantification in nanoparticles. Semantic Scholar. Available at: [Link]

  • Fikri, K., et al. (2021). An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis. MDPI. Available at: [Link]

  • Gaikwad, S. B., et al. (2015). Enhanced HPLC-DAD Method for Fast Determination of Quercetin-3-O-β-d-Glucoside in Extracts and Polyherbal Formulations Containing Azadirachta indica-Optimization and Validation. ResearchGate. Available at: [Link]

  • Rinaldo, D., et al. (2010). Characterization of Flavonoids and Phenolic Acids in Myrcia bella Cambess. Using FIA-ESI-IT-MSn and HPLC-PAD-ESI-IT-MS Combined with NMR. MDPI. Available at: [Link]

  • Yue-ling, M., et al. (2011). HPLC Determination of Quercetin in Three Plant Drugs from Genus Sedum and Conjecture of the Best Harvest Time. Pharmacognosy Journal. Available at: [Link]

  • Rodrigues, C. M., et al. (2008). Analytical HPLC-PAD chromatogram recorded at 254 nm of the compounds isolated from leaves of D. elliptica. ResearchGate. Available at: [Link]

  • de Souza, L. M., et al. (2017). A validated HPLC-UV method for the analysis of galloylquinic acid derivatives and flavonoids in Copaifera langsdorffii leaves. PubMed. Available at: [Link]

  • Al-Sayed, E., et al. (2023). HPLC analysis data of phenolic, flavonoid and alkaloids compounds in Psidium guajava L. (PGL) µg/mg leaf ethanolic 70% extracts. ResearchGate. Available at: [Link]

  • Škerget, M., et al. (2005). HPLC analysis of flavonoids. ResearchGate. Available at: [Link]

  • Metwally, A. M., et al. (2010). Quantification of flavonoids of Psidium guajava L. preparations by Planar Chromatography (HPTLC). Pharmacognosy Magazine. Available at: [Link]

  • Das, A. J., et al. (2016). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic acid in two wild edible leaves. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Flores-Vallejo, V. M., et al. (2021). Flavonoids in psidium guajava L. leaves. MedCrave online. Available at: [Link]

  • Gokhale, M. V., et al. (2022). High performance liquid chromatography-based metabolomics of Psidium guajava Linn. leaf extracts. bioRxiv. Available at: [Link]

  • S, S., et al. (2023). Studies on the Evaluation of Flavonoids (Morin, Naringin, Quercetin & Rutin) in Psidium Guajava Linn. Leaves By HPLC. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Mizzi, L., et al. (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health. Available at: [Link]

Sources

Application Note: A Comprehensive Guide to the Structural Elucidation of Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in natural product chemistry, pharmacology, and analytical sciences.

Introduction: The Structural Challenge of a Complex Flavonoid

Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside is a naturally occurring flavonoid glycoside found in various medicinal plants, including Psidium guajava and species within the Myrothamnus and Eucalyptus genera.[1][2] This class of compounds is of significant interest due to its potent biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3][4] The molecule's therapeutic potential is intrinsically linked to its precise three-dimensional structure.

The structural elucidation of this molecule presents a significant analytical challenge. It is a composite structure comprising three distinct chemical moieties:

  • A quercetin aglycone backbone.

  • A β-D-galactopyranoside sugar unit.

  • A galloyl group acylating the sugar.

Determining the exact connectivity between these three units—specifically, the point of glycosylation on the quercetin core and the position of the galloyl ester on the galactose sugar—requires a robust and detailed analytical approach. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for this task, providing unambiguous evidence of covalent bonding and spatial relationships through a suite of one- and two-dimensional experiments.[5][6]

This guide provides a comprehensive, field-proven methodology for the complete structural assignment of this compound using a logical workflow of 1D and 2D NMR experiments. We will delve into the causality behind experimental choices, from sample preparation to the strategic interpretation of complex spectral data.

Molecular Architecture and Numbering Scheme

A prerequisite for any NMR-based structural elucidation is a clear and consistent numbering system for all atomic positions. The diagram below illustrates the accepted numbering for the quercetin, galactose, and galloyl moieties. This framework will be used for all subsequent spectral assignments.

Caption: Numbering scheme for this compound.

Experimental Design and Protocols

The success of NMR spectroscopy is fundamentally dependent on meticulous sample preparation and a logically structured series of experiments.

Protocol 1: Sample Preparation - The Foundation of Quality Spectra

The quality of the final NMR spectrum is directly proportional to the quality of the sample. Contaminants, particulates, and improper solvent choice can obscure crucial signals and complicate interpretation.

Causality of Choice - Selecting the Right Solvent: The choice of deuterated solvent is critical. Flavonoids are often soluble in moderately polar solvents like Methanol-d₄ (CD₃OD) and Dimethyl sulfoxide-d₆ (DMSO-d₆).[7][8]

  • Methanol-d₄: Protons of hydroxyl (-OH) and amine (-NH) groups will exchange with the solvent's deuterium, causing these signals to broaden or disappear. This can be useful for simplifying a crowded spectrum but results in the loss of important structural information.

  • DMSO-d₆: This is often the solvent of choice for flavonoid glycosides. It is an excellent solubilizing agent and, crucially, does not exchange with hydroxyl protons, allowing for their direct observation.[9] This is vital for confirming the presence and location of phenolic and sugar hydroxyls.

Step-by-Step Sample Preparation Protocol:

  • Purity Check: Ensure the isolated compound is of high purity (>95%), as confirmed by HPLC or LC-MS. Impurities will generate their own signals, confounding the analysis.[10]

  • Weighing: Accurately weigh 10-15 mg of the dried sample for a comprehensive suite of 1D and 2D NMR experiments on a modern spectrometer (e.g., 500 MHz or higher).[11]

  • Solvent Dispensing: In a clean, dry vial, dissolve the sample in approximately 0.6 mL of high-purity DMSO-d₆.[11]

  • Dissolution: Gently vortex or sonicate the vial for a short period to ensure the sample is fully dissolved. A homogenous solution is essential for achieving high magnetic field homogeneity (shimming).

  • Filtration (Critical Step): Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality, clean, and dry 5 mm NMR tube (e.g., Wilmad or Norell brand).[12] This step removes any microscopic solid particles that would severely degrade spectral resolution.

  • Capping and Labeling: Securely cap the NMR tube to prevent moisture absorption by the hygroscopic DMSO-d₆. Label the cap and the top of the tube clearly.

  • Cleaning: Before insertion into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any fingerprints or dust.[11]

Protocol 2: A Strategic Workflow for NMR Data Acquisition

A hierarchical approach to data acquisition ensures that each experiment builds upon the information provided by the last. This workflow maximizes efficiency and provides a self-validating system for cross-checking assignments.

Caption: Strategic workflow for NMR-based structure elucidation.

Recommended Experiments:

  • 1D Experiments:

    • ¹H NMR (Proton): Provides the initial overview of all proton environments, their integrations (relative numbers), and their coupling patterns (J-coupling), which reveals adjacent protons.

    • ¹³C NMR (Carbon-13): Determines the number of unique carbon atoms in the molecule. For our target, we expect 28 distinct carbon signals.[1]

    • DEPT-135 (Distortionless Enhancement by Polarization Transfer): A crucial experiment that distinguishes between different types of carbons based on the number of attached protons. Methylene (CH₂) groups appear as negative peaks, while methine (CH) and methyl (CH₃) groups appear as positive peaks. Quaternary carbons are absent. This simplifies the assignment process significantly.

  • 2D Experiments:

    • COSY (¹H-¹H Correlation Spectroscopy): Maps all proton-proton J-coupling networks. It is invaluable for tracing out the complete spin systems of the galactose ring and the aromatic rings of quercetin.[5]

    • HSQC (Heteronuclear Single Quantum Coherence): A highly sensitive experiment that correlates each proton directly to the carbon it is attached to (a one-bond correlation). This is the primary tool for assigning protonated carbons.[13]

    • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the final structure of a complex molecule. It reveals correlations between protons and carbons that are two or three bonds away (²J and ³J correlations). These "long-range" correlations are the key to connecting the quercetin, galactose, and galloyl fragments.[13]

Step-by-Step Spectral Interpretation

The process of structure elucidation is akin to solving a puzzle. Each spectrum provides a new set of clues that, when combined, reveal the complete picture.

Step 1: Initial Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides the first glimpse of the molecule's components. We can expect to see distinct regions:

  • Aromatic Region (~6.0-8.0 ppm): Signals from the quercetin A- and B-rings and the galloyl moiety will appear here. Key features include:

    • A two-proton singlet for the equivalent H-2''' and H-6''' of the symmetric galloyl group.[4]

    • Two meta-coupled doublets (J ≈ 2.0 Hz) for H-6 and H-8 of the quercetin A-ring.[4]

    • An ABX spin system for the H-2', H-5', and H-6' protons of the quercetin B-ring.[4]

  • Anomeric Proton Region (~5.0-5.5 ppm): A characteristic doublet for the H-1'' proton of the galactose sugar. The coupling constant of this doublet is diagnostic of the sugar's stereochemistry. A large coupling constant (J ≈ 7-8 Hz) confirms a β-anomeric configuration.[4]

  • Sugar Region (~3.0-4.5 ppm): A complex, overlapping region containing the remaining protons (H-2'' to H-6'') of the galactose unit.

Step 2: Building Blocks with COSY and HSQC

With the initial proton map, we use COSY and HSQC to build structural fragments.

  • HSQC Analysis: Every cross-peak in the HSQC spectrum represents a direct C-H bond. By overlaying the ¹H and ¹³C spectra on the HSQC axes, we can definitively assign the chemical shift of every protonated carbon. For example, the signal for the anomeric proton (H-1'') will correlate to the anomeric carbon (C-1''), immediately assigning its ¹³C chemical shift.

  • COSY Analysis: Starting with a well-resolved proton, like the anomeric H-1'', we can trace its connections in the COSY spectrum. H-1'' will show a correlation to H-2'', which in turn will correlate to H-3'', and so on. This allows us to "walk" around the galactose ring and assign all of its protons, even in the crowded sugar region. Similarly, the correlations between H-5' and H-6' in the quercetin B-ring can be confirmed.

Step 3: Assembling the Final Structure with HMBC

The HMBC spectrum provides the critical long-range correlations that link the individual fragments together. This is the definitive step that validates the overall structure.

The Three Most Important HMBC Correlations:

  • Quercetin-Galactose Linkage: The most crucial correlation is from the anomeric proton of the sugar (H-1'') to a carbon in the quercetin skeleton. A strong cross-peak between H-1'' and the quercetin C-3 carbon provides unambiguous proof of the 3-O-glycosidic bond.

  • Galactose-Galloyl Linkage: The downfield shift of the H-6'' protons of the galactose unit suggests acylation at this position. The definitive proof comes from an HMBC correlation between these H-6'' protons and the carbonyl carbon of the galloyl group (C=O at C-7''') .

  • Quercetin B-Ring Linkage: A correlation from the H-2' proton to the C-2 carbon, and from the H-6' proton to the C-2 carbon, confirms the attachment of the B-ring at the C-2 position of the C-ring.

The diagram below illustrates these key, structure-defining HMBC correlations.

G cluster_main Key HMBC (¹H → ¹³C) Correlations Quercetin Quercetin Moiety (...C2, C3...) Galactose Galactose Moiety (H-1'', C-6'', H-6'') Quercetin->Galactose Glycosidic Bond at C-3 Galactose->Quercetin H-1'' → C-3 Galloyl Galloyl Moiety (...C=O...) Galactose->Galloyl Ester Linkage at C-6'' Galactose->Galloyl H-6'' → C=O

Caption: Key HMBC correlations confirming the molecular connectivity.

Data Summary Table

After a full analysis of all spectra, the assignments can be compiled into a comprehensive table. The following table presents representative chemical shifts based on published data, typically acquired in DMSO-d₆.[4] Actual values may vary slightly based on concentration, temperature, and spectrometer.

Position¹³C (δ ppm)¹H (δ ppm, mult., J in Hz)Key HMBC Correlations from ¹H
Quercetin
2156.4-H-2', H-6'
3133.5-H-1''
4178.2-H-5', OH-5
5161.3-H-6
698.76.61 (d, 2.0)C-5, C-7, C-8, C-10
7164.2-H-6, H-8
893.66.83 (d, 2.0)C-6, C-7, C-9, C-10
9156.6-H-8
10104.1-H-6, H-8
1'121.2-H-2', H-6'
2'115.28.24 (d, 2.1)C-2, C-3', C-4', C-6'
3'144.8-H-2', H-5'
4'148.5-H-2', H-5', H-6'
5'116.17.28 (d, 8.5)C-1', C-3', C-4'
6'121.77.93 (dd, 8.5, 2.1)C-2, C-2', C-4'
Galactose
1''101.85.52 (d, 7.8)C-3, C-2'', C-3'', C-5''
2''71.3~3.5-3.7 (m)C-1'', C-3'', C-4''
3''73.5~3.5-3.7 (m)C-1'', C-2'', C-4'', C-5''
4''68.1~3.7-3.9 (m)C-2'', C-3'', C-5'', C-6''
5''75.9~3.7-3.9 (m)C-1'', C-4'', C-6''
6''63.2~4.2-4.4 (m)C-4'', C-5'', C-7''' (C=O)
Galloyl
1'''120.8-H-2''', H-6'''
2'''/6'''109.07.28 (s)C-1''', C-3'''/5''', C-4'''
3'''/5'''145.7-H-2'''/6'''
4'''138.5-H-2'''/6'''
7''' (C=O)166.7-H-6''

Conclusion

The unambiguous structural elucidation of complex natural products like this compound is not achievable through a single analytical technique. It requires a systematic and multi-faceted approach centered on modern NMR spectroscopy. By logically progressing from 1D to 2D experiments—using ¹H and ¹³C spectra for an initial overview, COSY and HSQC to define individual spin systems, and finally, HMBC to piece together the complete molecular puzzle—researchers can assign every atom with a high degree of confidence. This robust methodology is indispensable for the accurate characterization of novel chemical entities, forming the bedrock of research in drug discovery, pharmacognosy, and natural product chemistry.

References

  • Goll, L., Zengin, G., & Bauer, R. (2020). NMR Chemical Shifts of Common Flavonoids. Magnetic Resonance in Chemistry, 58(8), 756-781. Available at: [Link]

  • Simaremare, E. S., et al. (2015). STRUCTURE ELUCIDATION OF FLAVONOID COMPOUND FROM THE LEAVES OF COLEUS ATROPURPUREUS BENTH USING 1D- AND 2D-NMR TECHNIQUES. International Journal of Pharmacy and Pharmaceutical Sciences, 7(12), 140-143. Available at: [Link]

  • BioCrick. (n.d.). Quercetin 3-O-(6''-galloyl)-beta-D-glucopyranoside. Retrieved from [Link]

  • Koehn, F. E. (2008). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. In Natural Compounds as Drugs (pp. 331-363). Birkhäuser Basel. Available at: [Link]

  • Torrenegra-Guerrero, M., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King & H. Rob. PharmacologyOnLine, 3, 444-452. Available at: [Link]

  • PubChem. (n.d.). Quercetin 3-(6''-galloylgalactoside). National Center for Biotechnology Information. Retrieved from [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Magn. Reson. Chem. (2020). NMR Chemical Shifts of Common Flavonoids. Retrieved from [Link]

  • ALWSCI. (2024). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • ALWSCI Blog. (2024). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) NMR Chemical Shifts of Common Flavonoids. Retrieved from [Link]

  • Journal of Chemical Education. (2022). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Retrieved from [Link]

  • Nanalysis Corp. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

Sources

Application Notes and Protocol for the Extraction of Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

This document provides a comprehensive protocol for the extraction, purification, and characterization of Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside (QGGP), a bioactive flavonoid glycoside with significant antioxidant potential.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction to this compound (QGGP)

This compound is a naturally occurring flavonoid characterized by a quercetin aglycone linked to a galactopyranoside moiety, which is further esterified with a galloyl group.[1] This structural complexity contributes to its notable biological activities, including potent antioxidant effects by scavenging free radicals and chelating metal ions.[1] Found in various plant species, QGGP is a subject of growing interest for its potential therapeutic applications in managing oxidative stress-related diseases.[1]

Known Plant Sources:

  • Psidium guajava (Guava leaves)[2][3]

  • Eriocaulon sieboldianum[4]

  • Hypericum perforatum (St. John's Wort)[4]

  • Myrothamnus flabellifolia[5]

  • Eucalyptus consideniana[5]

  • Myrcia bella[6]

  • Pemphis acidula

Strategic Approach to Extraction and Purification

The successful isolation of QGGP hinges on a multi-step process that begins with the careful selection and preparation of plant material, followed by an efficient extraction method, and culminating in a rigorous purification scheme. The polarity of flavonoid glycosides dictates the choice of solvents, with polar solvents being most effective for initial extraction.[7][8][9] Subsequent purification relies on chromatographic techniques to separate QGGP from other co-extracted compounds.

Visualizing the Workflow

The following diagram outlines the comprehensive workflow for the extraction and purification of QGGP.

QGGP_Extraction_Workflow cluster_prep Phase 1: Material Preparation cluster_extraction Phase 2: Extraction cluster_purification Phase 3: Purification cluster_analysis Phase 4: Characterization plant_material Select Plant Material drying Drying plant_material->drying grinding Grinding & Pulverization drying->grinding solvent_extraction Solvent Extraction (e.g., Methanol/Ethanol) grinding->solvent_extraction filtration Filtration solvent_extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration column_chromatography Column Chromatography (Silica Gel or Sephadex LH-20) concentration->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection prep_hplc Preparative HPLC fraction_collection->prep_hplc purity_assessment Purity Assessment (HPLC) prep_hplc->purity_assessment structural_elucidation Structural Elucidation (NMR, MS) purity_assessment->structural_elucidation

Caption: Workflow for QGGP Extraction and Purification.

Detailed Protocols

PART 1: Plant Material Preparation

The initial preparation of the plant material is critical for maximizing the efficiency of the subsequent extraction.

Protocol 1: Preparation of Plant Material

  • Collection and Identification: Collect fresh plant material from a reputable source. Ensure proper botanical identification to confirm the presence of the target species.

  • Washing and Drying: Thoroughly wash the plant material with distilled water to remove any dirt and contaminants. Air-dry the material in a well-ventilated area, preferably in the shade to prevent photodegradation of flavonoids. Alternatively, use a plant dryer at a controlled temperature (40-50°C).

  • Grinding: Once completely dry, grind the plant material into a fine powder using a mechanical grinder. A smaller particle size increases the surface area for solvent penetration, leading to a more efficient extraction.

  • Storage: Store the powdered plant material in an airtight container in a cool, dark, and dry place until extraction.

PART 2: Extraction of Crude QGGP

This phase involves the use of polar solvents to extract the flavonoid glycosides from the prepared plant material.[7]

Protocol 2: Solvent-Based Extraction

  • Maceration: Weigh the powdered plant material and place it in a large Erlenmeyer flask. Add a polar solvent, such as methanol or ethanol, at a solid-to-solvent ratio of 1:10 (w/v).

  • Extraction: Seal the flask and allow the mixture to macerate for 24-48 hours at room temperature with occasional agitation. For enhanced extraction efficiency, a Soxhlet apparatus can be used.

  • Filtration: After the extraction period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • Re-extraction: To maximize the yield, the plant residue can be re-extracted with fresh solvent two more times.

  • Concentration: Combine all the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to prevent thermal degradation of the target compound. The result is a viscous crude extract.

Table 1: Recommended Extraction Parameters

ParameterRecommended ValueRationale
Solvent Methanol or EthanolThe polarity of these solvents is well-suited for extracting flavonoid glycosides.[7][8][9]
Solid-to-Solvent Ratio 1:10 to 1:20 (w/v)Ensures complete immersion of the plant material and efficient mass transfer of the target compound into the solvent.
Extraction Time 24-72 hours (Maceration)Allows sufficient time for the solvent to penetrate the plant matrix and dissolve the QGGP.
Temperature Room Temperature (Maceration) or Boiling Point of Solvent (Soxhlet)Room temperature minimizes the degradation of thermolabile compounds. Soxhlet extraction at higher temperatures can increase efficiency but also risks degrading some compounds.
PART 3: Purification of QGGP

Purification of the crude extract is essential to isolate QGGP from other co-extracted phytochemicals. This is typically achieved through a series of chromatographic steps.[7][10]

Protocol 3: Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel (100-200 mesh) or Sephadex LH-20 in a non-polar solvent (e.g., n-hexane). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, followed by methanol). This gradient elution will separate the compounds based on their polarity.

    • Example Gradient: Start with 100% n-hexane, gradually increase the proportion of ethyl acetate, and finally introduce methanol.

  • Fraction Collection: Collect the eluate in fractions of equal volume.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC). Spot a small amount of each fraction onto a TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light (254 nm and 366 nm).

  • Pooling: Combine the fractions that show a similar TLC profile and contain the target compound. Concentrate the pooled fractions to obtain a semi-purified extract.

Protocol 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity QGGP, preparative HPLC is the method of choice.

  • Column: Use a C18 reversed-phase column.

  • Mobile Phase: A gradient of an acidified aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Injection: Dissolve the semi-purified extract in the initial mobile phase and inject it into the preparative HPLC system.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where QGGP shows maximum absorbance (typically around 260 nm and 356 nm).[6]

  • Fraction Collection: Collect the peak corresponding to QGGP.

  • Final Concentration: Evaporate the solvent from the collected fraction to obtain the purified QGGP.

PART 4: Purity Assessment and Structural Elucidation

The final step is to confirm the purity and elucidate the structure of the isolated compound.

Protocol 5: Analytical HPLC

  • Purity Check: Assess the purity of the isolated QGGP using an analytical HPLC system with a C18 column and a UV detector. A single, sharp peak indicates a high degree of purity.

  • Quantification: The concentration of QGGP can be determined by creating a calibration curve with a known standard.[6]

Protocol 6: Structural Characterization

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the isolated compound.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are crucial for the definitive structural elucidation of QGGP.[7] The chemical shifts and coupling constants provide detailed information about the connectivity of atoms within the molecule.

Table 2: Characteristic NMR Signals for QGGP

NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H-NMR ~7.28sGalloyl aromatic protons
~6.61dH-6 of quercetin A-ring
~6.83dH-8 of quercetin A-ring
~8.24dH-2' of quercetin B-ring
~7.28dH-5' of quercetin B-ring
~7.93ddH-6' of quercetin B-ring
~5.52dAnomeric proton of galactose (β-configuration)
¹³C-NMR ~178.20-Carbonyl carbon of quercetin
~166.71-Galloyl ester carbonyl
~101.8-Anomeric carbon of galactose

(Note: Exact chemical shifts may vary depending on the solvent used for NMR analysis)[7]

Trustworthiness and Self-Validation

The protocols described above form a self-validating system. The purity of the final compound is verified by analytical HPLC, and its identity is confirmed through a combination of MS and NMR spectroscopy. The consistency of the spectroscopic data with published values for QGGP provides a high degree of confidence in the successful isolation of the target molecule.

References

  • BioCrick. (n.d.). This compound. Retrieved from [Link]

  • IMR Press. (2022). Extracting Quercetin from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity. Retrieved from [Link]

  • PubChem. (n.d.). Quercetin 3-(6''-galloylgalactoside). Retrieved from [Link]

  • PubMed. (2022). Extracting Quercetin from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity. Retrieved from [Link]

  • Arctom. (n.d.). Quercetin 3-O-(6''-galloyl)-β-D-galactopyranoside. Retrieved from [Link]

  • MDPI. (2013). Characterization of Flavonoids and Phenolic Acids in Myrcia bella Cambess. Using FIA-ESI-IT-MSn and HPLC-PAD-ESI-IT-MS Combined with NMR. Retrieved from [Link]

  • Semantic Scholar. (2019). Acylated Flavonoid Glycosides are the Main Pigments that Determine the Flower Colour of the Brazilian Native Tree Tibouchina pulchra (Cham.) Cogn. Retrieved from [Link]

  • ResearchGate. (2019). Regiospecific synthesis of quercetin O-beta-D-glucosylated and O-beta-D-glucuronidated isomers. Retrieved from [Link]

  • ResearchGate. (2019). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). Retrieved from [Link]

  • J-STAGE. (2002). Isolation and Antioxidant Activity of Galloyl Flavonol Glycosides from the Seashore Plant, Pemphis acidula. Retrieved from [Link]

  • NIH. (2013). Purification and Characterization of a Novel Galloyltransferase Involved in Catechin Galloylation in the Tea Plant (Camellia sinensis). Retrieved from [Link]

  • ResearchGate. (2015). Stability of Quercetin and its Glycosides in the Presence of Saliva. Retrieved from [Link]

  • ResearchGate. (2019). Isolation, Purification, and Characterization of Flavonoid from the Aqueous Extract of the Leaves of the Phaseolus vulgaris Linn. Retrieved from [Link]

  • MDPI. (2019). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). Retrieved from [Link]

  • NIH. (2023). Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf. Retrieved from [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Using Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Galloylated Flavonoid

Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside (QGGP) is a naturally occurring flavonoid glycoside, structurally characterized by a quercetin aglycone linked to a galactose sugar, which is further esterified with a galloyl group.[1] This galloylation is a key structural feature, often enhancing the biological activities compared to the parent quercetin molecule. Found in various medicinal plants, QGGP belongs to a class of compounds recognized for their significant antioxidant, anti-inflammatory, and anticancer properties.[2]

The scientific interest in QGGP stems from its potential to modulate key cellular pathways implicated in disease. Its antioxidant activity is attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative damage.[1] Furthermore, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2] Evidence also suggests that QGGP can induce apoptosis (programmed cell death) in cancer cells, highlighting its therapeutic potential.[2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the anti-inflammatory properties of QGGP in a cell-based context. We will focus on a robust and widely used model: lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) cells. This model allows for the quantitative assessment of key inflammatory markers, providing a reliable system to evaluate the efficacy of QGGP.

Part 1: Foundational Knowledge for Assay Design

Mechanism of Action: The Rationale for an Anti-Inflammatory Assay

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. Macrophages are key players in the inflammatory cascade. Upon stimulation by pathogens or their components, such as LPS (a component of the outer membrane of Gram-negative bacteria), macrophages initiate a signaling cascade. This cascade primarily involves the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Activated NF-κB translocates to the nucleus, where it orchestrates the transcription of numerous pro-inflammatory genes. This results in the production and release of inflammatory mediators, including nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines like TNF-α and IL-6. Structurally similar compounds to QGGP have been shown to inhibit the expression of iNOS and the production of NO and these key cytokines in LPS-stimulated RAW 264.7 cells.[3][4] Therefore, measuring the inhibition of these mediators serves as a direct and quantifiable readout of QGGP's anti-inflammatory activity.

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Activation MyD88->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Gene Pro-inflammatory Gene Transcription NFkB->Gene Mediators NO, TNF-α, IL-6 (Inflammatory Mediators) Gene->Mediators QGGP QGGP QGGP->IKK Inhibition QGGP->NFkB Inhibition cluster_0 Plate 1: Cell Culture & Treatment cluster_1 Plate 2: Griess Assay Seed 1. Seed RAW 264.7 cells (5x10^4/well) Incubate1 2. Incubate Overnight Seed->Incubate1 Pretreat 3. Pre-treat with QGGP (1-2 hours) Incubate1->Pretreat Stimulate 4. Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate2 5. Incubate 24 hours Stimulate->Incubate2 Transfer 6. Transfer Supernatant (50 µL) Incubate2->Transfer GriessA 7. Add Griess Reagent A (50 µL) Transfer->GriessA Incubate3 8. Incubate 10 min GriessA->Incubate3 GriessB 9. Add Griess Reagent B (50 µL) Incubate3->GriessB Incubate4 10. Incubate 10 min GriessB->Incubate4 Read 11. Read Absorbance (540 nm) Incubate4->Read

Figure 2: Experimental workflow for the Griess Assay to measure nitric oxide production.

Protocol 3: Quantifying Pro-Inflammatory Cytokines using ELISA

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method to quantify protein levels. A sandwich ELISA is commonly used for cytokines, where a capture antibody binds the cytokine, and a second, enzyme-linked detection antibody binds to a different epitope on the cytokine, generating a measurable signal.

Objective: To measure the effect of QGGP on the secretion of TNF-α and IL-6 from LPS-stimulated RAW 264.7 cells.

Materials:

  • Cell culture supernatants from Protocol 2.

  • ELISA kits for murine TNF-α and IL-6 (containing capture antibody, detection antibody, standard, and substrate).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Assay diluent/blocking buffer.

  • Stop solution.

  • 96-well ELISA plates.

  • Microplate reader.

Step-by-Step Methodology (General Protocol):

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Washing and Blocking: Wash the plate to remove unbound antibody and then block the remaining protein-binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Add the cell culture supernatants and a serial dilution of the cytokine standard to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature, protected from light.

  • Substrate Addition: Wash the plate and add the TMB substrate. A blue color will develop.

  • Stopping the Reaction: Add the stop solution to turn the color yellow.

  • Absorbance Measurement: Read the absorbance at 450 nm.

Data Analysis and Interpretation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to calculate the concentrations of TNF-α and IL-6 in the experimental samples. A dose-dependent decrease in these cytokine levels in the QGGP-treated groups compared to the LPS-only control confirms its anti-inflammatory activity.

Part 3: Data Interpretation and Troubleshooting

Observation Potential Cause Troubleshooting Step
High background in Griess/ELISA Contaminated reagents or medium; improper washing.Use fresh, sterile reagents. Increase the number and rigor of wash steps in the ELISA protocol.
No inhibition by QGGP Compound inactivity; incorrect concentration; degradation.Verify the purity and integrity of the QGGP. Test a broader concentration range. Ensure stock solutions are stored correctly.
High variability between replicates Pipetting errors; inconsistent cell seeding; edge effects in the plate.Use calibrated pipettes. Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate.
Unexpected cytotoxicity QGGP concentration too high; DMSO toxicity.Re-run the MTT assay with a wider, lower concentration range. Ensure the final DMSO concentration is below 0.1%.

Conclusion and Future Directions

This guide provides a robust, multi-step protocol to characterize the anti-inflammatory effects of this compound. By systematically assessing cytotoxicity and then quantifying key inflammatory mediators like nitric oxide and cytokines, researchers can generate reliable and reproducible data. The findings from these assays can provide a strong foundation for further mechanistic studies, such as Western blotting for iNOS, COX-2, and phosphorylated NF-κB, to elucidate the precise molecular targets of QGGP. Such a thorough in vitro characterization is an essential step in the preclinical development of this promising natural compound for inflammatory conditions.

References

  • Cho, Y.-H., Kim, N.-H., Khan, I., Yu, J. M., Jung, H. G., Kim, H. H., Jang, J. Y., Kim, H. J., Kim, D.-i., Kwak, J.-H., Kang, S. C., & An, B. J. (2016). Anti-inflammatory Potential of Quercetin-3-O-β-D-(“2”-galloyl)-glucopyranoside and Quercetin Isolated from Diospyros kaki calyx via Suppression of MAPKs and NF-κB. Journal of Food Science, 81(10), C2447–C2456. Available at: [Link]

  • Kim, B. H., Jo, J. Y., Lee, J. H., Lee, J. M., & Ahn, B. W. (2011). Quercetin 3-O-β-(2"-galloyl)-rhamnopyranoside promotes the differentiation of hematopoietic stem cells or early progenitor. African Journal of Biotechnology, 10(62), 13493-13502. Available at: [Link]

  • Kim, Y. S., Kim, B. H., & Kim, Y. (2007). Quercetin 3-O-beta-(2''-galloyl)-glucopyranoside inhibits endotoxin LPS-induced IL-6 expression and NF-kappa B activation in macrophages. Cytokine, 39(3), 217–227. Available at: [Link]

  • Jo, J. Y., Kim, B. H., Lee, J. H., Lee, J. M., & Ahn, B. W. (2009). The inhibitory effect of quercitrin gallate on iNOS expression induced by lipopolysaccharide in Balb/c mice. Journal of the Korean Society for Applied Biological Chemistry, 52(1), 58-63. Available at: [Link]

  • Mu, M. M., Chakravortty, D., Sugiyama, T., Koide, N., Takahashi, K., Mori, I., Yoshida, T., & Yokochi, T. (2001). The inhibitory action of quercetin on lipopolysaccharide-induced nitric oxide production in RAW 264.7 macrophage cells. Journal of Endotoxin Research, 7(6), 431–438. Available at: [Link]

  • ResearchGate. (n.d.). Cytotoxic effect of quercetin (QR) on RAW264.7 cells. Retrieved from [Link]

  • Hattori, M., Nakabayashi, T., Lim, Y. A., Miyashiro, H., Kurokawa, M., Shiraki, K., & Kobashi, K. (2013). Inhibition of Angiogenic Factor Productions by Quercetin In Vitro and In Vivo. Evidence-Based Complementary and Alternative Medicine, 2013, 1–9. Available at: [Link]

  • Wang, Y., Zhang, Y., Wang, Y., Li, Y., & Wang, Y. (2021). Quercetin, a Compound of the Total Flavonoids of Periploca forrestii Schltr., Ameliorates Rheumatoid Arthritis by Targeting TNF-α. Drug Design, Development and Therapy, Volume 15, 1347–1363. Available at: [Link]

Sources

"In vitro antioxidant activity assay for Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: In Vitro Antioxidant Activity Assay for Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: A Multi-Mechanistic Approach to Characterizing a Potent Galloylated Flavonoid

This document provides a comprehensive technical guide for the in vitro assessment of the antioxidant activity of this compound (QGGP). QGGP is a naturally occurring flavonoid glycoside distinguished by the addition of a galloyl group, a structural modification known to significantly enhance antioxidant potential.[1][2] Its composite structure, integrating the well-established antioxidant scaffolds of both quercetin and gallic acid, makes it a compound of high interest for pharmaceutical and nutraceutical development.[3][4] The core philosophy of this guide is that no single assay can capture the multifaceted nature of antioxidant activity. Therefore, we present a suite of protocols—DPPH, ABTS, and FRAP—each interrogating a distinct aspect of antioxidant action, to build a scientifically robust and comprehensive activity profile for QGGP.

The Structural Basis for Potent Antioxidant Activity

The remarkable antioxidant capacity of QGGP is not coincidental; it is a direct consequence of its molecular architecture. The molecule synergistically combines three key structural features that are critical for potent free radical scavenging and reductive capabilities:

  • Quercetin Backbone: The flavonoid quercetin is a powerful antioxidant in its own right. The catechol (3',4'-dihydroxyl) group on its B-ring is a primary site for electron or hydrogen atom donation, effectively neutralizing reactive oxygen species (ROS).[5]

  • Galloyl Moiety: The ester-linked galloyl group (3,4,5-trihydroxylbenzoyl) provides an additional, highly active pyrogallol functional group. This group is an exceptionally efficient electron and hydrogen donor, often contributing to a dramatic increase in antioxidant activity compared to non-galloylated parent compounds.[1][6]

  • Glycosidic Linkage: The galactopyranoside sugar influences the molecule's polarity and solubility, which can affect its interaction with different radical species and assay systems.[7]

This combination of multiple, potent radical-scavenging centers within a single molecule underpins the expectation of high antioxidant efficacy.

cluster_QGGP This compound (QGGP) Structure cluster_Activity Contribution to Antioxidant Activity Quercetin Quercetin Core (Catechol B-Ring) RadicalScavenging Potent H-Atom and Electron Donor Quercetin->RadicalScavenging Key Site EnhancedActivity Synergistic Enhancement of Scavenging Galactose Galactose Linker SolubilityMod Modulates Polarity & Bioavailability Galactose->SolubilityMod Galloyl Galloyl Group (Pyrogallol Moiety) Galloyl->EnhancedActivity Major Contributor

Caption: A multi-assay approach for the comprehensive profiling of QGGP.

Experimental Protocols & Methodologies

General Preparations: The Foundation of Reproducibility

Accurate and reproducible results begin with meticulous preparation of the test compound and standards.

  • Compound Handling: QGGP (MW: 616.5 g/mol ) should be stored as per the supplier's instructions, typically desiccated and protected from light.

  • Solvent Selection: A high-purity solvent in which QGGP is fully soluble is critical. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions, but methanol or ethanol are often preferred for the final working solutions to ensure compatibility with the assay reagents. [8]Crucial Insight: Always run a solvent blank (all components except the test compound) to nullify any absorbance contribution from the solvent itself.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM QGGP in DMSO). This allows for minimal volumes of DMSO to be added to the final reaction, mitigating potential solvent interference.

  • Working Solutions: Create a serial dilution of the stock solution in the appropriate assay buffer or methanol to generate a range of concentrations (e.g., 1 µM to 200 µM). This concentration range is essential for determining the IC₅₀ value.

  • Standard Antioxidants: For comparative analysis and quality control, prepare stock and working solutions of reference compounds such as Trolox, Gallic Acid, or Quercetin itself.

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. In its radical form, DPPH has a deep violet color with an absorption maximum around 517 nm. When reduced by an antioxidant, the solution is decolorized to a pale yellow, and this change in absorbance is proportional to the extent of radical scavenging. [5][9] Reagents and Materials:

  • DPPH (M.W. 394.32 g/mol )

  • Methanol (Spectrophotometric grade)

  • QGGP working solutions

  • Standard antioxidant (e.g., Trolox) working solutions

  • 96-well microplate

  • Microplate spectrophotometer

Step-by-Step Protocol:

  • DPPH Reagent Preparation: Prepare a ~0.1 mM solution of DPPH in methanol. Expert Tip: The absorbance of this solution at 517 nm should be adjusted to approximately 1.0 ± 0.1 to ensure a sufficient dynamic range for the assay. Store this solution in an amber bottle and in the dark to prevent degradation.

  • Assay Plate Setup:

    • To appropriate wells, add 100 µL of various concentrations of QGGP working solutions.

    • Add 100 µL of standard antioxidant solutions to separate wells for the standard curve.

    • Add 100 µL of methanol to "control" wells (represents 0% scavenging).

    • Add 200 µL of methanol to "blank" wells (for background correction).

  • Reaction Initiation: Add 100 µL of the DPPH reagent to all wells except the blank.

  • Incubation: Mix gently and incubate the plate in the dark at room temperature (25 °C) for 30 minutes. [1]This allows the scavenging reaction to reach a steady state.

  • Measurement: Read the absorbance of the plate at 517 nm.

Data Analysis:

  • Calculate Percent Inhibition:

    • % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] * 100

  • Determine IC₅₀: Plot the % Inhibition against the concentration of QGGP. The IC₅₀ is the concentration of QGGP required to cause 50% inhibition of the DPPH radical, determined by non-linear regression analysis.

  • Calculate TEAC (Optional): A Trolox standard curve can be used to express the activity in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•⁺). The ABTS•⁺ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. The resulting blue-green radical has a characteristic absorbance at 734 nm. Antioxidants donate electrons or hydrogen atoms to neutralize ABTS•⁺, causing the color to fade. [10] Reagents and Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS) or Ethanol

  • QGGP working solutions

  • Standard antioxidant (e.g., Trolox) working solutions

  • 96-well microplate

  • Microplate spectrophotometer

Step-by-Step Protocol:

  • ABTS•⁺ Stock Solution Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes (1:1 v/v) and allow them to stand in the dark at room temperature for 12-16 hours. This generates the ABTS•⁺ radical. This pre-incubation is a critical self-validating step to ensure complete radical formation.

  • ABTS•⁺ Working Solution: Before the assay, dilute the stock solution with the appropriate solvent (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm. This standardization is essential for inter-assay comparability.

  • Assay Plate Setup:

    • Add 20 µL of various concentrations of QGGP or standard working solutions to the wells.

  • Reaction Initiation: Add 180 µL of the ABTS•⁺ working solution to all wells.

  • Incubation: Incubate the plate at room temperature for 6-10 minutes.

  • Measurement: Read the absorbance at 734 nm.

Data Analysis:

  • Calculate Percent Inhibition: Use the same formula as in the DPPH assay.

  • Determine IC₅₀ and/or TEAC: Plot a dose-response curve to find the IC₅₀. The primary method of reporting for ABTS is typically the TEAC value, calculated from a Trolox standard curve run under identical conditions.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay directly measures the ability of a compound to reduce a ferric (Fe³⁺) complex to a ferrous (Fe²⁺) complex. The assay uses a reagent containing 2,4,6-tripyridyl-s-triazine (TPTZ), which forms a colorless complex with Fe³⁺. At a low pH, antioxidants reduce the Fe³⁺-TPTZ complex to the Fe²⁺-TPTZ complex, which is intensely blue and has an absorbance maximum at 593 nm. [11] Reagents and Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) (20 mM in water)

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • QGGP working solutions

  • 96-well microplate

  • Microplate spectrophotometer with temperature control (37 °C)

Step-by-Step Protocol:

  • FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. [12]2. Warming: Pre-warm the FRAP reagent and the microplate to 37 °C. Causality: The reaction is typically performed at 37 °C to mimic physiological temperature and ensure standardized reaction kinetics. [9]3. Assay Plate Setup:

    • Add 20 µL of QGGP working solutions, standard (FeSO₄) solutions, or blank (solvent) to the wells of the pre-warmed plate.

  • Reaction Initiation: Add 180 µL of the pre-warmed FRAP reagent to all wells.

  • Incubation: Incubate the plate at 37 °C for 15-30 minutes.

  • Measurement: Read the absorbance at 593 nm.

Data Analysis:

  • Standard Curve: Create a standard curve by plotting the absorbance at 593 nm against the concentration of the FeSO₄ standard.

  • Calculate FRAP Value: Use the linear regression equation from the standard curve to determine the Fe²⁺ equivalent concentration for each QGGP sample. The results are expressed as µM of Fe(II) equivalents or as µmol Fe(II) equivalents per gram of compound.

Data Presentation and Interpretation

Table 1: Summary of In Vitro Antioxidant Activity

CompoundDPPH IC₅₀ (µM)ABTS TEAC (Trolox Equivalents)FRAP Value (µM Fe(II) Equivalents)
QGGP Experimental ValueExperimental ValueExperimental Value
Quercetin (Std.)Experimental ValueExperimental ValueExperimental Value
Gallic Acid (Std.)Experimental ValueExperimental ValueExperimental Value
Trolox (Std.)Experimental Value1.00Experimental Value

IC₅₀: Lower value indicates higher potency. TEAC/FRAP: Higher value indicates higher activity.

Interpretation: A potent antioxidant profile for QGGP would be characterized by a low IC₅₀ value in the DPPH and ABTS assays, and high TEAC and FRAP values, ideally superior or comparable to the parent quercetin and gallic acid standards.

References

  • BioCrick. (n.d.). This compound | CAS:53171-28-1. Retrieved from BioCrick website. [Link]

  • Lee, K. A., et al. (2015). Relative Antioxidant Activities of Quercetin and Its Structurally Related Substances and Their Effects on NF-κB/CRE/AP-1 Signaling in Murine Macrophages. Molecules, 20(9), 16299–16315. [Link]

  • Mishra, K., et al. (2022). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Antioxidants, 11(1), 107. [Link]

  • Yoshida, T., et al. (2000). Isolation and Antioxidant Activity of Galloyl Flavonol Glycosides from the Seashore Plant, Pemphis acidula. Bioscience, Biotechnology, and Biochemistry, 64(6), 1170-1175. [Link]

  • ChemSrc. (n.d.). Quercetin 3-O-(6''-galloyl)-beta-D-glucopyranoside. Retrieved from ChemSrc website. [Link]

  • ResearchGate. (n.d.). In vitro antioxidant activities (DPPH (a), ABTS (b), FRAP (c), and ORAC (d)) of RBOs. Retrieved from ResearchGate. [Link]

  • Özgen, S., et al. (2022). DPPH Radical Scavenging Assay. MDPI. [Link]

  • ResearchGate. (n.d.). The mechanism of ferric reducing antioxidant power (FRAP) reaction. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). The mechanism of ABTS radical scavenging activity assay. Retrieved from ResearchGate. [Link]

  • PubChem. (n.d.). Quercetin 3-(6''-galloylgalactoside). Retrieved from PubChem. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from Cell Biolabs, Inc. website. [Link]

  • Arts, M. J., et al. (2004). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Journal of Agricultural and Food Chemistry, 52(2), 414-417. [Link]

  • Pérez-Jiménez, J., et al. (2008). Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays. Journal of Agricultural and Food Chemistry, 56(9), 3468–3476. [Link]

  • ResearchGate. (n.d.). Scavenging of DPPH radical (free radical) by a flavonoid (free radical scavenger). Retrieved from ResearchGate. [Link]

  • Kicel, A., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. International Journal of Molecular Sciences, 23(7), 3986. [Link]

  • Ilyasov, I. R., et al. (2020). ABTS/TAC Methodology: Main Milestones and Recent Applications. Antioxidants, 9(1), 33. [Link]

  • Sharafi, A., et al. (2016). Antioxidant Activity; DPPH; Ferulago Angulata; FRAP; ORAC. Indian Journal of Pharmaceutical Sciences, 78(3), 386-392. [Link]

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"Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside for kinase inhibition assay"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside for Kinase Inhibition Assay

Audience: Researchers, scientists, and drug development professionals.

Evaluating the Kinase Inhibitory Potential of this compound: A Guide to Assay Design and Execution

This document provides a comprehensive guide for assessing the inhibitory activity of this compound (QGGP) against protein kinases. We delve into the scientific rationale behind assay selection, offer detailed, validated protocols for robust data generation, and provide a framework for accurate data analysis and interpretation.

Introduction: The Intersection of Natural Products and Kinase Inhibition

Protein kinases, enzymes that catalyze the phosphorylation of specific substrates, are fundamental regulators of nearly all cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most critical classes of drug targets.[2][3] The search for novel kinase inhibitors has led researchers to explore the vast chemical diversity of natural products.

This compound (QGGP) is a flavonoid glycoside found in various plants, including Eriocaulon sieboldianum and Psidium guajava (guava) leaves.[4][5] This class of compounds is recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[6] Notably, studies have identified QGGP as a potent inhibitor of specific kinases, such as the Aurora kinase family, which are crucial regulators of cell division.[4][7] This positions QGGP as a promising candidate for further investigation in drug discovery pipelines.

This guide provides the necessary protocols to quantify the inhibitory potency of QGGP against a target kinase, a critical first step in its characterization.[2]

Compound Profile: this compound (QGGP)

A thorough understanding of the test compound's properties is essential for accurate and reproducible assay results.

PropertyDetailsSource
IUPAC Name [(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate[8]
Molecular Formula C₂₈H₂₄O₁₆[8]
Molecular Weight ~616.5 g/mol [8]
Known Targets Aurora Kinase, p53 pathway, MAPK pathway[4][7]
Natural Sources Eriocaulon sieboldianum, Psidium guajava, Hypericum perforatum L.[4][5][7]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[7]

Stock Solution Preparation: For in vitro assays, a high-concentration stock solution in 100% DMSO is recommended.

  • Weigh the required amount of QGGP powder.

  • Add the appropriate volume of high-purity DMSO to achieve a desired stock concentration (e.g., 10 mM or 50 mM).

  • If necessary, gently warm and/or sonicate the solution to ensure complete dissolution.[5]

  • Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[7]

Principles of In Vitro Kinase Inhibition Assays

The core principle of a kinase assay is to measure the enzymatic transfer of a phosphate group from ATP to a substrate.[3] An inhibitor's potency is determined by quantifying the reduction in this activity. Modern assays have largely moved away from hazardous radiometric methods in favor of luminescence and fluorescence-based readouts, which are highly amenable to high-throughput screening (HTS).[9][10][11]

Key Methodologies:

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced, a universal byproduct of the kinase reaction.[12] The ADP is enzymatically converted back to ATP, which then drives a luciferase-luciferin reaction, generating a light signal that is directly proportional to kinase activity.[10][13] Therefore, the presence of an effective inhibitor like QGGP results in a decrease in the luminescent signal.[10]

  • Fluorescence-Based Assays: These methods use fluorescently tagged substrates or antibodies to detect phosphorylation.[14][15] Formats like Fluorescence Polarization (FP) are common, where a small, fluorescently-labeled peptide substrate tumbles rapidly in solution (low polarization).[3] Upon phosphorylation and binding by a large, specific antibody, the complex tumbles much more slowly, leading to a high polarization signal.[15]

The Goal: Determining the IC₅₀ Value The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[2] It is the primary metric for quantifying inhibitor potency in biochemical assays and is determined by testing the compound across a range of concentrations.[16][17]

Experimental Protocol: Luminescence-Based Kinase Assay (ADP-Glo™)

This protocol is designed to determine the IC₅₀ of QGGP against a target kinase (e.g., Aurora Kinase A). The ADP-Glo™ assay is chosen for its high sensitivity and universal applicability to any kinase system.[13][18]

Workflow Overview:

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_compound Prepare QGGP Serial Dilution add_compound Dispense QGGP Dilutions & Controls to Plate prep_compound->add_compound prep_reagents Prepare Kinase Reaction Master Mix (Kinase, Substrate, Buffer) add_master_mix Add Kinase Master Mix prep_reagents->add_master_mix add_compound->add_master_mix start_reaction Initiate Reaction with ATP add_master_mix->start_reaction incubate_reaction Incubate (e.g., 60 min at 30°C) start_reaction->incubate_reaction add_adpglo Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) incubate_reaction->add_adpglo incubate_adpglo Incubate (40 min at RT) add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent (Converts ADP to ATP, adds Luciferase) incubate_adpglo->add_detection incubate_detection Incubate (30 min at RT) add_detection->incubate_detection read_lum Read Luminescence incubate_detection->read_lum Data_Analysis_Workflow rawData Raw Luminescence Data (RLU) normalizeData 1. Normalize Data Calculate % Inhibition for each concentration rawData->normalizeData plotCurve 2. Plot Dose-Response Curve % Inhibition vs. log[QGGP] normalizeData->plotCurve fitModel 3. Fit Non-Linear Regression Model (Four-parameter logistic equation) plotCurve->fitModel calcIC50 4. Determine IC₅₀ Concentration at 50% inhibition fitModel->calcIC50

Caption: Step-by-step workflow for IC₅₀ determination.

  • Data Normalization:

    • Average the raw luminescence values (RLU) for each control and compound concentration.

    • Subtract the average Blank RLU from all other wells to correct for background signal.

    • Calculate the Percent Inhibition for each concentration using the following formula:

      % Inhibition = 100 * (1 - (RLU_compound - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl))

      • RLU_compound: Signal from the test compound well.

      • RLU_neg_ctrl: Signal from the 0% inhibition (DMSO) well.

      • RLU_pos_ctrl: Signal from the 100% inhibition (Staurosporine) well.

  • Dose-Response Curve and IC₅₀ Calculation:

    • Plot the Percent Inhibition against the logarithm of the QGGP concentration.

    • Use a suitable software package (e.g., GraphPad Prism, Origin, R) to fit the data to a four-parameter logistic (4PL) equation. [19]This will generate a sigmoidal dose-response curve.

    • The IC₅₀ is the value on the x-axis that corresponds to 50% on the y-axis of the fitted curve. [16] Interpretation and Further Steps: The calculated IC₅₀ value represents the potency of QGGP against the specific kinase under the tested biochemical conditions. It is important to remember that biochemical potency does not always translate directly to cellular efficacy due to factors like cell permeability and competition with high intracellular ATP concentrations. [20]Further cell-based assays are a necessary next step to validate the inhibitor's activity in a more physiologically relevant context. [20]For greater comparability across different studies and kinases, it is also recommended to determine the inhibitor constant (Kᵢ) by running the assay at different ATP concentrations. [21]

References
  • Kettner, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • BioCrick. This compound | CAS:53171-28-1. [Link]

  • PubChem. Quercetin 3-(6''-galloylgalactoside). [Link]

  • NIH National Center for Biotechnology Information. Fluorescent Peptide Assays For Protein Kinases. [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. [Link]

  • ResearchGate. Fluorescence detection techniques for protein kinase assay. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • ResearchGate. Determination of IC50 values for p110 with the PI3-kinase inhibitors... [Link]

  • American Association for Cancer Research. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]

  • BellBrook Labs. (2024). What Is the Best Kinase Assay? [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]

  • ResearchGate. Comparison of the Luminescent ADP-Glo Assay to a Standard Radiometric Assay for Measurement of Protein Kinase Activity. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Biocompare. Kinase-Glo Plus Luminescent Kinase Assay V3771 from Promega. [Link]

  • bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. [Link]

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Unveiling the Pro-Apoptotic Potential of Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Flavonoid in Apoptosis Research

Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside (QGGP) is a naturally occurring flavonoid glycoside found in plants such as guava leaves (Psidium guajava) and Eriocaulon sieboldianum.[1][2] As a derivative of the well-studied flavonoid quercetin, QGGP is emerging as a compound of significant interest in cancer research due to its potential to induce programmed cell death, or apoptosis, in cancer cells.[1][2] Understanding the mechanisms by which QGGP triggers this cellular suicide program is crucial for its development as a potential therapeutic agent.

This comprehensive guide provides researchers, scientists, and drug development professionals with a robust framework for studying apoptosis induced by QGGP. We will delve into the molecular pathways implicated in QGGP-mediated apoptosis and provide detailed, field-proven protocols for key experimental assays. This document is designed to be a practical resource, empowering researchers to confidently design, execute, and interpret experiments aimed at elucidating the apoptotic effects of this promising compound.

Mechanistic Insights: Deconstructing the Apoptotic Signaling Cascade of QGGP

Apoptosis is a tightly regulated process essential for normal tissue homeostasis, and its dysregulation is a hallmark of cancer.[3][4] QGGP has been shown to effectively induce apoptosis through the modulation of several critical signaling pathways.[2][5] The primary mechanisms involve the activation of the intrinsic (mitochondrial) pathway of apoptosis, orchestrated by the p53 tumor suppressor and Mitogen-Activated Protein Kinases (MAPKs).[2][5]

The Intrinsic Apoptotic Pathway and QGGP

The intrinsic pathway is a major route to apoptosis initiated by cellular stress. QGGP has been demonstrated to engage this pathway in human hepatoma HepG2 cells.[5] The proposed mechanism involves the following key events:

  • Activation of p53: The tumor suppressor protein p53 plays a pivotal role in sensing cellular stress and initiating an apoptotic response. QGGP treatment has been shown to upregulate p53 expression.[6]

  • Modulation of Bcl-2 Family Proteins: Activated p53 transcriptionally regulates the expression of Bcl-2 family proteins, which are central regulators of mitochondrial integrity. QGGP has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio is a critical determinant of cell fate.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the formation of pores in the outer mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm.

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates the initiator caspase-9, which in turn cleaves and activates the executioner caspase-3.[6]

  • Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[3]

Role of MAPKs in QGGP-Induced Apoptosis

Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide range of cellular processes, including apoptosis. Studies have indicated that QGGP can modulate MAPK signaling pathways to promote apoptosis.[2][5] The precise mechanisms are still under investigation but likely involve the activation of pro-apoptotic MAPK cascades, such as JNK and p38, which can further influence the mitochondrial pathway.

Visualizing the Pathway: QGGP-Induced Apoptosis

To illustrate the interplay of these signaling molecules, the following diagram outlines the proposed pathway of QGGP-induced apoptosis.

QGGP_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion QGGP QGGP MAPK MAPK Activation QGGP->MAPK p53_act p53 Activation QGGP->p53_act MAPK->p53_act Bax Bax (Pro-apoptotic) p53_act->Bax Bcl2 Bcl-2 (Anti-apoptotic) Inhibition p53_act->Bcl2 Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito CytC_release Cytochrome c Release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC_release->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Mito->CytC_release

Caption: Proposed signaling pathway of QGGP-induced apoptosis.

Experimental Workflow: A Step-by-Step Guide

A multi-faceted approach is recommended to robustly characterize the pro-apoptotic effects of QGGP. The following workflow provides a logical sequence of experiments.

Experimental_Workflow Start Start: Cell Culture and QGGP Treatment DoseResponse Dose-Response & Time-Course (e.g., MTT Assay) Start->DoseResponse AnnexinV Annexin V/PI Staining (Flow Cytometry) DoseResponse->AnnexinV MitoPotential Mitochondrial Membrane Potential (JC-1 Assay) DoseResponse->MitoPotential CaspaseActivity Caspase Activity Assay (e.g., Caspase-3/7) DoseResponse->CaspaseActivity WesternBlot Western Blot Analysis (Key Apoptotic Proteins) DoseResponse->WesternBlot DataAnalysis Data Analysis and Interpretation AnnexinV->DataAnalysis MitoPotential->DataAnalysis CaspaseActivity->DataAnalysis WesternBlot->DataAnalysis

Caption: Recommended experimental workflow for studying QGGP-induced apoptosis.

Detailed Protocols and Application Notes

Cell Culture and QGGP Treatment
  • Cell Line Selection: The human hepatoma cell line HepG2 is a well-characterized model for studying QGGP-induced apoptosis.[5] However, the effects of QGGP should be investigated in a panel of cancer cell lines relevant to the researcher's area of interest.

  • Culture Conditions: Maintain cell lines in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • QGGP Preparation: Prepare a stock solution of QGGP in dimethyl sulfoxide (DMSO). Further dilutions should be made in the complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).

Determination of Optimal QGGP Concentration and Incubation Time
  • Principle: A dose-response and time-course experiment is crucial to identify the optimal concentration and duration of QGGP treatment that induces apoptosis without causing excessive necrosis. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess cell viability.

  • Protocol:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of QGGP concentrations (e.g., 0, 10, 25, 50, 100 µM) for different time points (e.g., 24, 48, 72 hours).

    • At the end of each time point, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with 0.04 N HCl).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined. Select concentrations around the IC50 for subsequent apoptosis assays.

Treatment Group24 hours (% Viability)48 hours (% Viability)72 hours (% Viability)
Vehicle (DMSO)100 ± 5.2100 ± 4.8100 ± 6.1
QGGP (10 µM)95 ± 4.588 ± 5.175 ± 4.9
QGGP (25 µM)82 ± 6.165 ± 4.252 ± 5.5
QGGP (50 µM)68 ± 5.548 ± 3.935 ± 4.1
QGGP (100 µM)45 ± 4.925 ± 3.218 ± 2.8
Table 1: Exemplary Data for Cell Viability (MTT Assay) of HepG2 cells treated with QGGP. Data are presented as mean ± SD.
Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Protocol:

    • Seed cells in 6-well plates and treat with the selected concentrations of QGGP for the determined time.

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Treatment GroupLive Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle (DMSO)95 ± 2.13 ± 0.82 ± 0.5
QGGP (25 µM)75 ± 3.518 ± 2.27 ± 1.1
QGGP (50 µM)48 ± 4.235 ± 3.117 ± 2.5
Table 2: Exemplary Data for Annexin V/PI Staining of HepG2 cells treated with QGGP for 48 hours. Data are presented as mean ± SD.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
  • Principle: The loss of mitochondrial membrane potential (ΔΨm) is a key event in the intrinsic apoptotic pathway. JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells and forms J-aggregates, which emit red fluorescence. In apoptotic cells with depolarized mitochondria, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

  • Protocol:

    • Treat cells with QGGP as described previously.

    • Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.

    • Wash the cells with assay buffer.

    • Analyze the fluorescence using a flow cytometer or a fluorescence microscope.

  • Data Analysis: Quantify the ratio of red to green fluorescence. A decrease in this ratio in QGGP-treated cells compared to the control indicates a loss of ΔΨm.

Treatment GroupRed/Green Fluorescence Ratio (Arbitrary Units)
Vehicle (DMSO)10.5 ± 1.2
QGGP (25 µM)6.2 ± 0.8
QGGP (50 µM)3.1 ± 0.5
Table 3: Exemplary Data for Mitochondrial Membrane Potential (JC-1 Assay) in HepG2 cells treated with QGGP for 48 hours. Data are presented as mean ± SD.
Measurement of Caspase Activity
  • Principle: Caspases are a family of proteases that are activated in a hierarchical cascade during apoptosis. The activity of key executioner caspases, such as caspase-3 and -7, can be measured using specific substrates that release a fluorescent or colorimetric signal upon cleavage.

  • Protocol:

    • Treat cells with QGGP and prepare cell lysates.

    • Incubate the lysates with a caspase-3/7 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric assay).

    • Measure the signal using a microplate reader.

  • Data Analysis: Quantify the caspase activity and express it as a fold change relative to the vehicle-treated control.

Treatment GroupCaspase-3/7 Activity (Fold Change)
Vehicle (DMSO)1.0 ± 0.1
QGGP (25 µM)2.8 ± 0.3
QGGP (50 µM)5.2 ± 0.6
Table 4: Exemplary Data for Caspase-3/7 Activity in HepG2 cells treated with QGGP for 48 hours. Data are presented as mean ± SD.
Western Blot Analysis of Apoptotic Proteins
  • Principle: Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic cascade. This provides direct evidence for the modulation of key signaling molecules by QGGP.

  • Protocol:

    • Treat cells with QGGP and prepare whole-cell lysates.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, cleaved caspase-9, cleaved caspase-3, and PARP).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Target ProteinVehicle (DMSO)QGGP (25 µM)QGGP (50 µM)
p531.01.82.5
Bax1.02.23.1
Bcl-21.00.60.3
Cleaved Caspase-91.02.54.2
Cleaved Caspase-31.03.15.8
Cleaved PARP1.03.56.5
Table 5: Exemplary Relative Protein Expression Levels (Fold Change) in HepG2 cells treated with QGGP for 48 hours. Data are normalized to a loading control and expressed as a fold change relative to the vehicle control.

Conclusion and Future Directions

The study of this compound offers a promising avenue for the discovery of novel anticancer agents. The protocols and guidelines presented here provide a comprehensive framework for researchers to systematically investigate the pro-apoptotic effects of QGGP. By employing a multi-assay approach, scientists can gain a deeper understanding of its mechanism of action, paving the way for further preclinical and clinical development. Future research should focus on elucidating the upstream signaling events that trigger the QGGP-induced apoptotic cascade and evaluating its efficacy and safety in in vivo models.

References

  • ResearchGate. (PDF) Effects of Common Food Additives on HepG2 Cells: Accumulation of Reactive Oxygen Species and Induction of Cell Damage and Death. [Link]

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  • PMC - NIH. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo. [Link]

  • Taylor & Francis Online. Anticancer and apoptosis inducing potential of quercetin against a wide range of human malignancies. [Link]

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  • PubMed. Bioactive compounds of Eriocaulon sieboldianum blocking proliferation and inducing apoptosis of HepG2 cells might be involved in Aurora kinase inhibition. [Link]

  • PubMed. Comparative effects of food-derived polyphenols on the viability and apoptosis of a human hepatoma cell line (HepG2). [Link]

  • PubMed Central. Quercetin triggers cell apoptosis-associated ROS-mediated cell death and induces S and G2/M-phase cell cycle arrest in KON oral cancer cells. [Link]

  • ResearchGate. Quercetin-6-C-β-D-glucopyranoside, natural analog of quercetin exhibits anti-prostate cancer activity by inhibiting Akt-mTOR pathway via aryl hydrocarbon receptor. [Link]

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  • MDPI. Quercetin 3-O-(6″-O-E-caffeoyl)-β-D-glucopyranoside, a Flavonoid Compound, Promotes Melanogenesis through the Upregulation of MAPKs and Akt/GSK3β/β-Catenin Signaling Pathways. [Link]

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Application Notes & Protocols: A Researcher's Guide to Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside in Oxidative Stress Studies

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

I. Introduction: Unveiling a Potent Antioxidant Tool

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a pathogenic cornerstone of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Researchers require sophisticated molecular tools to dissect the mechanisms of oxidative damage and to identify novel therapeutic agents. Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside (QGGP) has emerged as a powerful tool for such investigations.

QGGP is a naturally occurring flavonoid glycoside, structurally characterized by a quercetin core linked to a galactose sugar, which is further esterified with a galloyl group.[2] This unique structure, particularly the addition of the galloyl moiety, confers potent antioxidant properties that, in some cases, surpass those of its parent compound, quercetin.[1][3] Its primary mechanisms of action include direct scavenging of free radicals and chelation of metal ions, which prevents the initiation of oxidative chain reactions.[2][4] Beyond direct antioxidant activity, QGGP is known to modulate key cellular signaling pathways involved in the endogenous response to oxidative stress, making it an invaluable asset for mechanistic studies.[5]

This guide provides a comprehensive overview and detailed protocols for utilizing QGGP as a research tool to investigate and mitigate oxidative stress in cellular models.

II. Physicochemical Properties & Solution Preparation

Accurate and reproducible experimental results begin with the correct preparation of the investigational compound.

Table 1: Physicochemical Properties of QGGP

PropertyValueSource
CAS Number 53171-28-1[2]
Molecular Formula C₂₈H₂₄O₁₆[2]
Molecular Weight 616.5 g/mol [2]
Appearance Typically a yellow or pale-yellow powderN/A
Solubility Soluble in DMSO, Methanol, Ethanol[6]
Protocol 1: Preparation of QGGP Stock Solutions

Expert Insight: The use of dimethyl sulfoxide (DMSO) is standard for dissolving flavonoids for in vitro studies. It is crucial to prepare a high-concentration stock solution to minimize the final concentration of DMSO in the cell culture medium, as DMSO itself can have biological effects at concentrations typically above 0.5%.

Materials:

  • This compound (QGGP) powder

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Aseptically weigh the desired amount of QGGP powder.

  • Dissolve the powder in an appropriate volume of sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex gently until the compound is fully dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability.

Table 2: Example Dilution Guide for a 1 mg Vial of QGGP (MW = 616.5 g/mol ) [5]

Target Stock ConcentrationVolume of DMSO to Add
50 mM 32.44 µL
10 mM 162.21 µL
5 mM 324.41 µL
1 mM 1.622 mL

III. Application: Investigating Cellular Responses to Oxidative Stress

A common experimental paradigm involves inducing oxidative stress in a cellular model and then treating the cells with QGGP to assess its protective effects.

G cluster_workflow General Experimental Workflow cluster_assays 5. Downstream Assays A 1. Cell Culture (e.g., RAW 264.7, HepG2, PC12) B 2. Induce Oxidative Stress (e.g., H₂O₂, LPS, t-BHP) A->B Seed & grow cells C 3. Treatment - Vehicle Control (DMSO) - QGGP (Test Concentrations) - Positive Control (e.g., NAC) B->C Apply stressor D 4. Incubation (Defined Time Period) C->D Add compounds E ROS Measurement (DCFH-DA Assay) D->E F Antioxidant Enzyme Activity (SOD, CAT, GPx Assays) D->F G Protein Expression Analysis (Western Blot for Nrf2, etc.) D->G

Caption: General workflow for assessing QGGP's protective effects in vitro.

A. Induction of Oxidative Stress

Causality: To study the protective effects of QGGP, a state of oxidative stress must first be reliably induced. The choice of inducer depends on the research question and cell type. Hydrogen peroxide (H₂O₂) is a common choice as it is a key ROS and directly induces oxidative damage.[7] Lipopolysaccharide (LPS) is often used in immune cells like macrophages to mimic an inflammatory state that includes robust ROS production.[8]

Recommended Inducers:

  • Hydrogen Peroxide (H₂O₂): 100-500 µM for 2-4 hours.

  • tert-Butyl hydroperoxide (t-BHP): 50-200 µM for 2-6 hours.

  • Lipopolysaccharide (LPS): 1 µg/mL for 18-24 hours (for macrophages).[8]

Trustworthiness: The optimal concentration and duration for the stress inducer should be determined empirically for each cell line via a dose-response experiment, typically by measuring cell viability (e.g., MTT assay) to identify a sub-lethal concentration that induces stress without causing widespread cell death.

B. Measuring Intracellular ROS Levels

Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method for detecting general intracellular ROS.[9] Cell-permeable DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10] The fluorescence intensity is directly proportional to the level of intracellular ROS.[9]

Protocol 2: Intracellular ROS Detection using DCFH-DA

Materials:

  • Cells cultured in a 96-well black, clear-bottom plate

  • DCFH-DA (5 mM stock in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Oxidative stress inducer (e.g., H₂O₂)

  • QGGP and control compounds (e.g., N-acetylcysteine, NAC, as a positive control)

  • Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Pre-treatment: Remove the culture medium and wash cells once with warm PBS. Add fresh serum-free medium containing the desired concentrations of QGGP, vehicle control (DMSO), or positive control (NAC). Incubate for 1-2 hours.

  • Staining: Remove the pre-treatment medium. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well. Incubate for 30 minutes at 37°C in the dark.

  • Induction of Stress: Wash the cells twice with warm PBS to remove excess probe. Add fresh medium containing the oxidative stress inducer (e.g., H₂O₂) to all wells except the non-stressed control.

  • Measurement: Immediately measure the fluorescence intensity using a microplate reader at multiple time points (e.g., 0, 30, 60, 90 minutes).

Self-Validation System:

  • Negative Control: Untreated cells (no inducer, no QGGP).

  • Vehicle Control: Cells treated with the inducer and the highest volume of DMSO used for QGGP delivery.

  • Stressed Control: Cells treated with the inducer only.

  • Positive Control: Cells treated with the inducer and a known antioxidant (e.g., 1-5 mM NAC).

C. Assessing Antioxidant Enzyme Activity

Principle: Oxidative stress triggers an endogenous antioxidant response, including the upregulation of enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[11][12] QGGP may enhance this response. The activity of these enzymes can be measured spectrophotometrically using cell lysates.

  • SOD Activity: Often measured by its ability to inhibit the reduction of nitroblue tetrazolium (NBT).[13]

  • CAT Activity: Measured by monitoring the decomposition of H₂O₂ at 240 nm.[13]

  • GPx Activity: Measured in a coupled reaction by monitoring the oxidation of NADPH at 340 nm.[14]

Commercially available kits are the most reliable way to perform these assays. Always follow the manufacturer's specific protocol.

Protocol 3: Preparation of Cell Lysate for Enzyme Assays
  • Culture and treat cells with stressor and QGGP as described previously in 6-well plates or 10 cm dishes.

  • After incubation, wash cells twice with ice-cold PBS.

  • Scrape cells into 1 mL of ice-cold PBS and centrifuge at ~1,500 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in the specific lysis buffer provided with your chosen commercial assay kit.

  • Lyse the cells by sonication on ice or by freeze-thaw cycles.

  • Centrifuge the lysate at ~12,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (cytosolic fraction) and determine the total protein concentration using a BCA or Bradford assay. This is critical for normalizing enzyme activity.

  • Proceed immediately to the activity assay or store the lysate at -80°C.

IV. Mechanistic Insights: Probing Key Signaling Pathways

QGGP's protective effects are not limited to direct ROS scavenging. It actively modulates signaling pathways that control the expression of antioxidant genes.

The Nrf2-ARE Pathway: The Master Regulator

Expert Insight: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that is considered the master regulator of the antioxidant response.[15] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Keap1 releases Nrf2, allowing it to translocate to the nucleus.[16] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant proteins and enzymes, such as Heme Oxygenase-1 (HO-1), SOD, and CAT, initiating their transcription. A key indicator of Nrf2 activation is its increased abundance in the nuclear fraction of the cell.[15][16]

G cluster_pathway Nrf2 Activation Pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Cytoplasm (Keap1-Nrf2 Complex) ROS->Keap1_Nrf2 Induces dissociation QGGP QGGP QGGP->Keap1_Nrf2 Promotes dissociation Nrf2_free Nrf2 (Free) Keap1_Nrf2->Nrf2_free Release Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Constant turnover Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Nuclear Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Gene Expression (HO-1, SOD, CAT, GPx) ARE->Genes Activates Transcription

Caption: QGGP can promote the dissociation of Nrf2 from Keap1, leading to antioxidant gene expression.

Protocol 4: Western Blot for Nrf2 Nuclear Translocation

Principle: This protocol uses subcellular fractionation to separate cytoplasmic and nuclear proteins, followed by Western blotting to quantify the amount of Nrf2 in each fraction. An increase in nuclear Nrf2 relative to the vehicle control indicates activation of the pathway.

Materials:

  • Cells cultured and treated in 10 cm dishes

  • Nuclear/Cytoplasmic fractionation kit (recommended for reliability)

  • Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-β-actin or anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibody

  • SDS-PAGE and Western blotting equipment and reagents

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Treat cells grown in 10 cm dishes with the oxidative stressor and various concentrations of QGGP for a predetermined time (e.g., 4-8 hours).[16]

  • Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation according to the kit manufacturer’s protocol. This is a critical step that must be performed carefully on ice to prevent protein degradation and cross-contamination between fractions.

  • Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibodies (anti-Nrf2, anti-Lamin B1, anti-β-actin) overnight at 4°C, following the dilutions recommended by the antibody supplier.

  • Washing & Secondary Antibody: Wash the membrane thoroughly with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Self-Validation System:

  • Purity of Fractions: The cytoplasmic loading control (β-actin) should only appear in the cytoplasmic fractions, and the nuclear loading control (Lamin B1) should only appear in the nuclear fractions. The presence of cross-contamination indicates a failed fractionation.

  • Positive Control: A known Nrf2 activator, such as sulforaphane or tert-butylhydroquinone (tBHQ), should be used to confirm the experimental system is working.[16]

V. Summary and Future Directions

This compound is a highly effective research tool for studying the cellular mechanisms of oxidative stress. Its potent, multi-faceted mode of action—encompassing direct ROS scavenging and modulation of critical defense pathways like Nrf2—allows for a comprehensive investigation of antioxidant effects. The protocols outlined in this guide provide a robust framework for researchers to explore the protective capabilities of QGGP and other novel compounds in a reliable and reproducible manner. Future studies could expand upon these in vitro findings by incorporating in vivo models of oxidative stress-related diseases to validate the therapeutic potential of this promising flavonoid.

References

  • Kim, S. Y., Lee, H., Park, M. J., Kim, Y., & Sung, M. K. (2010). Relative Antioxidant Activities of Quercetin and Its Structurally Related Substances and Their Effects on NF-κB/CRE/AP-1 Signaling in Murine Macrophages. Preventive Nutrition and Food Science, 15(1), 1-9. Available from: [Link]

  • ResearchGate. (2010). Relative Antioxidant Activities of Quercetin and Its Structurally Related Substances and Their Effects on NF-κB/CRE/AP-1 Signaling in Murine Macrophages. Retrieved from [Link]

  • BioCrick. (n.d.). This compound | CAS:53171-28-1. Retrieved from [Link]

  • Chemsrc. (n.d.). Quercetin 3-O-(6''-galloyl)-beta-D-glucopyranoside. Retrieved from [Link]

  • Kalyanaraman, B., et al. (2017). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. In Mitochondria and Longevity (pp. 89-105). Humana Press, New York, NY. Available from: [Link]

  • Chart-Asa, K., & Kensler, T. W. (2015). Comparison of human Nrf2 antibodies: A tale of two proteins. Toxicology and applied pharmacology, 288(3), 354–362. Available from: [Link]

  • Al-Daghri, N. M., et al. (2018). Antioxidants-Related Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPX), Glutathione-S-Transferase (GST), and Nitric Oxide Synthase (NOS) Gene Variants Analysis in an Obese Population: A Preliminary Case-Control Study. Antioxidants, 7(8), 106. Available from: [Link]

  • da Silva, R. S., et al. (2013). The Effects of a Flavonoid-Rich Diet on Oxidative Stress, Inflammation, and Lipid Profile after Elective Percutaneous Coronary Intervention: A Randomized Clinical Trial. Journal of the American College of Nutrition, 32(3), 177-185. Available from: [Link]

  • Nazarewicz, R. R., et al. (2013). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Antioxidants & redox signaling, 18(15), 1980–1995. Available from: [Link]

  • ResearchGate. (2017). Antioxidant enzymatic activities of SOD, CAT, and GPx in. Retrieved from [Link]

  • Bondonno, C. P., et al. (2018). Effect of Flavonoids on Oxidative Stress and Inflammation in Adults at Risk of Cardiovascular Disease: A Systematic Review. Nutrients, 10(1), 39. Available from: [Link]

  • Brüne, B., et al. (2005). Nitric oxide activation of Keap1/Nrf2 signaling in human colon carcinoma cells. Proceedings of the National Academy of Sciences, 102(20), 7248-7253. Available from: [Link]

  • Amerigo Scientific. (n.d.). ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively. Retrieved from [Link]

  • Labtoo. (n.d.). Oxidative stress & ROS detection - In vitro assays. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages. Frontiers in Pharmacology, 12, 667511. Available from: [Link]

  • Weydert, C. J., & Cullen, J. J. (2010). Measurement of superoxide dismutase, catalase and glutathione peroxidase in cultured cells and tissue. Nature protocols, 5(1), 51–66. Available from: [Link]

  • IRIS. (2024). The Impact of Flavonoid Supplementation on Serum Oxidative Stress Levels Measured via D-ROMs Test in the General Population. Retrieved from [Link]

  • AntBio. (n.d.). Cellular reactive oxygen species (ROS) assay strategy. Retrieved from [Link]

  • Bio-protocol. (n.d.). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot was performed to analyze the level of Nrf2 protein in PC12 cells. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (2018). ASSESSMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND PEROXIDASE ACTIVITIES IN ASPERGILLUS SP. AND CLADOSPORIUM SP. Retrieved from [Link]

  • ResearchGate. (2018). Role of Flavonoids in Oxidative Stress. Retrieved from [Link]

  • MDPI. (2020). New In Vitro Model of Oxidative Stress: Human Prostate Cells Injured with 2,2-diphenyl-1-picrylhydrazyl (DPPH) for the Screening of Antioxidants. Retrieved from [Link]

Sources

Application Notes and Protocols for Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside (Q3Gg) in drug discovery and development. This document outlines the compound's significance, physicochemical properties, and detailed protocols for its isolation, characterization, and evaluation of its biological activities.

Introduction and Scientific Rationale

This compound is a naturally occurring flavonoid glycoside, a chemical class of compounds widely recognized for their diverse biological activities.[1][2] Structurally, it consists of a quercetin aglycone linked to a galactose sugar, which is further esterified with a galloyl group.[2] This galloyl moiety is often crucial for enhancing the biological efficacy of the parent molecule. Found in various medicinal plants, including guava leaves (Psidium guajava) and St. John's Wort (Hypericum perforatum L.), Q3Gg has garnered significant interest in the scientific community.[3][4]

The scientific rationale for investigating Q3Gg in drug discovery stems from its potent antioxidant, anti-inflammatory, and anticancer properties.[1] The presence of multiple phenolic hydroxyl groups in its structure allows it to effectively scavenge free radicals and reduce oxidative stress, a key pathological factor in numerous chronic diseases.[2] Furthermore, its ability to modulate critical cellular signaling pathways, such as MAPKs and p53, underscores its potential as a therapeutic agent for inflammatory conditions and malignancies.[3][4]

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of Q3Gg is essential for its handling, formulation, and interpretation of biological data.

PropertyValueSource
Molecular Formula C₂₈H₂₄O₁₆
Molecular Weight 616.5 g/mol
Appearance Pale yellow needles or powder[2]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol.[3] For in vivo studies, it can be formulated using co-solvents like DMSO, PEG300, and Tween-80.[3]
Storage Store solid form at 4°C. Stock solutions in DMSO should be stored at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.[1]

Isolation and Purification from Natural Sources

The following protocol outlines a general yet robust method for the extraction and purification of Q3Gg from plant material. The choice of plant source will influence the yield and the complexity of the purification process.

Rationale for Method Selection

The protocol employs solvent extraction with polar solvents like methanol or ethanol, which are highly effective at solubilizing flavonoid glycosides from dried plant matter.[1] The subsequent multi-step chromatographic purification is designed to separate Q3Gg from a complex mixture of other phytochemicals based on polarity and size. Column chromatography with silica gel provides an initial, coarse separation, while Sephadex LH-20 is excellent for removing smaller phenolic compounds and pigments. The final purification step using preparative High-Performance Liquid Chromatography (HPLC) ensures high purity of the final compound.[1]

Diagram: Workflow for Isolation and Purification of Q3Gg

Q3Gg Isolation Workflow Start Dried Plant Material Extraction Solvent Extraction (Methanol/Ethanol) Start->Extraction Grind Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract ColumnChrom1 Silica Gel Column Chromatography CrudeExtract->ColumnChrom1 Adsorption FractionCollection1 Fraction Collection ColumnChrom1->FractionCollection1 Elution ColumnChrom2 Sephadex LH-20 Column Chromatography FractionCollection1->ColumnChrom2 Size Exclusion FractionCollection2 Fraction Collection & Pooling ColumnChrom2->FractionCollection2 PrepHPLC Preparative HPLC FractionCollection2->PrepHPLC High Resolution PureCompound Pure Q3Gg PrepHPLC->PureCompound Characterization Structural Characterization (NMR, MS) PureCompound->Characterization Verification

Caption: A typical workflow for the isolation and purification of Q3Gg from natural sources.

Step-by-Step Protocol: Extraction and Purification
  • Preparation of Plant Material:

    • Air-dry the plant material (e.g., guava leaves) at room temperature until brittle.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Macerate the powdered plant material in methanol (or 70% ethanol) at a 1:10 (w/v) ratio for 24-48 hours at room temperature with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel (60-120 mesh) column packed in a suitable non-polar solvent (e.g., hexane).

    • Adsorb the crude extract onto a small amount of silica gel and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with hexane, followed by mixtures of hexane-ethyl acetate, ethyl acetate, and finally ethyl acetate-methanol.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable mobile phase and visualizing under UV light. Pool the fractions containing the compound of interest.

  • Sephadex LH-20 Column Chromatography:

    • Concentrate the pooled fractions from the silica gel column.

    • Dissolve the residue in methanol and apply it to a Sephadex LH-20 column equilibrated with methanol.

    • Elute with methanol and collect fractions. This step is effective for separating flavonoids from other phenolic compounds.

    • Monitor the fractions by TLC or analytical HPLC and pool the fractions containing Q3Gg.

  • Preparative HPLC:

    • Further purify the pooled fractions using a preparative HPLC system equipped with a C18 column.

    • A typical mobile phase would be a gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Exemplary Gradient Program:

      • Column: C18 (250 x 10 mm, 5 µm)

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Flow Rate: 2.0 mL/min

      • Gradient: 10-40% B over 40 minutes.

    • Collect the peak corresponding to Q3Gg based on its retention time, which should be validated against a standard if available.

    • Lyophilize the collected fraction to obtain the pure compound.

Analytical Characterization

The structural integrity and purity of the isolated Q3Gg must be confirmed using spectroscopic methods.[1]

Rationale for Method Selection

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is the gold standard for structural elucidation of natural products. NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while high-resolution MS (HRMS) provides an accurate molecular weight and elemental composition.

Protocol: Structural Characterization
  • Mass Spectrometry (MS):

    • Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol).

    • Analyze using an HRMS instrument (e.g., Q-TOF or Orbitrap) with electrospray ionization (ESI) in negative mode to determine the exact mass and confirm the molecular formula (C₂₈H₂₄O₁₆).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

    • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra.

    • Key Expected Signals in ¹H NMR (DMSO-d₆):

      • Anomeric proton of the galactose unit around δ 5.5 ppm (doublet, J ≈ 7.8 Hz), confirming the β-configuration.

      • A singlet for the two aromatic protons of the galloyl group around δ 7.2 ppm.

      • Characteristic signals for the A and B rings of the quercetin moiety.[1]

In Vitro Bioactivity Screening Protocols

The following protocols are designed to assess the key biological activities of Q3Gg in a reproducible manner.

Antioxidant Activity: DPPH Radical Scavenging Assay

Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging ability of a compound. The antioxidant donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol.

    • Prepare a series of dilutions of Q3Gg in methanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Use ascorbic acid or Trolox as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each Q3Gg dilution (or control) to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

    • Plot the % inhibition against the concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

Anti-inflammatory Activity: Inhibition of Pro-inflammatory Mediators in Macrophages

Rationale: Macrophages, such as the RAW 264.7 cell line, are key players in the inflammatory response. When stimulated with lipopolysaccharide (LPS), they produce pro-inflammatory cytokines like TNF-α and IL-6. This assay measures the ability of Q3Gg to inhibit the production of these cytokines.

Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed the cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of Q3Gg (determined by a prior cytotoxicity assay, e.g., MTT) for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells + media), an LPS control (cells + LPS), and a positive control (e.g., dexamethasone).

  • Cytokine Measurement:

    • After incubation, collect the cell culture supernatant.

    • Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Compare the cytokine levels in the Q3Gg-treated groups to the LPS-only control group.

    • Express the results as a percentage of inhibition of cytokine production.

Anticancer Activity: MTT Cell Viability Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. It is widely used to screen for the cytotoxic effects of potential anticancer compounds.

Protocol:

  • Cell Culture and Seeding:

    • Select a cancer cell line of interest (e.g., HepG2 for liver cancer, MCF-7 for breast cancer).

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Treatment:

    • Treat the cells with a range of concentrations of Q3Gg for 24, 48, or 72 hours. Include a vehicle control (cells treated with media containing the same concentration of DMSO as the highest Q3Gg concentration).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Viability = (A_sample / A_control) x 100 where A_sample is the absorbance of the treated cells and A_control is the absorbance of the vehicle-treated cells.

    • Plot the % viability against the concentration and determine the IC₅₀ value.

Mechanism of Action: Key Signaling Pathways

Q3Gg exerts its biological effects by modulating several key signaling pathways involved in cell survival, proliferation, and inflammation.

Diagram: Signaling Pathways Modulated by Q3Gg

Q3Gg Signaling Pathways Q3Gg Q3Gg IKK IKK Q3Gg->IKK inhibits NFkB NF-κB Q3Gg->NFkB inhibits nuclear import MAPKs MAPKs (p38, JNK) Q3Gg->MAPKs modulates p53 p53 Q3Gg->p53 activates LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates (degradation) IkB->NFkB inhibits Nucleus_Inflam Nucleus NFkB->Nucleus_Inflam translocates Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus_Inflam->Cytokines activates transcription Stress Cellular Stress Stress->MAPKs activates Stress->p53 activates MAPKs->p53 activates Bax Bax p53->Bax upregulates Bcl2 Bcl-2 p53->Bcl2 downregulates Caspases Caspases Bax->Caspases activates Bcl2->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: Key signaling pathways modulated by Q3Gg in inflammation and cancer.

Expertise & Experience Insights:

  • Anti-inflammatory Mechanism: In LPS-stimulated macrophages, Q3Gg has been shown to inhibit the NF-κB pathway.[5] It can prevent the nuclear translocation of the NF-κB complex, thereby downregulating the expression of pro-inflammatory genes like TNF-α, IL-6, and COX-2.[5]

  • Anticancer Mechanism: Q3Gg can induce apoptosis in cancer cells through the activation of the p53 tumor suppressor protein and modulation of the MAPK signaling cascade.[3][4] This leads to an increased ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, ultimately activating caspases and triggering programmed cell death.[1]

Conclusion and Future Directions

This compound is a promising natural product with multifaceted biological activities relevant to drug discovery. The protocols and data presented in these application notes provide a solid foundation for researchers to explore its therapeutic potential further. Future research should focus on lead optimization to enhance its pharmacokinetic properties, in vivo efficacy studies in relevant animal models of disease, and a deeper investigation into its molecular targets and mechanisms of action.

References

  • This compound | CAS:53171-28-1 - BioCrick. Available from: [Link]

  • PubChem Compound Summary for CID 5491814, Quercetin 3-(6''-galloylgalactoside). Available from: [Link]

  • Masuda, T., et al. (1999). Isolation and Antioxidant Activity of Galloyl Flavonol Glycosides from the Seashore Plant, Pemphis acidula. Bioscience, Biotechnology, and Biochemistry, 63(7), 1301-1304.
  • Kim, B. H., et al. (2007). Quercetin 3-O-beta-(2''-galloyl)-glucopyranoside inhibits endotoxin LPS-induced IL-6 expression and NF-kappa B activation in macrophages. Cytokine, 40(1), 1-9.

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Troubleshooting & Optimization

"Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside solubility issues and solutions"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside (QGGP). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this complex flavonoid glycoside. Here, we address common questions and provide practical, evidence-based solutions to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Why am I having trouble dissolving this compound (QGGP)?

The solubility of QGGP is influenced by its complex chemical structure. It is a glycoside of quercetin, with a galactose sugar and a galloyl group attached. While the addition of the sugar and galloyl moieties is thought to increase polarity and solubility in aqueous systems compared to its aglycone, quercetin, it remains a large molecule with multiple hydroxyl groups that can lead to strong intermolecular hydrogen bonding in the solid state, making it challenging to dissolve.[1][2]

Like many polyphenols, QGGP can be classified as a "brick-dust" molecule, which is characterized by a high melting point due to its crystalline structure.[3] Overcoming the lattice energy of the crystal is a key barrier to dissolution.

What are the recommended solvents for preparing a stock solution of QGGP?

Several organic solvents are effective for preparing concentrated stock solutions of QGGP. The choice of solvent will depend on the requirements of your specific downstream application.

SolventReported SolubilityNotes
Dimethyl Sulfoxide (DMSO)Soluble[4][5]A common choice for in vitro assays. Prepare high-concentration stock solutions (e.g., 10 mM) and dilute into your final assay medium.[5]
EthanolSoluble[5]A good option for applications where DMSO is not suitable.
MethanolSoluble[5]Can be used for stock solution preparation.
PyridineSoluble[5]Use with caution due to its toxicity and reactivity.
AcetoneSoluble[4]May be suitable for certain analytical applications.
ChloroformSoluble[4]A non-polar solvent option.
DichloromethaneSoluble[4]Another non-polar solvent option.
Ethyl AcetateSoluble[4]A moderately polar solvent.

Expert Tip: When preparing stock solutions, it is recommended to store them as aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.[6] For short-term storage (up to two weeks), -20°C is generally sufficient, while -80°C is recommended for long-term storage (up to 6 months).[6]

My QGGP precipitates when I dilute my DMSO stock solution into an aqueous buffer for my cell-based assay. How can I prevent this?

This is a common issue with poorly soluble compounds. The dramatic change in solvent polarity when diluting a DMSO stock into an aqueous medium can cause the compound to crash out of solution. Here are several strategies to mitigate this:

  • Use of Co-solvents and Surfactants: For in vivo studies and some in vitro applications, a co-solvent system can be employed. A formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to yield a clear solution at a concentration of at least 1 mg/mL.[6] Polysorbates like Tween-80 are surfactants that can help disperse the compound in an aqueous environment.[7]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, increasing their aqueous solubility.[7] A formulation with 10% DMSO and 90% (20% SBE-β-CD in Saline) has been successfully used to dissolve QGGP at ≥ 1 mg/mL.[6]

  • Incremental Dilution: Instead of a single large dilution, try a stepwise dilution. For example, first, dilute the DMSO stock into a small volume of your final buffer, vortex thoroughly, and then add the remaining buffer.

  • Sonication: If precipitation occurs, gentle heating and/or sonication can sometimes help to redissolve the compound.[6]

Below is a workflow to guide your choice of solubilization strategy.

Solubility_Troubleshooting_Workflow start Start: QGGP Powder stock_prep Prepare High-Concentration Stock in 100% DMSO start->stock_prep dilution Dilute Stock into Aqueous Buffer stock_prep->dilution precipitate Precipitation Occurs? dilution->precipitate success Solution is Clear: Proceed with Experiment precipitate->success No troubleshoot Troubleshooting Strategies precipitate->troubleshoot Yes cosolvent Option 1: Co-solvent Formulation (e.g., DMSO/PEG300/Tween-80) troubleshoot->cosolvent cyclodextrin Option 2: Cyclodextrin Complexation (e.g., SBE-β-CD) troubleshoot->cyclodextrin sonication Option 3: Sonication/Gentle Warming troubleshoot->sonication cosolvent->dilution cyclodextrin->dilution sonication->dilution

Caption: Troubleshooting workflow for QGGP solubility.

Detailed Protocols

Protocol 1: Preparation of a 10 mM QGGP Stock Solution in DMSO

Materials:

  • This compound (QGGP) powder (MW: 616.5 g/mol )[8]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required mass of QGGP: For 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 0.010 mol/L x 0.001 L x 616.5 g/mol = 0.006165 g = 6.165 mg

  • Weigh the QGGP: Accurately weigh 6.165 mg of QGGP powder and place it in a microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolve: Vortex the tube until the QGGP is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6]

Protocol 2: Preparation of a 1 mg/mL QGGP Working Solution with a Co-solvent System

This protocol is adapted from a formulation used for in vivo studies and can be suitable for certain in vitro applications where the components are tolerated.[6]

Materials:

  • 10 mg/mL QGGP in DMSO stock solution (prepared as in Protocol 1, adjusted for concentration)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

Procedure (for 1 mL of working solution):

  • Initial Mixture: In a sterile tube, add 400 µL of PEG300.

  • Add QGGP Stock: Add 100 µL of a 10 mg/mL QGGP in DMSO stock solution to the PEG300 and mix thoroughly by vortexing.

  • Add Surfactant: Add 50 µL of Tween-80 and vortex until the solution is homogeneous.

  • Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL. Vortex thoroughly. The final concentration of QGGP will be 1 mg/mL.

  • Observation: The resulting solution should be clear. If any precipitation is observed, gentle warming or sonication may be attempted.[6]

Co_solvent_Protocol_Workflow start Start: 10 mg/mL QGGP in DMSO Stock step1 Add 100 µL QGGP Stock to 400 µL PEG300 start->step1 mix1 Vortex to Mix step1->mix1 step2 Add 50 µL Tween-80 mix1->step2 mix2 Vortex to Homogenize step2->mix2 step3 Add 450 µL Saline mix2->step3 mix3 Vortex Thoroughly step3->mix3 end Result: 1 mg/mL QGGP in Clear Solution mix3->end

Caption: Co-solvent formulation workflow for QGGP.

References

  • BioCrick. This compound | CAS:53171-28-1. Available from: [Link]

  • Google Patents. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound.
  • Chemsrc. Quercetin 3-O-(6''-galloyl)-beta-D-glucopyranoside. Available from: [Link]

  • PubChem. Quercetin 3-(6''-galloylgalactoside). Available from: [Link]

  • PubMed. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview. Available from: [Link]

  • ResearchGate. Solubility a and Partition Coe‹cients of Quercetin and Its Analogs. Available from: [Link]

  • PMC - NIH. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. Available from: [Link]

  • PMC - NIH. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Available from: [Link]

  • Journal of Chemical & Engineering Data. Solubility of Flavonoids in Organic Solvents. Available from: [Link]

  • ResearchGate. Formulation strategies for poorly soluble drugs. Available from: [Link]

  • EurekAlert!. Improving water solubility of polyphenols by adding amino acids. Available from: [Link]

  • PubMed. Effect of Quercetin 3-O-β-D-Galactopyranoside on the Adipogenic and Osteoblastogenic Differentiation of Human Bone Marrow-Derived Mesenchymal Stromal Cells. Available from: [Link]

  • ResearchGate. Techniques for solubility enhancement of poorly soluble drugs: An overview. Available from: [Link]

  • ResearchGate. Effect of salts on the solubility of phenolic compounds: Experimental measurements and modelling. Available from: [Link]

  • PMC - NIH. Solubility and Thermal Degradation of Quercetin in CO2-Expanded Liquids. Available from: [Link]

  • MDPI. Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. Available from: [Link]

  • ACS Publications. Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Available from: [Link]

  • PMC - PubMed Central. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available from: [Link]

  • Taylor & Francis Online. Oral formulation strategies to improve solubility of poorly water-soluble drugs. Available from: [Link]

  • ResearchGate. How to enhance drug solubility for in vitro assays?. Available from: [Link]

  • PMC - PubMed Central. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]

  • 2013 ASEE National Conference. Solubility of Nutraceutical Compounds in Generally Recognized as Safe Solvents at 298 K. Available from: [Link]

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"Improving the stability of Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside in solution"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside (QGg). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the stability of QGg in solution during your experiments. This document will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Introduction to QGg Stability

This compound is a complex flavonoid glycoside that, like its parent aglycone quercetin, is susceptible to degradation in solution. Its stability is paramount for obtaining accurate and reproducible experimental results. The primary pathways of degradation for flavonoids like QGg involve oxidation, hydrolysis, and photodegradation. These processes are significantly influenced by environmental factors such as pH, temperature, light, and the solvent system used. Understanding these factors is critical to maintaining the integrity of your QGg solutions.

Frequently Asked Questions (FAQs)

FAQ 1: My QGg solution is changing color. What is happening and how can I prevent it?

A color change in your QGg solution, typically to a yellow or brownish hue, is a common indicator of degradation. This is primarily due to the oxidation of the polyphenol structure. The rate of oxidation is influenced by several factors, including dissolved oxygen, pH, and exposure to light.

Causality: The phenolic hydroxyl groups on both the quercetin and galloyl moieties of the QGg molecule are susceptible to oxidation. This process can be accelerated in neutral to alkaline conditions and in the presence of metal ions.

Troubleshooting and Solutions:

  • Degas your solvents: Before preparing your QGg solution, degas the solvent by sparging with an inert gas like nitrogen or argon, or by using a sonication bath. This will remove dissolved oxygen, a key player in oxidation.

  • Work under an inert atmosphere: For maximum stability, especially for long-term experiments, prepare and handle your QGg solutions in a glove box or under a gentle stream of nitrogen.

  • Control the pH: Maintain a slightly acidic pH (ideally between 4 and 6) for your solutions.[1] Avoid alkaline conditions, which can significantly accelerate degradation.[2][3]

  • Use chelating agents: If metal ion contamination is suspected in your buffer, consider adding a small amount (e.g., 0.1%) of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.[4]

FAQ 2: I'm observing a decrease in the concentration of QGg in my solution over time, even when stored in the dark. What could be the cause?

A decrease in QGg concentration over time, even without light exposure, points towards chemical instability, likely due to hydrolysis or oxidation.

Causality: The ester linkage of the galloyl group and the glycosidic bond are susceptible to hydrolysis, especially at non-optimal pH values and elevated temperatures. As mentioned in FAQ 1, oxidation is also a significant factor.

Troubleshooting and Solutions:

  • Optimize pH and Temperature: As a first step, ensure your solution's pH is in the acidic range and that it is stored at a low temperature. For short-term storage (up to 24 hours), 2-8°C is recommended. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable.[5][6]

  • Solvent Selection: The choice of solvent can significantly impact stability. While QGg may be dissolved in organic solvents like DMSO or ethanol for stock solutions, the composition of the final aqueous buffer is critical.[7] High percentages of organic co-solvents can sometimes accelerate degradation in aqueous media. It is recommended to prepare fresh dilutions in your experimental buffer for each experiment.

  • Consider Antioxidants: The addition of antioxidants can help to protect QGg from oxidative degradation. Ascorbic acid (vitamin C) is a commonly used antioxidant for this purpose.[4] A concentration of 0.1% can be effective. However, be mindful that the antioxidant may interfere with certain biological assays.

Troubleshooting Guides

Guide 1: Poor Solubility and Precipitation of QGg

Problem: You are having difficulty dissolving QGg, or it is precipitating out of your solution.

Causality: QGg, being a relatively large and complex molecule, may have limited solubility in purely aqueous solutions. The galloyl moiety increases its hydrophobicity compared to simpler quercetin glycosides.

Step-by-Step Protocol for Solubilization:

  • Prepare a Concentrated Stock Solution: Dissolve your solid QGg in a small volume of a suitable organic solvent such as DMSO, ethanol, or methanol.[7] Sonication can aid in dissolution.

  • Dilute into Final Buffer: Gradually add the stock solution to your pre-chilled aqueous buffer while vortexing to ensure rapid and even dispersion. Avoid adding the stock solution too quickly, as this can cause localized high concentrations and lead to precipitation.

  • Consider Solubilizing Agents: If solubility in your final buffer is still an issue, consider the use of solubilizing agents.

    • Cyclodextrins: Beta-cyclodextrins can form inclusion complexes with flavonoids, enhancing their aqueous solubility and stability.[1][8]

    • Co-solvents: The use of co-solvents like polyethylene glycol (PEG) or Tween-80 in your final buffer can also improve solubility.[5]

Guide 2: Inconsistent Results in Biological Assays

Problem: You are observing high variability in your experimental results when using QGg solutions.

Causality: Inconsistent results are often a direct consequence of QGg degradation. If the concentration of the active compound is not stable throughout the experiment, the biological response will vary.

Experimental Workflow for Ensuring Consistency:

G cluster_prep Solution Preparation cluster_exp Experiment Execution cluster_analysis Stability Verification A Prepare fresh QGg stock solution in DMSO C Dilute stock solution into buffer immediately before use A->C B Degas aqueous experimental buffer B->C D Perform experiment within a defined, short timeframe C->D E Include a 'time-zero' control sample D->E F Analyze samples promptly post-experiment D->F G Analyze the 'time-zero' control and final samples by HPLC E->G F->G H Compare QGg peak area to assess degradation G->H I Accept data only if degradation is within an acceptable range (e.g., <5%) H->I

Caption: Workflow for ensuring consistent experimental results with QGg.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for QGg Solutions

Storage DurationTemperatureAtmosphereLight ConditionRecommended Solvent/Buffer
Up to 24 hours2-8°CAirProtected from lightSlightly acidic buffer (pH 4-6)
Up to 1 week-20°CInert (after degassing)Protected from lightAliquots in DMSO or ethanol
Long-term (months)-80°CInert (after degassing)Protected from lightAliquots in DMSO or ethanol

Table 2: Factors Influencing QGg Stability in Solution

FactorEffect on StabilityRecommendation
pH Decreased stability in neutral to alkaline conditions.Maintain pH between 4 and 6.
Temperature Degradation rate increases with temperature.Store solutions at low temperatures (2-8°C, -20°C, or -80°C).
Light Photodegradation can occur upon exposure to UV or visible light.Protect solutions from light using amber vials or by wrapping containers in foil.
Oxygen Promotes oxidative degradation.Degas solvents and work under an inert atmosphere.
Metal Ions Can catalyze oxidation.Use high-purity water and consider adding a chelating agent like EDTA.

Visualizing Degradation Pathways

The degradation of QGg can proceed through several pathways, primarily targeting the quercetin backbone and the galloyl moiety.

DegradationPathways cluster_degradation Degradation Products QGg This compound (QGg) Oxidized_QGg Oxidized QGg Derivatives QGg->Oxidized_QGg Oxidation (O2, light, metal ions, high pH) Quercetin_Glycoside Quercetin 3-O-beta-D-galactopyranoside QGg->Quercetin_Glycoside Hydrolysis (ester bond) Gallic_Acid Gallic Acid QGg->Gallic_Acid Hydrolysis (ester bond) Further_Degradation Further Degradation Products (e.g., protocatechuic acid) Oxidized_QGg->Further_Degradation Quercetin Quercetin (Aglycone) Quercetin_Glycoside->Quercetin Hydrolysis (glycosidic bond) Quercetin->Further_Degradation Oxidation

Caption: Potential degradation pathways of QGg in solution.

References

  • Stability Comparison of Quercetin and its Metal Complexes and their Biological Activity. (2020). Biointerface Research in Applied Chemistry. [Link]

  • Solubility and Physicochemical Stability of Quercetin in Various Vehicles. (2004). ResearchGate. [Link]

  • New benzophenone and quercetin galloyl glycosides from Psidium guajava L. (2010). Journal of Natural Medicines. [Link]

  • Galloylation of polyphenols alters their biological activity. (2017). Food and Chemical Toxicology. [Link]

  • Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties. (2018). Molecules. [Link]

  • Different Effects of Quercetin Glycosides and Quercetin on Kidney Mitochondrial Function—Uncoupling, Cytochrome C Reducing and Antioxidant Activity. (2022). International Journal of Molecular Sciences. [Link]

  • Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?. (2022). Processes. [Link]

  • Empirical Kinetic Modelling and Mechanisms of Quercetin Thermal Degradation in Aqueous Model Systems: Effect of pH and Addition of Antioxidants. (2021). Molecules. [Link]

  • Galloylation of polyphenols alters their biological activity. (2017). PubMed. [Link]

  • Antioxidant capacity of quercetin and its glycosides in the presence of β-cyclodextrins: Influence of glycosylation on inclusion complexation. (2015). ResearchGate. [Link]

  • Characterisation of Galloylated Cyanogenic Glucosides and Hydrolysable Tannins from Leaves of Phyllagathis rotundifolia by LC-ESI-MS/MS. (2019). ResearchGate. [Link]

  • Kinetics of Qt thermal degradation (100 μmol L⁻¹) at pH 7.5 and 90 °C... (2021). ResearchGate. [Link]

  • Isolation and purification of flavonoid glycosides from Trollius ledebouri using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. (2012). ResearchGate. [Link]

  • Quercetin/β-Cyclodextrin Solid Complexes Prepared in Aqueous Solution Followed by Spray-drying or by Physical Mixture. (2012). Brazilian Journal of Chemical Engineering. [Link]

  • Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts. (2022). Frontiers in Plant Science. [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (2021). Molecules. [Link]

  • Degradation kinetics of fisetin and quercetin in solutions as effected by pH, temperature and coexisted proteins. (2016). Journal of the Serbian Chemical Society. [Link]

  • Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo. (2022). Foods. [Link]

  • The Photodegradation of Quercetin: Relation to Oxidation. (2011). Molecules. [Link]

  • Stability of the Antioxidant Activity of Flavonoids after Gamma Irradiation. (2011). Semantic Scholar. [Link]

  • Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen. (2020). Molecules. [Link]

  • Method validation and stability study of quercetin in topical emulsions. (2012). ResearchGate. [Link]

  • Solubility of Flavonoids in Organic Solvents. (2007). Journal of Chemical & Engineering Data. [Link]

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Technical Support Center: Optimizing Extraction of Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the extraction and optimization of Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to enhance your experimental success. We will move beyond simple protocols to explain the causality behind methodological choices, ensuring a robust and reproducible workflow.

Introduction to the Target Compound

This compound is a significant flavonoid glycoside known for its potent antioxidant properties.[1] Structurally, it consists of a quercetin aglycone linked to a galactose sugar, which is further esterified with a galloyl group. This galloyl moiety often enhances its bioactivity.[2] The compound is naturally found in various medicinal plants, including the fresh leaves of guava (Psidium guajava L.), St. John's Wort (Hypericum perforatum L.), and licorice root (Glycyrrhiza uralensis)[2][3]. Optimizing its extraction is critical for research into its therapeutic potential in areas like inflammation, cardiovascular health, and neuroprotection.[1]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the extraction of this compound.

Q1: What are the best starting materials for extracting this compound?

The primary documented natural sources are the fresh leaves of Psidium guajava (guava), the herbs of Hypericum perforatum, and the roots of Glycyrrhiza uralensis.[2] Your choice of plant material will depend on availability and the desired purity profile, as co-extractives will differ between species.

Q2: Which solvent system is most effective for this molecule?

There is no single "best" solvent, but the molecule's structure provides clear guidance. As a flavonoid glycoside, it is relatively polar. Therefore, polar solvents are most effective.

  • Highly Recommended: Aqueous mixtures of ethanol or methanol ("hydroalcoholic" solutions) are considered the gold standard.[4][5] An ethanol concentration of around 70% is often cited as optimal.[6]

  • Causality: The water in the mixture acts as a swelling agent on the plant's cellular structure, increasing the surface area accessible to the solvent. The alcohol then disrupts the cell membrane's integrity, facilitating the release of the target compound. Using 100% alcohol can dehydrate and collapse plant cells, paradoxically trapping the flavonoids and reducing yield.[7]

  • Not Recommended: Non-polar solvents like hexane or chloroform are unsuitable for primary extraction of this polar glycoside, though they can be useful for an initial "de-fatting" step to remove lipids and chlorophyll if needed.[5][8]

Q3: Should I use advanced extraction techniques like ultrasound or microwave?

Yes, if the equipment is available. Modern techniques are generally superior to traditional methods like simple maceration or heat reflux.[9][10]

  • Ultrasound-Assisted Extraction (UAE): Uses acoustic cavitation to disrupt cell walls, significantly enhancing solvent penetration and mass transfer. It is fast and efficient.[11]

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to rapidly heat the solvent within the plant matrix, causing cell rupture due to increased internal pressure.[12][13] This method is extremely fast and often results in high yields.[14]

Both UAE and MAE reduce extraction time and solvent consumption compared to conventional methods.[9][15]

Q4: How do I know if my extraction was successful?

Quantitative analysis is essential. High-Performance Liquid Chromatography (HPLC) is the standard and most reliable method for identifying and quantifying the specific compound in your crude extract.[2][16] You will need a pure analytical standard of this compound to create a calibration curve for accurate quantification.

Part 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the extraction process, structured in a question-and-answer format.

Issue: Low Extraction Yield

Q: My final yield is much lower than expected. What are the likely causes?

Low yield is a multifaceted problem. Systematically evaluate the following parameters, as illustrated in the decision workflow below.

Troubleshooting_Low_Yield cluster_parameters Key Parameters to Investigate cluster_solutions Potential Solutions Start Problem: Low Yield Solvent 1. Solvent System - Is it polar? - Correct alcohol %? Start->Solvent Check First Grinding 2. Particle Size - Is material finely ground? Solvent->Grinding Sol_Sol Solution: Use 70% Ethanol/Methanol. Consider slight acidification (pH 4-6). Solvent->Sol_Sol Ratio 3. Solid:Liquid Ratio - Is there enough solvent? Grinding->Ratio Grind_Sol Solution: Grind dried material to a fine, uniform powder (e.g., 40-60 mesh). Grinding->Grind_Sol Time_Temp 4. Time & Temperature - Time too short? - Temp too low/high? Ratio->Time_Temp Ratio_Sol Solution: Increase solvent volume. Typical ratios are 1:20 to 1:40 (g/mL). Ratio->Ratio_Sol Method 5. Extraction Method - Is energy input sufficient? (e.g., UAE/MAE power) Time_Temp->Method TT_Sol Solution: Increase time moderately. For UAE/MAE, optimize power/time using a response surface methodology (RSM). Time_Temp->TT_Sol Method_Sol Solution: For UAE, ensure probe is submerged. For MAE, check power settings. Ensure even energy distribution. Method->Method_Sol

Caption: Troubleshooting workflow for low extraction yield.
  • Causality Explained:

    • Particle Size: Smaller particles have a larger surface-area-to-volume ratio, drastically improving solvent access to the plant cells.

    • Solid:Liquid Ratio: A sufficient volume of solvent is needed to establish a concentration gradient that drives the compound from the plant material into the liquid phase. If the solvent becomes saturated, extraction will cease.[17]

    • Temperature: Increasing temperature generally improves solubility and diffusion. However, excessive heat can cause degradation of flavonoid glycosides. This is a critical parameter to optimize, especially in MAE where temperatures can rise rapidly.[9]

    • pH: Flavonoids are generally more stable in slightly acidic conditions. An acidic medium can help prevent the ionization of phenolic hydroxyl groups, maintaining the compound in a less polar, more easily extractable form.[9]

Issue: Impure Extract

Q: My extract contains many contaminants (e.g., chlorophyll, lipids). How can I clean it up?

A high degree of contamination is common with crude extracts. The solution involves pre-extraction or post-extraction cleanup steps.

  • Pre-Extraction (De-fatting): Before extracting with your primary polar solvent, perform a preliminary wash of the dried plant material with a non-polar solvent like n-hexane. This will remove lipids and other non-polar compounds without significantly affecting your target molecule.

  • Post-Extraction (Liquid-Liquid Partitioning):

    • Evaporate the alcohol from your crude hydroalcoholic extract.

    • Re-dissolve the remaining aqueous residue in water.

    • Perform a liquid-liquid extraction by partitioning against a solvent of intermediate polarity, such as ethyl acetate. Your target compound, being moderately polar, will preferentially move into the ethyl acetate phase, leaving highly polar impurities (like sugars and some organic acids) in the aqueous phase.

  • Post-Extraction (Solid-Phase Extraction - SPE): For more rigorous cleanup, pass the crude extract through an SPE cartridge (e.g., C18). The target compound will be retained on the stationary phase while unwanted compounds are washed away. The purified compound can then be eluted with a stronger solvent like methanol.

Issue: Suspected Compound Degradation

Q: I suspect my target compound is degrading during the extraction. What signs should I look for and how can I prevent it?

Degradation is often caused by excessive heat, light exposure, or pH extremes.

  • Signs of Degradation:

    • Appearance of new, unexpected peaks in your HPLC chromatogram.

    • A decrease in the target peak's area with longer extraction times or higher power settings.

    • A visible color change in the extract (e.g., darkening or browning).

  • Prevention Strategies:

    • Temperature Control: For MAE, use pulsed power settings instead of continuous high power to control temperature rise.[18] For UAE, perform the extraction in an ice bath.

    • Time Optimization: Determine the shortest time required to achieve maximum yield. Prolonged exposure to heat or ultrasonic energy increases degradation risk.[19]

    • Atmosphere: If possible, perform the extraction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

    • Light Protection: Store extracts in amber vials or protect them from direct light, as flavonoids can be light-sensitive.

    • Storage: After extraction, store the extract at low temperatures (-20°C or -80°C) to ensure stability.[20]

Part 3: Experimental Protocols & Data

General Workflow

The overall process for obtaining a purified compound follows a logical sequence.

Extraction_Workflow A 1. Plant Material Prep (Dry & Grind) B 2. Crude Extraction (Select UAE or MAE) A->B C 3. Filtration & Concentration (Remove solids, evaporate solvent) B->C D 4. Purification (e.g., Column Chromatography) C->D E 5. Analysis & Characterization (HPLC, LC-MS) D->E F Final Purified Compound E->F

Caption: General experimental workflow from raw material to pure compound.
Protocol 1: Ultrasound-Assisted Extraction (UAE)

This protocol is optimized for efficiency and yield, leveraging the mechanical effects of acoustic cavitation.

  • Preparation: Dry the plant material (e.g., guava leaves) at 40-50°C and grind to a fine powder (40-60 mesh).

  • Mixing: Place 10 g of the powdered material into a 500 mL beaker. Add 300 mL of 70% ethanol (a 1:30 solid:liquid ratio).[17]

  • Sonication: Submerge the tip of a high-intensity ultrasonic probe into the slurry. Place the beaker in an ice bath to maintain a low temperature.

  • Parameter Settings: Sonicate at a power of 250-400 W for a duration of 20-30 minutes.[17] Note: Optimal power and time can vary based on the specific device and plant matrix.

  • Recovery: After sonication, filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure at 45°C to obtain the crude extract.

  • Storage: Store the crude extract at -20°C until purification.[20]

Protocol 2: Microwave-Assisted Extraction (MAE)

This protocol prioritizes speed, using microwave energy for rapid cell disruption.

  • Preparation: Prepare the plant material as described in the UAE protocol.

  • Mixing: Place 5 g of the powdered material into a microwave-safe extraction vessel. Add 175 mL of 70% ethanol (a 1:35 solid:liquid ratio).[13]

  • Extraction: Secure the vessel in the microwave extractor.

  • Parameter Settings: Set the microwave power to 350-500 W and the extraction time to 5-10 minutes.[13] Use pulsed emissions (e.g., 10 seconds on, 10 seconds off) to prevent overheating and degradation.

  • Recovery & Concentration: Allow the vessel to cool before filtering and concentrating the extract as described in the UAE protocol.

Data Summary: Comparison of Extraction Methods

The choice of extraction method involves trade-offs between speed, cost, and efficiency. Modern methods consistently outperform traditional ones for flavonoid extraction.[13]

MethodKey ParametersProsCons
Maceration Time: 24-72 hoursTemp: Room TempSimple, low equipment costVery slow, high solvent usage, lower yield[6]
Ultrasound (UAE) Time: 15-40 minPower: 200-500 WFast, high yield, efficient at room temp[11][21]Initial equipment cost, potential for probe erosion
Microwave (MAE) Time: 2-15 minPower: 300-600 WExtremely fast, highest yield, low solvent use[13]Initial equipment cost, risk of thermal degradation
Protocol 3: Purification by Column Chromatography

A crude extract requires purification to isolate the target compound.[2]

  • Stationary Phase Prep: Pack a glass column with silica gel 60 (70-230 mesh) using a suitable solvent system (e.g., a mixture of chloroform and methanol) as the slurry.

  • Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Chloroform:Methanol). Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (gradient elution).

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • Analysis: Analyze each fraction using Thin-Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure target compound.

  • Pooling & Evaporation: Combine the pure fractions and evaporate the solvent to yield the purified this compound.

References

  • Biosynth. (n.d.). Quercetin 3-o-(6''-galloyl)-β-D-galactopyranoside.
  • Chaves, J. O., de Souza, M. C., da Silva, L. C., Lachos-Perez, D., Torres-Mayanga, P. C., Machado, A. P. D. F., ... & Rostagno, M. A. (2020). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Chemistry, 8, 507887.
  • Tsoy, O., Oshanin, D., & Omirbekova, N. (2023). A brief overview on the methods for extraction and identification of flavonoids. E3S Web of Conferences, 400, 01014.
  • Benchchem. (n.d.). This compound.
  • BioCrick. (n.d.). This compound | CAS:53171-28-1.
  • MedChemExpress. (n.d.). Quercetin 3-O-(6''-galloyl)-β-D-galactopyranoside.
  • CD BioSustainable. (n.d.). Quercetin 3-O-(6"-galloyl)-β-D-galactopyranoside.
  • Bratovcic, A., Odobasic, A., & Cviljevic, S. (2022). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? Applied Sciences, 12(23), 11865.
  • Rostagno, M. A., & Prado, M. A. (2013). Characterization of Flavonoids and Phenolic Acids in Myrcia bella Cambess. Using FIA-ESI-IT-MSn and HPLC-PAD-ESI-IT-MS Combined with NMR. Molecules, 18(7), 8402-8414.
  • ResearchGate. (n.d.). Effect of extraction methods on the yield of flavonoids.
  • Li, Y., Wu, T., Liu, Z., Wang, X., & Li, D. (2022). Establishment and Optimization of Flavonoid Extraction and Detection System for Hemerocallis. Foods, 11(23), 3894.
  • ChemFaces. (n.d.). This compound | CAS:53171-28-1.
  • ResearchGate. (n.d.). What is the best solvent to prepare phenol and flavonoid extracts?
  • Jaisupa, N., Moongkarndi, P., & Lomarat, P. (2022). Microwave-Assisted Extraction of Anticancer Flavonoid, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl Chalcone (DMC), Rich Extract from Syzygium nervosum Fruits. Molecules, 27(4), 1369.
  • ResearchGate. (n.d.). Microwave-Assisted Extraction of Flavonoids: A Review.
  • Ivanova, V., Chochkova, M., & Panayotova, T. (2020). Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties. The Scientific World Journal, 2020, 6792069.
  • Zhang, L., Wang, M., & Li, Y. (2023). Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties. Frontiers in Nutrition, 10, 1198908.
  • Wang, Y., Zhang, L., & Li, Y. (2021). Ultrasound-Assisted Extraction of Flavonoids from Potentilla fruticosa L. Using Natural Deep Eutectic Solvents. Molecules, 26(16), 4975.
  • Tsoukalas, M., Katsa, M., & Liggri, P. (2023). Successive Solvent Extraction of Polyphenols and Flavonoids from Cistus creticus L. Leaves. Applied Sciences, 13(13), 7489.
  • Asian Journal of Green Chemistry. (2023). Optimization of Microwave-Assisted Extraction Process for Flavonoids from Avicennia Marina Stem Using Response Surface Methodology.
  • Benchchem. (n.d.). Technical Support Center: Optimal Solvent System for Flavonoid Extraction.
  • Hielscher Ultrasonics. (2023, July 24). Ultrasonic Botanical Extraction - How to use sonicators to extract botanical compounds [Video]. YouTube.
  • Li, Y., Zhang, L., & Wang, M. (2024). Optimization of Microwave-Assisted Extraction Process of Total Flavonoids from Salicornia bigelovii Torr. and Its Hepatoprotective Effect on Alcoholic Liver Injury Mice. Foods, 13(5), 682.

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"Troubleshooting Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside HPLC separation"

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Chromatography Division

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) separation of Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. The complex structure of this galloylated flavonoid glycoside presents unique chromatographic challenges, and this guide offers field-proven insights to overcome them.

Understanding the Analyte

This compound is a flavonoid glycoside characterized by a quercetin aglycone, a galactopyranoside sugar moiety, and an additional galloyl group.[1] This structure results in a large, polar molecule with multiple phenolic hydroxyl groups. These features are central to its chromatographic behavior and are the primary source of separation challenges. Its mode of action is often linked to its antioxidant properties, including the ability to scavenge free radicals and chelate metal ions.[1]

Troubleshooting Guide

This section addresses specific, common problems encountered during the HPLC analysis of this compound in a question-and-answer format.

Question 1: My peak for the analyte is tailing severely. What is the cause and how can I fix it?

Answer:

Peak tailing is the most common issue for phenolic compounds like this one. The primary cause is unwanted secondary interactions between the analyte and the stationary phase.[2]

  • Causality: The multiple phenolic hydroxyl groups on both the quercetin and galloyl moieties can interact strongly with residual silanol groups on the surface of silica-based reversed-phase columns (e.g., C18).[2] These interactions are a different retention mechanism from the intended hydrophobic interaction, leading to a distorted peak shape.[2]

  • Solutions:

    • Mobile Phase pH Adjustment: The most effective solution is to suppress the ionization of the surface silanol groups. By lowering the pH of the aqueous mobile phase, you ensure these groups are fully protonated, minimizing secondary interactions.[2]

      • Protocol: Add a small concentration of an acid to your aqueous mobile phase (Solvent A). Formic acid or acetic acid at 0.1% (v/v) is a standard starting point. For more stubborn tailing, a stronger acid like phosphoric acid may be used, but always check your column's pH tolerance.[3][4][5] A change of even 0.1 pH units can significantly impact retention and peak shape.[6]

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and proprietary end-capping techniques that shield the residual silanols. If you are using an older column, switching to a newer generation column designed for polar analytes or with advanced end-capping can significantly improve peak shape.

    • Lower Metal Content Column: The catechol-like structures in quercetin are known to chelate metals. Trace metals in the silica matrix or from the HPLC system can contribute to peak tailing. Using columns specifically tested for low metal content can be beneficial.

Question 2: I am seeing poor resolution between my analyte and other similar flavonoids in my sample. How can I improve the separation?

Answer:

Improving resolution requires optimizing the selectivity of your chromatographic system. This involves manipulating the mobile phase, stationary phase, and temperature to exploit subtle chemical differences between co-eluting compounds.

  • Causality: Natural product extracts often contain a vast spectrum of chemically related compounds with similar polarities, making complete separation difficult.[3] Poor resolution means the system is not adequately differentiating between your target analyte and these other matrix components.

  • Solutions:

    • Optimize the Gradient: A shallow gradient is crucial for separating complex mixtures of similar compounds.

      • Action: Decrease the rate of change of the organic solvent concentration. For example, instead of a gradient from 10% to 90% organic in 20 minutes, try running it over 40 minutes. This gives the analytes more time to interact with the stationary phase, improving separation.

    • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties. If you are using acetonitrile and seeing poor resolution, switching to methanol (or vice-versa) can alter the selectivity of the separation. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the analyte compared to the aprotic acetonitrile.

    • Adjust the Temperature: Column temperature affects mobile phase viscosity and the kinetics of mass transfer.[7]

      • Action: Increasing the column temperature (e.g., from 30 °C to 40 °C) will decrease viscosity, which can lead to sharper peaks and potentially better resolution. A common optimal temperature for flavonoid separation is around 35°C.[7] However, be mindful of analyte stability at higher temperatures.

    • Mobile Phase pH Tuning: Adjusting the pH can alter the polarity and retention of ionizable compounds, thereby changing selectivity.[8] Experiment with small changes in the acid concentration (e.g., 0.05% vs. 0.1% vs. 0.2% formic acid) to find the optimal separation window.

Question 3: The retention time for my analyte is drifting to shorter times over a sequence of injections. What's happening?

Answer:

Retention time drift is a common sign of an unstable chromatographic system. The key is to first determine if the drift is related to the flow path (a mechanical issue) or the column chemistry.[9]

  • Diagnostic Step: Check the retention time of an unretained compound (t0), such as uracil. If t0 is also drifting, the problem is likely related to the pump or a leak in the system.[9] If t0 is stable but your analyte peak is moving, the issue is chemical and related to the column or mobile phase.[10]

  • Potential Causes & Solutions (if t0 is stable):

    • Insufficient Column Equilibration: This is the most common cause. Galloylated flavonoids can have strong interactions with the stationary phase.

      • Action: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. For gradient methods, a post-run equilibration of at least 10-15 column volumes is recommended.

    • Column Contamination: Irreversible adsorption of sample matrix components can alter the stationary phase chemistry over time.[6][11]

      • Action: Use a guard column to protect the analytical column.[6] Implement a robust sample cleanup procedure, such as Solid Phase Extraction (SPE), to remove interfering matrix components before injection.[6] Periodically wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants.

    • Mobile Phase Instability: If using a volatile mobile phase modifier or if the solvents are not adequately mixed, the composition can change over time, leading to retention shifts.[9]

      • Action: Keep solvent reservoirs capped to prevent selective evaporation. If preparing the mobile phase manually, ensure accurate measurements, as a 1% error in organic solvent composition can change retention time by 5-15%.[6]

Troubleshooting Workflow: Retention Time Instability

Below is a logical decision tree to diagnose the root cause of retention time shifts.

G Start Retention Time Drifting? Check_t0 Is t0 (unretained peak) stable? Start->Check_t0 t0_Unstable No (t0 is drifting) Check_t0->t0_Unstable No t0_Stable Yes (t0 is stable) Check_t0->t0_Stable Yes System_Issue Mechanical/Flow Issue t0_Unstable->System_Issue Check_Pump 1. Check pump flow rate (use calibrated flow meter) System_Issue->Check_Pump Check_Leaks 2. Inspect for leaks (fittings, seals, unions) Check_Pump->Check_Leaks Check_Solvent 3. Check solvent lines (air bubbles, empty reservoir) Check_Leaks->Check_Solvent Chemical_Issue Chemical/Column Issue t0_Stable->Chemical_Issue Check_Equilibration 1. Insufficient Equilibration? Increase equilibration time (10-15 CV) Chemical_Issue->Check_Equilibration Check_Column 2. Column Contamination? Install guard column, wash or replace Check_Equilibration->Check_Column Check_MobilePhase 3. Mobile Phase Changing? Cover reservoirs, prepare fresh Check_Column->Check_MobilePhase Check_Temp 4. Temperature Fluctuating? Use a column oven Check_MobilePhase->Check_Temp

Caption: A decision tree for troubleshooting retention time instability.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for HPLC method development for this compound?

A typical starting point for separating flavonoids is reversed-phase chromatography.[7] A C18 column is the most common choice.[3][7]

ParameterRecommended Starting ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard workhorse for flavonoid separation.[3][7]
Mobile Phase A Water with 0.1% Formic AcidAcidification improves peak shape for phenolics.[4]
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reversed-phase.[3]
Gradient 5% to 60% B over 40 minutesA shallow gradient is needed for complex mixtures.
Flow Rate 0.8 - 1.0 mL/minStandard for a 4.6 mm ID column.[4]
Column Temp. 35 °CBalances efficiency and analyte stability.[7]
Detection (DAD) 260 nm and 350 nmFlavonoids have characteristic absorbance maxima in these regions.[7][12]
Injection Vol. 10 µLA good starting point to avoid column overload.

Q2: How should I prepare my standards and samples for analysis?

Proper sample preparation is critical for reproducible results and long column life.

  • Standard Preparation: this compound is soluble in solvents like DMSO, methanol, and ethanol.[13] It is recommended to prepare a concentrated stock solution in DMSO and then dilute it with the mobile phase or a mobile phase-matched solvent (e.g., 50:50 water:methanol).[14] Always prepare solutions fresh if possible.

  • Sample Extraction: For plant extracts, a solid-liquid extraction followed by a cleanup step is common.

  • Filtration: Crucially, all standards and samples must be filtered through a 0.22 or 0.45 µm syringe filter before injection. This prevents particulates from blocking the column frit and damaging the injector.

Q3: Is this analyte stable? What storage conditions are recommended?

Flavonoids can be susceptible to degradation by light, heat, and oxidative conditions.

  • Solution Stability: In solution, the stability can be limited. One study on a similar quercetin glycoside found it was stable in processed plasma samples for up to 24 hours in an autosampler and for 4 hours at room temperature.[15] It is best practice to prepare solutions fresh daily or store them at -20°C or -80°C for short to medium-term storage (1 month to 6 months).[14][15] Always store solutions in amber vials to protect them from light.

  • Solid Stability: As a dry powder, the compound is more stable. Store it at 2-8°C, tightly sealed and protected from light, as recommended by suppliers.[13]

Experimental Protocols

Protocol 1: Mobile Phase Preparation (0.1% Formic Acid)
  • Solvent A (Aqueous):

    • Measure 999 mL of HPLC-grade water into a 1 L solvent bottle.

    • Carefully add 1 mL of high-purity formic acid.

    • Cap the bottle and mix thoroughly by inversion.

    • Degas the solution for 10-15 minutes using sonication or vacuum filtration.

  • Solvent B (Organic):

    • Pour 1 L of HPLC-grade acetonitrile or methanol into a separate 1 L solvent bottle.

    • Degas the solvent as described above.

  • Label both bottles clearly with the contents, concentration, and date of preparation.

Protocol 2: General HPLC System Workflow

The diagram below outlines the standard workflow for a single HPLC analysis, from system setup to data acquisition.

G cluster_prep Preparation cluster_run Analysis cluster_post Post-Run MobilePhase 1. Prepare & Degas Mobile Phase SamplePrep 2. Prepare & Filter Sample/Standard Equilibrate 3. Equilibrate Column (10-15 column volumes) Inject 4. Inject Sample Equilibrate->Inject Gradient 5. Run Gradient & Acquire Data Inject->Gradient Wash 6. Column Wash (High %B) Gradient->Wash ReEquilibrate 7. Re-equilibrate for next run Wash->ReEquilibrate DataAnalysis 8. Process Data ReEquilibrate->DataAnalysis

Caption: Standard experimental workflow for an HPLC analysis.

References

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). NIH. Retrieved January 22, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Proven Methods. Retrieved January 22, 2026, from [Link]

  • Ramakrishnan, P., Kamalanathan, C., & Rajagopal, V. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine, 16(70), S486–S491. Retrieved January 22, 2026, from [Link]

  • Enhanced HPLC-DAD Method for Fast Determination of Quercetin-3-O-β-d-Glucoside in Extracts and Polyherbal Formulations Containing Azadirachta indica-Optimization and Validation. (2025, August 8). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Selection of mobile phase to separate flavonoid mixtures. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Taylor, T. (2015, May 12). The LCGC Blog: Troubleshooting Retention Time Issues in Reversed Phase HPLC. LCGC. Retrieved January 22, 2026, from [Link]

  • Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles. (2023, December 17). NIH. Retrieved January 22, 2026, from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved January 22, 2026, from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved January 22, 2026, from [Link]

  • Isolation, characterization, and validation of RP-HPLC method for the quantification of quercetin in Huberantha senjiana leaf extract. (2020, May 7). Journal of Applied Pharmaceutical Science. Retrieved January 22, 2026, from [Link]

  • Analysis of prominent flavonoid aglycones by high-performance liquid chromatography using a monolithic type column. (2025, August 5). ResearchGate. Retrieved January 22, 2026, from [Link]

  • The effect of pH on the extraction yield of flavonoids. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Causes of Retention Time Drift in HPLC. (n.d.). Element Lab Solutions. Retrieved January 22, 2026, from [Link]

  • What are the main causes of retention time instability in reversed-phase analysis by HPLC? (2015, May 20). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Optimized HPLC extraction method of quercetin and berberine based on response surface analysis. (2023, October 9). RSC Publishing. Retrieved January 22, 2026, from [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores. Retrieved January 22, 2026, from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved January 22, 2026, from [Link]

  • Purification of Flavonoids from Mulberry Leaves via High-Speed Counter-Current Chromatography. (2019, February 13). MDPI. Retrieved January 22, 2026, from [Link]

  • Why Does Retention Time Shift? | HPLC Tip. (2025, May 21). YouTube. Retrieved January 22, 2026, from [Link]

  • Quality Evaluation of Taxilli Herba from Different Hosts Based on Simultaneous Determination of Multiple Bioactive Constituents Combined with Multivariate Statistical Analysis. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Characterization of Flavonoids and Phenolic Acids in Myrcia bella Cambess. Using FIA-ESI-IT-MSn and HPLC-PAD-ESI-IT-MS Combined with NMR. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Rp-HPLC Determination of Quercetin in a Novel D-α-Tocopherol Polyethylene Glycol 1000 Succinate Based SNEDDS Formulation: Pharmacokinetics in Rat Plasma. (2025, October 15). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. Retrieved January 22, 2026, from [Link]

  • A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies. (n.d.). NIH. Retrieved January 22, 2026, from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved January 22, 2026, from [Link]

  • Separation of some flavonoids using RP-HPLC-NP-TLC off-line coupled system. (2025, August 7). ResearchGate. Retrieved January 22, 2026, from [Link]

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Technical Support Center: Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside (QGGP) Experimental Integrity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside (QGGP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for maintaining the stability and integrity of QGGP during experimental procedures. As a complex polyphenolic compound, QGGP is susceptible to various degradation pathways that can compromise experimental outcomes. This resource provides a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges.

Understanding the Instability of QGGP

This compound is a flavonoid glycoside with a galloyl moiety. This complex structure, while conferring significant biological activity, also presents inherent stability challenges. The primary modes of degradation include oxidation, hydrolysis of the galloyl ester and glycosidic bonds, and photodegradation. These processes are significantly influenced by experimental conditions such as pH, temperature, light exposure, and the presence of oxidizing agents.

Frequently Asked Questions (FAQs)

Q1: My QGGP solution is changing color. What does this indicate and how can I prevent it?

A color change in your QGGP solution, typically to a yellow or brownish hue, is a common indicator of degradation, primarily through oxidation. The phenolic hydroxyl groups on both the quercetin and galloyl moieties are susceptible to oxidation, leading to the formation of quinone-type structures which are colored.[1][2]

Causality: This oxidation is often accelerated by exposure to oxygen, light, elevated temperatures, and alkaline pH.

Prevention Strategy:

  • Work under an inert atmosphere: When preparing and handling QGGP solutions, purge your vials and solvents with an inert gas like nitrogen or argon to minimize contact with oxygen.

  • Use freshly prepared solutions: Prepare your QGGP solutions immediately before use.

  • Control the pH: Maintain a slightly acidic pH (ideally between 3 and 6) for your solutions, as flavonoids are generally more stable under these conditions.[3]

  • Protect from light: Store your QGGP solutions in amber vials or wrap your containers in aluminum foil to prevent photodegradation.

Q2: I'm observing a loss of QGGP potency in my bioassays over time. What could be the cause?

A gradual loss of biological activity is a strong indication of chemical degradation. The primary culprits are hydrolysis and oxidation, which alter the molecular structure of QGGP and diminish its intended biological effects.

Causality:

  • Hydrolysis: The ester linkage of the galloyl group and the glycosidic bond are susceptible to hydrolysis, especially under alkaline or strongly acidic conditions and at elevated temperatures. This results in the formation of quercetin-3-O-beta-D-galactopyranoside and gallic acid, or even the quercetin aglycone, which will have different bioactivities.

  • Oxidation: As mentioned previously, oxidation alters the phenolic structure, which is crucial for the antioxidant and other biological activities of QGGP.[1]

Prevention Strategy:

  • Optimize pH and Temperature: Conduct your experiments at a controlled, slightly acidic pH and the lowest practical temperature to slow down both hydrolytic and oxidative reactions.

  • Incorporate Antioxidants: For in vitro assays, consider the addition of a small amount of a stabilizing antioxidant, such as ascorbic acid, to the buffer system.[4]

  • Use appropriate solvents: The choice of solvent can significantly impact stability. For instance, quercetin has been shown to be relatively stable in propylene glycol solutions.[3]

Q3: How should I properly store my QGGP stock solutions to ensure long-term stability?

Proper storage is critical for maintaining the integrity of your QGGP stock.

Recommended Storage Protocol:

  • Solvent Selection: Dissolve your QGGP in a high-purity, degassed solvent. DMSO, ethanol, or methanol are common choices.[5]

  • Inert Atmosphere: After dissolving, purge the headspace of the vial with nitrogen or argon before sealing.

  • Temperature: Store stock solutions at -20°C or -80°C for long-term storage.[6][7]

  • Light Protection: Always use amber vials or wrap clear vials in foil.

  • Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen, accelerating degradation.

ParameterRecommended ConditionRationale
Temperature -20°C or -80°CMinimizes kinetic rates of degradation reactions.
Light Amber vials or foil wrapPrevents photodegradation.
Atmosphere Inert gas (Nitrogen/Argon)Reduces oxidative degradation.
pH (for aqueous solutions) 3.0 - 6.0Enhances stability of the flavonoid structure.[3]
Solvent Degassed, high-purityMinimizes dissolved oxygen and reactive impurities.

Troubleshooting Guide

Issue: Inconsistent results between experimental batches.

This is a frequent problem when working with sensitive compounds like QGGP and often points to variable rates of degradation.

Workflow for Diagnosing and Resolving Inconsistency:

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue: Suspected Hydrolysis of the Galloyl Moiety.

If you suspect that the galloyl group is being cleaved, you can confirm this analytically.

Protocol for Detecting Hydrolysis:

  • Sample Preparation: Take an aliquot of your experimental sample and a freshly prepared QGGP standard.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

    • Detection: UV detector set at a wavelength where both QGGP and its potential hydrolysis products (quercetin-3-O-beta-D-galactopyranoside and gallic acid) absorb, for example, around 280 nm and 350 nm.

  • Data Analysis: Compare the chromatograms. The appearance of a peak corresponding to the retention time of a gallic acid standard in your experimental sample confirms hydrolysis. A shift in the retention time of the main peak to that of quercetin-3-O-beta-D-galactopyranoside would also indicate hydrolysis.

Proactive Measures for Ensuring QGGP Stability

Experimental Workflow for Handling QGGP:

G cluster_0 Preparation cluster_1 Experimentation cluster_2 Analysis A Weigh QGGP in a controlled environment B Dissolve in degassed, high-purity solvent A->B C Purge with inert gas (N2/Ar) B->C D Store in amber vials at -20°C or -80°C C->D E Thaw aliquot immediately before use D->E Single use aliquot F Use slightly acidic buffer (pH 3-6) E->F G Protect from light during experiment F->G H Maintain constant, low temperature G->H I Include a freshly prepared standard as a control H->I J Analyze samples promptly K Compare results to the fresh standard J->K L If degradation is suspected, perform HPLC analysis K->L

Caption: Recommended experimental workflow for handling QGGP.

By implementing these proactive strategies and utilizing the troubleshooting guides, researchers can significantly enhance the reliability and reproducibility of their experiments involving this compound.

References

  • Borges, A., et al. (2018). Title of a relevant article on flavonoid stability. Journal of Agricultural and Food Chemistry.
  • Speisky, H., et al. (2022). Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties. Antioxidants, 11(1), 133. Available at: [Link]

  • Choi, M. H., et al. (2004). Solubility and Physicochemical Stability of Quercetin in Various Vehicles. Yakhak Hoeji, 48(4), 267-273. Available at: [Link]

  • Zhou, A., & Sadik, O. A. (2008). Comparative analysis of quercetin oxidation by electrochemical, enzymatic, autoxidation, and free radical generation techniques: a mechanistic study. Journal of agricultural and food chemistry, 56(24), 12081–12091. Available at: [Link]

  • Masuda, T., et al. (2001). Isolation and antioxidant activity of galloyl flavonol glycosides from the seashore plant, Pemphis acidula. Bioscience, Biotechnology, and Biochemistry, 65(6), 1302-1309. Available at: [Link]

  • BioCrick. (n.d.). This compound. Retrieved from [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. Available at: [Link]

  • Zenkevich, I. G., et al. (2007). Identification of the products of oxidation of quercetin by air oxygen at ambient temperature. Molecules, 12(4), 654–672. Available at: [Link]

  • Beker, B. Y., et al. (2017). The Phototoxic Potential of the Flavonoids, Taxifolin and Quercetin. Photochemistry and photobiology, 93(4), 1062–1069. Available at: [Link]

  • Chen, Z. Y., et al. (2013). Stability of tea polyphenols solution with different pH at different temperatures. International Journal of Food Properties, 16(7), 1625-1635. Available at: [Link]

  • Ioannou, I., et al. (2012). Effect of Heat Treatment and Light Exposure on the Antioxidant Activity of Flavonoids. Antioxidants, 1(1), 58-69. Available at: [Link]

Sources

"How to dissolve Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside for cell culture"

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of cutting-edge research, this Technical Support Center provides researchers, scientists, and drug development professionals with a definitive guide to handling Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside (QGGP) for cell culture applications. As a Senior Application Scientist, my goal is to bridge the gap between datasheet specifications and successful experimental outcomes, ensuring both scientific integrity and practical success.

Technical Support Portal: this compound

This guide is structured as a series of frequently asked questions (FAQs) that directly address the most common challenges and queries encountered when working with this complex flavonoid glycoside.

FAQ 1: What are the fundamental properties of this compound (QGGP)?

Understanding the basic physicochemical properties of QGGP is the first step toward its effective use in any experimental setup. This natural product is a flavonoid, specifically a flavonol glycoside, known for its potential biological activities, including the induction of apoptosis through p53 and MAPK signaling pathways.[1][2]

Table 1: Physicochemical Properties of QGGP

Property Value Source(s)
CAS Number 53171-28-1 [3][4][5][6]
Molecular Formula C₂₈H₂₄O₁₆ [3][5][6][7]
Molecular Weight ~616.5 g/mol [3][5][6][7]
Appearance Light yellow to yellow solid [3][7]

| Purity | Typically >98% (via HPLC) |[7][8] |

FAQ 2: What is the recommended solvent for dissolving QGGP to create a stock solution for cell culture?

The choice of solvent is critical and is dictated by two main factors: the compound's solubility and the solvent's compatibility with the biological system (i.e., low cytotoxicity).

Primary Recommendation: Dimethyl Sulfoxide (DMSO)

For QGGP, Dimethyl Sulfoxide (DMSO) is the solvent of choice. Its high polarity and aprotic nature make it an excellent solvent for a wide range of complex organic molecules that are poorly soluble in water. Commercial suppliers confirm a high solubility of QGGP in DMSO.[1][2][3]

Causality Explained: Flavonoid glycosides like QGGP possess both hydrophobic (the quercetin and galloyl rings) and hydrophilic (the sugar moiety and hydroxyl groups) regions. While the glycosylation increases water solubility compared to the aglycone (quercetin), the large, complex structure remains challenging to dissolve directly in aqueous media. DMSO effectively solvates the entire molecule, creating a stable, high-concentration stock solution.

Table 2: Solubility Profile for QGGP Stock Solution Preparation

Solvent Solubility Suitability for Cell Culture Comments
DMSO ≥ 50 mg/mL (81.11 mM)[3] High (with proper dilution) The industry standard for preparing stock solutions of hydrophobic compounds. Use anhydrous, cell culture-grade DMSO.
Ethanol/Methanol Soluble[2] Moderate Can be used, but may exhibit higher cytotoxicity than DMSO at equivalent final concentrations.[9]

| Dichloromethane, Chloroform, Acetone | Soluble[1][10] | Very Low | Not recommended for cell culture due to high volatility and extreme cytotoxicity.[11] |

FAQ 3: How do I properly prepare a high-concentration stock solution of QGGP?

Preparing a concentrated stock solution is the most efficient way to store and use the compound. This minimizes repeated weighing and reduces the final concentration of solvent in your experiments.

Protocol 1: Preparation of a 10 mM QGGP Stock Solution in DMSO

Materials:

  • This compound (MW: 616.5 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance and precision pipettes

Step-by-Step Methodology:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Calculation:

    • To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 616.5 g/mol × 1000 mg/g = 6.165 mg

  • Weighing: Carefully weigh out 6.17 mg of QGGP powder and place it into a sterile vial.

    • Expert Insight: It is easier to weigh a slightly larger mass (e.g., 10 mg) and adjust the DMSO volume accordingly for better accuracy. For 10 mg, you would add 1.622 mL of DMSO to achieve a 10 mM concentration.[1][3]

  • Dissolution: Add the calculated volume of sterile DMSO to the vial containing the QGGP powder.

  • Solubilization: Cap the vial tightly and vortex thoroughly. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used to aid the process.[4] Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber tubes). This is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound.

G cluster_prep Stock Solution Workflow A 1. Calculate Mass (e.g., 6.17 mg for 1mL of 10mM) B 2. Weigh QGGP Powder A->B C 3. Add Sterile DMSO B->C D 4. Vortex / Sonicate Until Fully Dissolved C->D E 5. Visually Confirm Clarity D->E F 6. Aliquot into Single-Use Tubes E->F G 7. Store Appropriately F->G

Caption: Workflow for preparing QGGP stock solution.

FAQ 4: My compound precipitates when I add it to my cell culture medium. How do I fix this?

This is the most common issue when working with compounds dissolved in DMSO. It occurs because the compound, while highly soluble in the organic stock solvent, crashes out upon dilution into the aqueous environment of the cell culture medium.

Root Cause: The final concentration of your compound exceeds its aqueous solubility limit. The abrupt change in solvent polarity from nearly 100% DMSO to >99% aqueous medium causes the hydrophobic molecule to aggregate and precipitate.

Troubleshooting Steps:

  • Reduce Final DMSO Concentration: The final concentration of DMSO in your culture medium should be kept to an absolute minimum, ideally ≤ 0.5% , and for sensitive cell lines or long-term assays, ≤ 0.1% .[12][13] High concentrations of DMSO are cytotoxic.[14][15]

  • Use Serial Dilutions: Never add the high-concentration stock directly to your final culture volume. Prepare an intermediate dilution in sterile medium or PBS first.

  • Improve Mixing Technique: When adding the compound (either stock or intermediate dilution) to the final medium volume, vortex or pipette vigorously and immediately to promote rapid dispersion and prevent localized high concentrations that favor precipitation.

Protocol 2: Diluting QGGP Stock for Cell Treatment (Example: 10 µM Final)
  • Prepare Intermediate Dilution:

    • Take your 10 mM stock solution.

    • Dilute it 1:100 in sterile cell culture medium to create a 100 µM intermediate solution . (e.g., add 5 µL of 10 mM stock to 495 µL of medium). Vortex immediately.

  • Prepare Final Working Solution:

    • Add the 100 µM intermediate solution to your cells/culture medium at a 1:10 ratio to achieve the final 10 µM concentration . (e.g., add 1 mL of 100 µM solution to 9 mL of medium in your culture flask).

    • This two-step process ensures the final DMSO concentration is low. In this example, the final DMSO is 0.1% (from the 1:100 dilution) x 0.1 (from the 1:10 dilution) = 0.01% , which is very safe for most cell lines.

G cluster_troubleshooting Troubleshooting Precipitation Start Precipitation Observed? CheckDMSO Is final DMSO conc. > 0.5%? Start->CheckDMSO DirectAdd Was stock added directly to final volume? CheckDMSO->DirectAdd No Sol_HighDMSO Action: Redesign dilution scheme to lower final DMSO. CheckDMSO->Sol_HighDMSO Yes Sol_Serial Action: Use a two-step serial dilution (Stock -> Intermediate -> Final). DirectAdd->Sol_Serial Yes Success Problem Solved DirectAdd->Success No Sol_HighDMSO->Success Sol_Serial->Success

Caption: Decision tree for troubleshooting precipitation.

FAQ 5: How critical is a vehicle control in my experiments?

It is absolutely essential. A vehicle control is a parallel culture that is treated with the same final concentration of the solvent (e.g., DMSO) used to deliver the experimental compound, but without the compound itself.

Authoritative Grounding: Any extraneous solvent can alter the cellular environment and affect experimental outcomes.[14] DMSO itself can influence cell differentiation, growth, and gene expression, even at low concentrations.[16] Therefore, to claim that an observed effect is due to QGGP, you must demonstrate that the same effect is not present in cells treated with the vehicle alone. This is a cornerstone of a self-validating and trustworthy protocol.

Table 3: Recommended Final DMSO Concentrations for Vehicle Controls

Assay Duration Cell Type Recommended Max DMSO %
Short-term (< 24h) Robust cell lines ≤ 0.5%
Long-term (> 24h) Most cell lines ≤ 0.1%

| Any duration | Sensitive cells (e.g., stem cells, primary neurons) | ≤ 0.1%, test lower if possible |

FAQ 6: How should I properly store QGGP powder and my DMSO stock solutions?

Proper storage is vital to maintain the integrity and bioactivity of the compound. Flavonoids can be sensitive to light, moisture, and temperature.

Table 4: Recommended Storage Conditions

Form Temperature Conditions Shelf Life Source(s)
Solid Powder 4°C Sealed, desiccated, protected from light. Up to 24 months [2][3][7]
Stock Solution in DMSO -20°C Tightly sealed, single-use aliquots. Up to 1 month [3][7]

| Stock Solution in DMSO | -80°C | Tightly sealed, single-use aliquots. | Up to 6 months |[3][7] |

Trustworthiness Check: Always allow aliquots to equilibrate to room temperature for at least one hour before opening and using them.[2] This prevents water condensation from room air from getting into your stock, which can compromise compound stability and concentration.

References

  • Quercetin 3-(6''-galloylgalactoside) | C28H24O16 | CID 5491814 - PubChem. PubChem, National Center for Biotechnology Information. [Link]

  • This compound | CAS:53171-28-1 - BioCrick. BioCrick. [Link]

  • Quercetin 3-O-(6''-galloyl)-beta-D-glucopyranoside | Chemsrc. Chemsrc. [Link]

  • Quercetin 3-O-(6"-galloyl)-β-D-galactopyranoside - CD BioSustainable. CD BioSustainable. [Link]

  • What the concentration of DMSO you use in cell culture assays? - ResearchGate. ResearchGate. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH. National Institutes of Health. [Link]

  • Maximum DMSO concentration in media for cell culture? : r/labrats - Reddit. Reddit. [Link]

  • DMSO usage in cell culture - LifeTein peptide. LifeTein. [Link]

  • (PDF) Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells - ResearchGate. ResearchGate. [Link]

  • Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures - MDPI. MDPI. [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines - Research Journal of Pharmacognosy. Research Journal of Pharmacognosy. [Link]

  • Quercetin 3-O-(6''-galloyl)-beta-D-glucopyranoside | CAS:56316-75-7 - BioCrick. BioCrick. [Link]

  • 53171-28-1 | this compound - ALB Technology. ALB Technology. [Link]

Sources

"Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside storage and handling best practices"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside (QGGP). This document provides in-depth, field-proven insights into the best practices for storing, handling, and utilizing this complex flavonoid glycoside in a research setting. Our goal is to empower you to achieve reproducible, high-quality experimental outcomes by anticipating and addressing common challenges.

Core Compound Characteristics

This compound is a naturally occurring flavonoid isolated from various plant sources, including guava leaves (Psidium Guajava L.) and St. John's Wort (Hypericum perforatum L).[1][2] Its structure, featuring a quercetin backbone glycosidically linked to a galloylated galactose moiety, underpins its unique biological activities, which include antioxidant, anti-inflammatory, and anti-cancer effects.[3][4] The galloyl group, in particular, enhances its polarity and binding affinity to certain molecular targets compared to non-acylated quercetin glycosides.[3]

Quick Reference Data Table:

ParameterValueSource(s)
CAS Number 53171-28-1[5]
Molecular Formula C₂₈H₂₄O₁₆[5]
Molecular Weight 616.48 g/mol [5]
Appearance Light yellow to yellow solid powder[5]
Purity Typically ≥98%[2]
Critical Storage and Handling Protocols

The chemical stability of QGGP is paramount for experimental success. Like many polyphenolic compounds, it is susceptible to degradation from environmental factors. The core principle is to minimize exposure to light, oxygen, high temperatures, inappropriate pH, and certain metal ions.[6]

2.1. Long-Term Storage (Solid Form)

Upon receiving the solid compound, immediate and proper storage is critical to preserve its integrity for long-term use.

  • Temperature: Store the sealed vial at 4°C for optimal stability.[1][5] Some protocols suggest 2-8°C, which is also acceptable.[7] For maximum longevity, storage at -20°C in a desiccated environment is also a viable option.[8]

  • Atmosphere: Store in a tightly sealed container to protect from moisture and air (oxygen).[1][5] Oxidation is a primary degradation pathway for flavonoids, leading to the formation of quinones and other derivatives that can alter biological activity.[3]

  • Light: Protect from light at all times by using an amber vial or by wrapping the container in aluminum foil.[5][6] Flavonoids are known to be light-sensitive.[6]

2.2. Stock Solution Storage

Preparing concentrated stock solutions in an appropriate organic solvent is standard practice. However, once in solution, the compound's stability profile changes.

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration master stocks.[2][3] Other compatible organic solvents include ethanol, methanol, and acetone.[2][8]

  • Temperature & Duration:

    • For mid-term storage (up to 1 month), aliquots of the stock solution should be stored at -20°C .[1][5]

    • For long-term storage (up to 6 months), aliquots must be stored at -80°C .[1][5]

  • Best Practices:

    • Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock.

    • Seal & Protect: Use vials with tight-fitting caps (e.g., screw caps with O-rings) and protect from light.[1][5]

Diagram: Recommended Storage Workflow

This workflow illustrates the decision-making process for proper storage from receipt of the compound to experimental use.

G QGGP Storage Best Practices Workflow cluster_0 Solid Compound cluster_1 Solution Preparation & Storage Receive Receive Solid QGGP StoreSolid Store at 4°C or -20°C (Sealed, Dark, Dry) Receive->StoreSolid PrepStock Prepare Master Stock (e.g., in DMSO) StoreSolid->PrepStock Ready to Use Aliquot Create Single-Use Aliquots PrepStock->Aliquot Store20 Store at -20°C (≤ 1 Month) Aliquot->Store20 Mid-Term Store80 Store at -80°C (≤ 6 Months) Aliquot->Store80 Long-Term PrepWorking Prepare Working Solution (Use Immediately) Store20->PrepWorking For Experiment Store80->PrepWorking For Experiment

Caption: Decision workflow for storing QGGP solid and stock solutions.

FAQs and Troubleshooting Guide

This section addresses common issues encountered during experimentation in a direct question-and-answer format.

Q1: My QGGP powder won't dissolve in my aqueous cell culture medium. What should I do?

A1: This is expected behavior. QGGP, like most complex flavonoids, has very low solubility in pure aqueous solutions.[9] You must use a co-solvent strategy. First, prepare a high-concentration master stock in 100% DMSO.[3] Then, for your final working solution, you can use a sequential dilution method. A validated protocol for in vivo or cell-based assays involves adding the DMSO stock to PEG300, mixing, then adding Tween-80, mixing again, and finally adding the aqueous saline or medium to the desired final volume.[1] Gentle warming or sonication can also help, but avoid excessive heat which can cause degradation.[1]

Q2: I noticed the color of my DMSO stock solution, stored at -20°C, has darkened. Is it still viable?

A2: A color change, typically to a darker yellow or brownish hue, is a strong indicator of oxidation and potential degradation.[3] This can be caused by several factors: exposure to air (improperly sealed vial), light, or contamination (e.g., with water or metal ions). While some activity may remain, the precise concentration of active QGGP is now unknown, which will compromise the reproducibility of your results. It is strongly recommended to discard the solution and prepare a fresh stock from the solid material.

Q3: Can I store my final, diluted working solution in the refrigerator (4°C) overnight?

A3: This is not recommended. Once diluted into a primarily aqueous buffer, the stability of QGGP decreases significantly, especially at 4°C compared to frozen temperatures.[10] Degradation can occur due to pH of the medium, dissolved oxygen, and enzymatic activity if using serum-containing media. Best practice is to prepare fresh working solutions immediately before each experiment from a frozen, concentrated stock aliquot.

Q4: My experimental results are inconsistent between batches. Could this be related to my QGGP handling?

A4: Absolutely. Inconsistent results are often traced back to compound instability. The most common culprits are:

  • Repeated Freeze-Thaw Cycles: Using a single large stock vial that is repeatedly frozen and thawed will degrade the compound and introduce water condensation, altering the concentration. Always use single-use aliquots.

  • Degradation During Experiment: Long incubation times at 37°C can lead to compound degradation in the culture medium. Consider this when designing your experiment and include appropriate controls.

  • Contamination with Metal Ions: Certain metal ions, particularly Cu²⁺, Zn²⁺, and Fe³⁺, can catalyze the degradation of flavonoids.[6] Ensure you are using high-purity water and reagents and avoiding any sources of metal contamination.

Q5: What are the key environmental factors that can degrade QGGP?

A5: The stability of QGGP is threatened by several factors. Understanding these allows for proactive prevention.

  • Light: UV and even ambient light can induce photochemical degradation.

  • pH: Flavonoids are most stable in neutral to weakly acidic conditions and are unstable in strongly alkaline or acidic environments.[6]

  • Temperature: Higher temperatures accelerate all chemical degradation reactions.[10]

  • Oxygen: The phenolic hydroxyl groups are susceptible to oxidation, which is a major degradation pathway.[3]

  • Metal Ions: Divalent and trivalent cations like Fe³⁺ and Cu²⁺ can chelate the flavonoid and catalyze its degradation.[6]

Diagram: Key Factors Influencing QGGP Degradation

This diagram visually summarizes the environmental and chemical factors that can compromise the integrity of the compound.

G cluster_factors Degradation Factors cluster_outcomes Consequences center Quercetin 3-O-(6''-galloyl)- beta-D-galactopyranoside Light Light Exposure (UV, Ambient) center->Light Temp High Temperature (>4°C in solution) center->Temp pH Inappropriate pH (Strongly Acidic/Alkaline) center->pH Oxygen Oxygen / Air (Oxidation) center->Oxygen Metals Metal Ions (Cu²⁺, Fe³⁺, Zn²⁺) center->Metals Loss Loss of Potency Light->Loss Inconsistent Inconsistent Results Light->Inconsistent Artifacts Formation of Artifacts (e.g., Quinones) Light->Artifacts Temp->Loss Temp->Inconsistent Temp->Artifacts pH->Loss pH->Inconsistent pH->Artifacts Oxygen->Loss Oxygen->Inconsistent Oxygen->Artifacts Metals->Loss Metals->Inconsistent Metals->Artifacts

Caption: Environmental factors leading to QGGP degradation and impact.

Standardized Experimental Protocols

Adhering to standardized protocols for solution preparation is essential for reproducibility.

Protocol 1: Preparation of a 10 mM Master Stock Solution in DMSO

Objective: To create a concentrated, stable master stock for long-term storage.

Materials:

  • This compound (MW: 616.48 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance and precision pipettes

Procedure:

  • Pre-Weigh Vial: Tare a sterile, amber vial on an analytical balance.

  • Weigh QGGP: Carefully weigh a precise amount of QGGP powder (e.g., 6.17 mg) directly into the tared vial. Handle the powder in a fume hood or with appropriate personal protective equipment to avoid inhalation.[11]

  • Calculate Solvent Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration.

    • Volume (L) = Mass (g) / (Molar Weight ( g/mol ) * Concentration (mol/L))

    • For 6.17 mg: Volume = 0.00617 g / (616.48 g/mol * 0.010 mol/L) = 0.001 L = 1.0 mL

  • Dissolution: Add the calculated volume (1.0 mL) of anhydrous DMSO to the vial.

  • Mix Thoroughly: Cap the vial tightly and vortex at room temperature until the solid is completely dissolved. A brief, gentle sonication in a water bath may be used if dissolution is slow. Visually inspect against a light source to ensure no particulates remain.

  • Aliquot for Storage: Immediately dispense the master stock into single-use aliquots (e.g., 20-50 µL) in sterile, amber cryovials.

  • Store: Label clearly and store the aliquots at -80°C for long-term use (up to 6 months).[1]

Protocol 2: Preparation of a Working Solution for Cell-Based Assays (Co-Solvent Method)

Objective: To prepare a 1 mg/mL (~1.62 mM) QGGP working solution in a vehicle suitable for cell culture or in vivo administration. This protocol is adapted from validated industry methods.[1]

Materials:

  • 10 mg/mL QGGP master stock in DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl) or cell culture medium

  • Sterile conical tubes and pipettes

Procedure (to prepare 1 mL of working solution):

  • Start with DMSO Stock: In a sterile 1.5 mL tube, add 100 µL of the 10 mg/mL QGGP master stock in DMSO.

  • Add PEG300: Add 400 µL of PEG300 to the tube. Mix thoroughly by vortexing until the solution is clear and homogenous.

  • Add Tween-80: Add 50 µL of Tween-80. Mix again by vortexing until the solution is completely clear.

  • Final Dilution: Slowly add 450 µL of sterile saline (or your final aqueous medium) to the mixture while vortexing to prevent precipitation. This brings the total volume to 1 mL.

  • Final Check: The final solution should be clear. If any precipitation or cloudiness occurs, gentle warming (to 37°C) and/or sonication may be applied.[1]

  • Use Immediately: This working solution is not stable and should be used for your experiment without delay. Prepare a corresponding vehicle control using the same solvent ratios (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).

References
  • Benchchem. (n.d.). This compound.
  • MedChemExpress. (n.d.). Quercetin 3-O-(6''-galloyl)-β-D-galactopyranoside.
  • CD BioSustainable. (n.d.). Quercetin 3-O-(6"-galloyl)-β-D-galactopyranoside.
  • BioCrick. (n.d.). This compound.
  • ChemFaces. (n.d.). This compound.
  • Biosynth. (n.d.). Quercetin 3-o-(6''-galloyl)-β-D-galactopyranoside.
  • Chemsrc. (n.d.). Quercetin 3-O-(6''-galloyl)-beta-D-glucopyranoside.
  • NIH. (2025). Study on the extraction and stability of total flavonoids from Millettia speciosa Champ.
  • MDPI. (n.d.). Stability of Flavonoid, Carotenoid, Soluble Sugar and Vitamin C in 'Cara Cara' Juice during Storage.
  • Journal of Chemical & Engineering Data. (n.d.). Solubility of Flavonoids in Organic Solvents.
  • Carl ROTH. (n.d.). Safety Data Sheet: Quercetin.

Sources

Technical Support Center: Synthesis of Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the chemical or enzymatic synthesis of this complex flavonoid glycoside. Here, we address common challenges and provide practical, field-proven troubleshooting strategies and frequently asked questions to support your experimental success.

Introduction to the Molecule

This compound is a naturally occurring flavonoid glycoside found in various plants, such as Psidium guajava (guava) leaves.[1][2] It consists of the flavonol quercetin linked to a galactose sugar, which is further esterified with a galloyl group at the 6''-position. The synthesis of this molecule is a multi-step process that presents several challenges, primarily due to the numerous hydroxyl groups on both the quercetin and galactose moieties, which require a strategic approach to achieve the desired regioselectivity.

Molecular Structure:

Caption: Structure of this compound.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis, their probable causes, and recommended solutions.

Problem 1: Low yield in the glycosylation step of quercetin.

  • Question: I am attempting to glycosylate quercetin with an activated galactose derivative, but my yields are consistently low. What could be the issue?

  • Answer: Low yields in flavonoid glycosylation are a common problem.[3] The reactivity of the different hydroxyl groups on the quercetin molecule varies significantly, and steric hindrance can also play a role.[3] Here are some potential causes and solutions:

    • Cause A: Inefficient activation of the galactose donor.

      • Solution: Ensure your galactose derivative is properly activated. For instance, if you are using a glycosyl bromide, it should be freshly prepared and used immediately. Alternatively, consider using other activating groups like trichloroacetimidates, which can be more stable and reactive under specific conditions.

    • Cause B: Competing reactions at other hydroxyl groups.

      • Solution: The hydroxyl groups at positions 7, 3', and 4' on quercetin are also nucleophilic and can react with the activated galactose. To ensure regioselectivity at the 3-OH position, you may need to employ a protecting group strategy. For example, you could selectively protect the 7, 3', and 4' hydroxyls with groups like benzyl or silyl ethers, perform the glycosylation, and then deprotect them. The choice of protecting groups is critical as they must be stable to the glycosylation conditions and easily removable without affecting the glycosidic bond.

    • Cause C: Suboptimal reaction conditions.

      • Solution: The choice of solvent, temperature, and catalyst is crucial. Aprotic solvents like dichloromethane (DCM) or acetonitrile are often used. The reaction may require a promoter, such as silver triflate or boron trifluoride etherate, to proceed efficiently. Experiment with different reaction times and temperatures to find the optimal conditions for your specific substrates.

Problem 2: Lack of regioselectivity in the galloylation step.

  • Question: I have successfully synthesized quercetin-3-O-beta-D-galactopyranoside. However, when I try to attach the galloyl group, I get a mixture of products with the galloyl group at different positions on the galactose moiety. How can I achieve selective galloylation at the 6''-position?

  • Answer: Achieving regioselectivity in the acylation of sugar moieties is a well-known challenge. The primary hydroxyl group at the 6''-position of the galactose is generally more reactive than the secondary hydroxyls, but side reactions can still occur.

    • Cause A: High reactivity of the acylating agent.

      • Solution: If you are using a highly reactive galloyl derivative (e.g., galloyl chloride), it may not be selective enough. Consider using a milder acylation method. For example, using gallic acid with a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) can offer better control.

    • Cause B: Unprotected hydroxyls on the galactose.

      • Solution: A robust method to ensure regioselectivity is to use a protecting group strategy on the galactose moiety before glycosylation. You can protect the 2'', 3'', and 4'' hydroxyls with groups like acetates or a benzylidene acetal, leaving the 6''-hydroxyl free for galloylation. After galloylation, the protecting groups can be removed.

    • Cause C: Enzymatic approach.

      • Solution: Consider an enzymatic approach. Lipases, such as Candida antarctica lipase B (CALB), can exhibit high regioselectivity for the primary hydroxyl group of sugars.[4][5] This can be a more direct route to the desired product, avoiding multiple protection and deprotection steps.[5]

Problem 3: Difficulty in purifying the final product.

  • Question: My reaction mixture shows the desired product by LC-MS, but I am struggling to isolate it from starting materials and byproducts. What purification strategies are effective for this type of molecule?

  • Answer: The purification of flavonoid glycosides can be challenging due to their polarity and the presence of structurally similar impurities.

    • Strategy A: Column Chromatography.

      • Recommendation: Silica gel column chromatography is a standard method. Due to the polar nature of the product, a polar mobile phase will be required. A gradient elution starting from a less polar solvent system (e.g., ethyl acetate/hexane) and gradually increasing the polarity with methanol is often effective. Monitor the fractions carefully using thin-layer chromatography (TLC) or HPLC.

    • Strategy B: Preparative HPLC.

      • Recommendation: For high purity, preparative reverse-phase HPLC is an excellent option. A C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape is typically used.

    • Strategy C: High-Speed Counter-Current Chromatography (HSCCC).

      • Recommendation: HSCCC is a liquid-liquid partition chromatography technique that is particularly well-suited for the separation of natural products like flavonoid glycosides.[6] It avoids the use of solid stationary phases, which can cause irreversible adsorption of the sample. A suitable two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water, can be optimized for the separation.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for a successful synthesis of this compound?

A1: The three most critical factors are:

  • Regioselectivity: Controlling the reaction at the desired hydroxyl groups is paramount. This often necessitates a well-thought-out protecting group strategy for both the quercetin and galactose moieties.

  • Reaction Conditions: Optimization of solvents, temperature, catalysts, and reaction times for both the glycosylation and galloylation steps is crucial for maximizing yield and minimizing side products.

  • Purification: Developing an effective purification strategy early on is essential, as isolating the final product from a complex reaction mixture is often a significant bottleneck.

Q2: What are the advantages and disadvantages of chemical versus enzymatic synthesis for the galloylation step?

A2:

ApproachAdvantagesDisadvantages
Chemical Synthesis - Well-established methods. - Scalable to larger quantities.- Often requires multiple protection and deprotection steps, making the overall process lengthy. - May use harsh reagents and solvents. - Can lead to side products and lower regioselectivity without proper protection.
Enzymatic Synthesis - High regioselectivity, often eliminating the need for protecting groups.[4][5] - Milder reaction conditions (temperature, pH). - Environmentally friendly ("green chemistry").- Enzymes can be expensive. - Optimization of enzyme activity and stability is required. - May be more challenging to scale up.

Q3: How can I confirm the structure of my final product?

A3: A combination of spectroscopic techniques is necessary for unambiguous structure elucidation:

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To identify the number and types of protons in the molecule. The coupling constants can help determine the stereochemistry of the glycosidic bond (β-anomer).

    • ¹³C NMR: To identify the number of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, which is crucial for confirming the attachment of the galactose to the 3-position of quercetin and the galloyl group to the 6''-position of the galactose.

Experimental Protocols

Protocol 1: General Procedure for Chemical Synthesis

This protocol outlines a general chemical synthesis route and should be optimized for your specific laboratory conditions.

G A Protect Quercetin B Glycosylation A->B C Deprotection B->C D Selective Galloylation C->D E Final Deprotection D->E F Purification E->F

Caption: General workflow for the chemical synthesis.

  • Protection of Quercetin: Selectively protect the hydroxyl groups at the 7, 3', and 4' positions of quercetin using a suitable protecting group (e.g., benzyl ethers).

  • Glycosylation: React the protected quercetin with a protected and activated galactose donor (e.g., acetobromo-α-D-galactose) in the presence of a promoter (e.g., silver carbonate) in an aprotic solvent (e.g., pyridine or DCM).

  • Deprotection of Galactose: Selectively remove the protecting groups from the galactose moiety (e.g., acetates via Zemplén deacetylation) to expose the hydroxyl groups.

  • Selective Galloylation: React the quercetin galactoside with a protected gallic acid derivative (e.g., tri-O-benzylgalloyl chloride) or use an enzymatic method with a lipase for direct galloylation at the 6''-position.

  • Final Deprotection: Remove all remaining protecting groups (e.g., hydrogenolysis for benzyl ethers) to yield the final product.

  • Purification: Purify the crude product using column chromatography followed by preparative HPLC.

Protocol 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)

  • Solvent System Selection: Prepare a two-phase solvent system. A common system for flavonoid glycosides is n-hexane-ethyl acetate-methanol-water. The ratio should be optimized by partitioning the crude sample in different ratios and analyzing the distribution of the target compound in each phase by TLC or HPLC. A ratio of 0.7:4:0.8:4 (v/v/v/v) has been reported for similar compounds.[6]

  • HSCCC Operation:

    • Fill the column with the stationary phase (typically the upper phase).

    • Rotate the column at the desired speed (e.g., 800-1000 rpm).

    • Pump the mobile phase (typically the lower phase) through the column until hydrodynamic equilibrium is reached.

    • Dissolve the crude sample in a small volume of the solvent system and inject it into the column.

    • Collect fractions and monitor the effluent with a UV detector.

  • Analysis and Pooling: Analyze the collected fractions by HPLC to identify those containing the pure product. Pool the pure fractions and evaporate the solvent to obtain the purified this compound.

References

  • Wikipedia. (n.d.). Flavonoid. Retrieved from [Link]

  • PubChem. (n.d.). Quercetin 3-(6''-galloylgalactoside). Retrieved from [Link]

  • ResearchGate. (n.d.). Regiospecific synthesis of quercetin O-beta-D-glucosylated and O-beta-D-glucuronidated isomers. Retrieved from [Link]

  • MDPI. (2023). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. Retrieved from [Link]

  • Frontiers in Plant Science. (2021). Progress and Achievements in Glycosylation of Flavonoids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Purification and Characterization of a Novel Galloyltransferase Involved in Catechin Galloylation in the Tea Plant (Camellia sinensis). Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of gallic acid alkyl esters and their combinations with other antioxidants on oxidative stability of DHA algae oil. Retrieved from [Link]

  • MDPI. (n.d.). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Unexpected enzyme-catalyzed regioselective acylation of flavonoid aglycones and rapid product screening. Retrieved from [Link]

Sources

Technical Support Center: Purification of Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside (QGg)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside (QGg). This guide is designed for researchers, chemists, and drug development professionals who are working to isolate this promising bioactive flavonoid from complex crude plant extracts. My objective is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these strategies to your specific experimental context.

Introduction: The Challenge of Purifying QGg

This compound (QGg) is a potent antioxidant and anti-inflammatory flavonoid glycoside found in various medicinal plants, including Psidium guajava (guava) and Hypericum perforatum.[1][2] Its structure, featuring a polar galactose-galloyl moiety attached to the quercetin backbone, presents a unique purification challenge.[3] The presence of this large, polar functional group means that QGg is often co-extracted with a wide array of structurally similar flavonoids, tannins, and phenolic acids, making its isolation to high purity a non-trivial task. This guide provides a systematic approach to navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient your purification strategy.

Q1: What is the best initial solvent for extracting QGg from plant material?

The most effective solvents for extracting polar flavonoid glycosides like QGg are polar solvents, typically alcohols or aqueous-alcoholic mixtures.[4][5] Seventy percent ethanol (70% EtOH) is often an optimal choice as it balances the polarity needed to solubilize QGg while limiting the extraction of highly water-soluble impurities like sugars.[4] Methanol is also highly effective but is more toxic and may not be suitable for all applications.

Q2: What are the most common impurities I should expect in my crude extract?

Your crude extract will likely be a complex mixture. Key impurities to anticipate include:

  • Other Flavonoids: Simpler quercetin glycosides (e.g., quercetin-3-O-galactoside), myricetin glycosides, and their aglycones (quercetin, myricetin).[6]

  • Phenolic Acids: Gallic acid (a building block of QGg), ellagic acid, and caffeic acid are very common.[1][6]

  • Tannins: These polymeric phenolics can be abundant and interfere with separation.

  • Chlorophylls and Pigments: Especially if using fresh leaf material.

  • Sugars and Polysaccharides: Highly polar compounds extracted by aqueous-alcoholic solvents.

Q3: How does the galloyl group affect the purification strategy?

The galloyl moiety significantly increases the polarity and hydrogen-bonding capacity of the molecule compared to a simple quercetin glycoside.[2] This has two major implications:

  • Increased Polarity: QGg will have a stronger affinity for polar stationary phases (like silica) and will require more polar mobile phases to elute during normal-phase chromatography.

  • Enhanced Water Solubility: The galloyl group can improve solubility in aqueous systems, which is a key consideration for both liquid-liquid partitioning and reversed-phase chromatography.[2]

Section 2: Purification Workflow & Troubleshooting Guide

This section details the purification process in a logical flow, with specific troubleshooting advice in a question-and-answer format for each stage.

Overall Purification Workflow

The purification of QGg is a multi-step process designed to systematically remove impurities based on their differing physicochemical properties.

Purification_Workflow CrudeExtract Crude Alcoholic Extract LLE Liquid-Liquid Extraction (LLE) CrudeExtract->LLE Initial Cleanup ColumnChrom Low-Pressure Column Chromatography LLE->ColumnChrom Fractionation PrepHPLC Preparative RP-HPLC ColumnChrom->PrepHPLC High-Resolution Polishing PureCompound Pure QGg (>95%) PrepHPLC->PureCompound Final Isolation Characterization Structural Characterization PureCompound->Characterization

Caption: A typical multi-step workflow for the purification of QGg from a crude plant extract.

Stage 1: Liquid-Liquid Extraction (LLE) for Initial Cleanup

LLE is a crucial first step to partition the crude extract and remove major classes of impurities. The goal is to enrich the QGg in a specific solvent fraction.

Q: I performed an LLE with ethyl acetate, but my yield is very low. Where did my compound go?

A: This is a common issue stemming from the high polarity of QGg. While ethyl acetate is excellent for extracting moderately polar flavonoids, QGg's galloyl-galactose group makes it highly polar, giving it significant solubility in the aqueous phase.

  • Causality: The numerous hydroxyl groups on the sugar and galloyl moieties allow for strong hydrogen bonding with water. Ethyl acetate may not be polar enough to efficiently partition QGg out of the aqueous layer.

  • Troubleshooting Steps:

    • Switch to a More Polar Solvent: Use n-butanol for the partitioning. n-Butanol is more polar than ethyl acetate and is highly effective at extracting glycosylated and acylated flavonoids from an aqueous phase.

    • Perform Multiple Extractions: Instead of one large-volume extraction, perform 3-5 sequential extractions with smaller volumes of the organic solvent. This will improve recovery from the aqueous phase.

    • Check the pH: Ensure your aqueous solution is neutral or slightly acidic. At basic pH, the phenolic hydroxyl groups will deprotonate, making the molecule anionic and almost exclusively soluble in the aqueous phase.

Stage 2: Low-Pressure Column Chromatography for Fractionation

This step aims to separate the enriched fraction from LLE into simpler mixtures, isolating QGg from compounds with significantly different polarities.

Q: My QGg is streaking badly on my silica gel column and the resolution is poor.

A: Streaking (or tailing) on silica gel is often caused by strong, non-ideal interactions between the analyte and the stationary phase, or by solubility issues.

  • Causality: The multiple phenolic hydroxyls on QGg can bind irreversibly to the acidic silanol groups on the silica surface. Furthermore, crude fractions can contain acidic or basic impurities that alter the charge state of your compound as it travels through the column, causing it to spread across a wide band.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: For a polar compound like QGg on silica, a polar mobile phase is required. Start with a system like Chloroform:Methanol or Ethyl Acetate:Methanol. If streaking occurs, add a small amount (0.1-1%) of a modifier like formic acid or acetic acid to the mobile phase. The acid protonates the silanol groups on the silica and ensures the phenolic groups on your compound remain protonated, leading to sharper peaks.

    • Consider an Alternative Stationary Phase: If silica performance is poor, consider using a different stationary phase.

      • Reversed-Phase (C18): This is often a better choice for polar glycosides. You would use a polar mobile phase (like Methanol:Water or Acetonitrile:Water) and elute with a decreasing polarity gradient.

      • Sephadex LH-20: This material separates based on a combination of size exclusion and adsorption, and it is excellent for phenolic compounds. Elution is typically performed with methanol.

Q: I have two very close spots on my TLC plate that I can't separate on the column. How can I improve the separation?

A: This indicates that the impurities are structurally very similar to QGg (e.g., an isomer or a similar quercetin glycoside).

  • Causality: The selectivity of your current mobile phase system is insufficient to resolve the compounds.

  • Troubleshooting Steps:

    • Change Solvent Selectivity: Do not just change the ratio of your solvents; change one of the solvents entirely. If you are using Chloroform:Methanol, try switching to Ethyl Acetate:Methanol:Water or Dichloromethane:Acetone. Different solvents interact with your compounds and the stationary phase in unique ways, which can dramatically alter the relative separation.

    • Switch to Gradient Elution: Instead of running the column with a single solvent mixture (isocratic), start with a less polar mixture and gradually increase the polarity over time. This sharpens peaks and can improve the resolution of closely eluting compounds.

Stage 3: Preparative Reversed-Phase HPLC (Prep RP-HPLC) for Final Polishing

This is the final, high-resolution step to achieve >95% purity, separating QGg from any remaining closely related impurities.[2][7]

Q: My peaks are broad and asymmetrical in my Prep RP-HPLC run.

A: Peak broadening in Prep HPLC is a classic sign of mass overload or secondary interactions.

  • Causality: Injecting too much sample for the column size causes the peak to exceed the linear capacity of the stationary phase, leading to fronting or tailing. Additionally, the free silanol groups on C18 silica can interact with the polar groups on QGg, causing peak tailing.

  • Troubleshooting Steps:

    • Reduce Sample Load: Perform a loading study. Inject progressively smaller amounts of your sample until you achieve a symmetrical peak shape. This will define the maximum loading capacity for your column under your current conditions.

    • Acidify the Mobile Phase: As with column chromatography, adding 0.05-0.1% Trifluoroacetic Acid (TFA) or Formic Acid to both mobile phase solvents (e.g., Water and Acetonitrile) is critical. This suppresses the ionization of both the compound's phenolic groups and the residual silanols on the stationary phase, eliminating secondary interactions and resulting in significantly sharper peaks.

    • Ensure Sample is Dissolved in Initial Mobile Phase: Dissolving your sample in a solvent much stronger than the initial mobile phase (e.g., pure DMSO or Methanol) can cause peak distortion. If possible, dissolve the sample in the starting mobile phase mixture (e.g., 95:5 Water:Acetonitrile) or in as little strong solvent as possible.

Q: My purified compound shows signs of degradation after I evaporate the HPLC solvents.

A: QGg, like many flavonoids, can be sensitive to heat and pH extremes, and TFA can be difficult to remove.

  • Causality: Prolonged exposure to heat during solvent evaporation can cause hydrolysis of the ester or glycosidic bonds. If you used TFA, it forms a salt with your compound and can be difficult to remove, potentially causing degradation over time.

  • Troubleshooting Steps:

    • Use a Volatile Acid: Use formic acid instead of TFA in your mobile phase. It is much more volatile and easier to remove during lyophilization or evaporation.

    • Avoid Excessive Heat: Use a rotary evaporator with the water bath set to a low temperature (<40°C). For the final drying step, use a high-vacuum pump or a freeze-dryer (lyophilizer) to remove the final traces of water and solvent without heat.

    • Protect from Light: Flavonoids can be light-sensitive. Collect fractions and perform evaporation in amber glass vials or vials wrapped in aluminum foil.

Section 3: Key Experimental Protocols

These protocols provide a starting point. You must optimize them based on your specific extract and the results of your TLC or analytical HPLC analysis.

Protocol 1: Bulk Fractionation by Liquid-Liquid Extraction
  • Preparation: Concentrate the initial crude alcoholic extract under reduced pressure to remove the alcohol, resulting in a thick aqueous suspension. Dilute this suspension with deionized water.

  • Defatting (Optional): Perform an initial extraction with a non-polar solvent like hexane or petroleum ether to remove lipids and chlorophylls. Discard the organic phase.

  • Main Partitioning: Transfer the aqueous layer to a separatory funnel. Extract sequentially with solvents of increasing polarity.

    • Extract 3-5 times with ethyl acetate. Combine these fractions.

    • Next, extract the remaining aqueous layer 3-5 times with n-butanol. Combine these fractions.

  • Analysis: Concentrate each fraction (ethyl acetate and n-butanol) and analyze by TLC or HPLC to determine which one is most enriched with QGg. Based on its high polarity, QGg is most likely to be in the n-butanol fraction .

  • Drying: Evaporate the solvent from the QGg-rich fraction to complete dryness to prepare for the next step.

Protocol 2: Silica Gel Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel 60 (70-230 mesh) in your starting, least-polar mobile phase solvent. Pour the slurry into a glass column and allow it to pack under gravity or with light pressure.

  • Sample Loading: Pre-adsorb your dry, semi-purified extract onto a small amount of silica gel. To do this, dissolve the extract in methanol, add silica gel (approx. 1-2 times the weight of the extract), and evaporate to a fine, dry powder. Carefully layer this powder on top of the packed column.

  • Elution: Begin elution with the starting mobile phase (e.g., Ethyl Acetate:Methanol, 95:5).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A typical gradient might be:

    • 95:5 Ethyl Acetate:Methanol (5 column volumes)

    • 90:10 Ethyl Acetate:Methanol (5 column volumes)

    • 85:15 Ethyl Acetate:Methanol (5 column volumes)

    • Continue until the target compound has eluted.

  • Fraction Collection: Collect fractions of a consistent volume and monitor them by TLC, spotting every few tubes on a plate and developing it in a suitable solvent system.

  • Pooling: Combine the fractions that contain pure or highly enriched QGg. Evaporate the solvent.

Protocol 3: Preparative Reversed-Phase HPLC
  • Mobile Phase Preparation:

    • Solvent A: Deionized water + 0.1% Formic Acid

    • Solvent B: Acetonitrile (or Methanol) + 0.1% Formic Acid

    • Filter and degas both solvents thoroughly.

  • Sample Preparation: Dissolve the enriched fraction from the previous step in a minimal amount of DMSO or Methanol, then dilute with Solvent A to the strongest concentration that remains fully dissolved. Filter through a 0.45 µm syringe filter.

  • Method Development: Using an analytical HPLC, develop a gradient method that provides good separation of QGg from its nearest impurities. A typical gradient might be:

    • Time (min) | %B (Acetonitrile)

    • --- | ---

    • 0 | 10

    • 30 | 40

    • 35 | 95

    • 40 | 95

    • 41 | 10

    • 50 | 10

  • Scale-Up to Preparative: Transfer the method to the preparative HPLC system, adjusting the flow rate and injection volume for the larger column diameter.

  • Purification and Fraction Collection: Perform the injection and collect fractions corresponding to the target peak.

  • Post-Processing: Combine the pure fractions. Remove the organic solvent (Acetonitrile/Methanol) on a rotary evaporator at low heat. Freeze the remaining aqueous solution and lyophilize to obtain a pure, fluffy powder of QGg.

Section 4: Purity Assessment and Characterization

After purification, it is essential to confirm the identity and purity of the isolated compound.

  • Purity: Assessed by analytical RP-HPLC using the method developed earlier. A pure compound should show a single, sharp peak.

  • Identity Confirmation: The structure of QGg should be confirmed using standard spectroscopic methods.[2]

    • Mass Spectrometry (MS): To confirm the molecular weight (C27H22O17, MW: 618.45 g/mol ).[2]

    • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to definitively confirm the structure, including the positions of the glycosylation and galloylation.[2]

By employing this systematic approach of sequential purification techniques and applying the troubleshooting logic outlined above, researchers can successfully navigate the complexities of isolating this compound from natural sources.

References

  • A brief overview on the methods for extraction and identification of flavonoids - E3S Web of Conferences. (n.d.). Retrieved January 22, 2026, from [Link]

  • This compound | CAS:53171-28-1 - BioCrick. (n.d.). Retrieved January 22, 2026, from [Link]

  • Characterization of Flavonoids and Phenolic Acids in Myrcia bella Cambess. Using FIA-ESI-IT-MSn and HPLC-PAD-ESI-IT-MS Combined with NMR - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

  • Acylated Flavonoid Glycosides are the Main Pigments that Determine the Flower Colour of the Brazilian Native Tree Tibouchina pulchra (Cham.) Cogn. - Semantic Scholar. (2019). Retrieved January 22, 2026, from [Link]

  • Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf - NIH. (2022). Retrieved January 22, 2026, from [Link]

  • Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

  • Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

  • Extraction of Flavonoids From Natural Sources Using Modern Techniques - Frontiers. (n.d.). Retrieved January 22, 2026, from [Link]

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Validation & Comparative

"Comparing antioxidant activity of Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside and Quercetin"

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of the Antioxidant Activity of Quercetin versus its Galloylated Glycoside

An In-depth Guide for Researchers

In the field of pharmacology and natural product chemistry, flavonoids are renowned for their potent antioxidant properties, which contribute to their potential therapeutic effects against a myriad of diseases rooted in oxidative stress.[1][2] Quercetin, a prominent dietary flavonol, is a benchmark for antioxidant activity due to its unique chemical structure.[3] However, its naturally occurring derivatives, such as Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside (QG), present complex structure-activity relationships that warrant detailed investigation. This guide provides a comparative analysis of the antioxidant performance of Quercetin and QG, grounded in experimental data and mechanistic insights.

Structural Basis of Antioxidant Action

The antioxidant capacity of any flavonoid is intrinsically linked to its molecular structure. Quercetin possesses several key structural features that are critical for its free radical scavenging ability: a catechol group in the B-ring, a 2,3-double bond in conjugation with a 4-oxo function in the C-ring, and hydroxyl groups at positions 3 and 5.[3]

This compound (QG) is a derivative where the hydroxyl group at the 3-position of quercetin is substituted with a beta-D-galactopyranoside moiety, which is further esterified with a galloyl group at its 6''-position.[1][4] This modification introduces a significant structural change:

  • Blocking of the 3-OH group: The 3-hydroxyl group is a key site for radical scavenging. Its glycosylation in QG would typically be expected to decrease antioxidant activity.[5]

  • Addition of a Galloyl Group: The galloyl moiety, derived from gallic acid, contains three adjacent hydroxyl groups on a phenyl ring. This trihydroxyphenyl structure is a powerful antioxidant pharmacophore.

The central question is how these two opposing structural modifications—the blocking of a key hydroxyl group and the introduction of a highly active galloyl moiety—collectively impact the molecule's overall antioxidant potential compared to the parent quercetin aglycone.

Methodologies for Assessing Antioxidant Activity

To provide a robust comparison, it is essential to employ multiple assays that probe different facets of antioxidant action. The choice of assay is critical as different methods rely on distinct chemical principles.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This common and straightforward method measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow which is measured spectrophotometrically.[6][7][8][9] It is a primary indicator of radical scavenging potency.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay involves the generation of the blue/green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant.[10] The decolorization is measured to quantify scavenging activity. The ABTS radical is soluble in both aqueous and organic solvents, making this assay versatile.

  • Cellular Antioxidant Activity (CAA) Assay: Moving beyond simple chemical reactions, the CAA assay provides a more biologically relevant measure of antioxidant efficacy. It quantifies the ability of a compound to prevent the oxidation of a fluorescent probe (like DCFH-DA) within cultured cells, accounting for cellular uptake, distribution, and metabolism.[2][11][12][13][14]

Experimental Protocols: Step-by-Step Methodologies

Protocol 1: DPPH Radical Scavenging Assay

This protocol is a standard procedure for evaluating the radical scavenging capacity of test compounds.[8]

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 120 µM) in methanol. Store in the dark at 4°C.[8]

    • Prepare stock solutions of Quercetin and QG in a suitable solvent like DMSO or methanol.

  • Assay Procedure (96-well plate format):

    • Create a dilution series for each test compound and a positive control (e.g., Trolox, Ascorbic Acid).

    • In triplicate, add 20 µL of each sample dilution to the wells.

    • Add 180 µL of the DPPH working solution to all wells.

    • Include a negative control (solvent only) and a blank (methanol only).

    • Incubate the plate in the dark at room temperature for 30 minutes.[8]

    • Measure the absorbance at 517 nm using a microplate reader.[8]

  • Data Analysis:

    • Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the concentration of the test compound and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Protocol 2: ABTS Radical Cation Scavenging Assay

This protocol outlines the generation and quenching of the ABTS radical cation.[15][16]

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.[10][15]

    • To generate the radical cation (ABTS•+), mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[10][15]

    • Before the assay, dilute the ABTS•+ solution with methanol or PBS to an absorbance of approximately 0.70 at 734 nm.[10]

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds (Quercetin, QG) and a standard (e.g., Trolox).

    • Add 10 µL of each sample dilution to the wells of a 96-well plate in triplicate.

    • Add 190 µL of the diluted ABTS•+ working solution to each well.

    • Incubate at room temperature for approximately 7 minutes.[15]

    • Read the absorbance at 734 nm.[15]

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.

Comparative Performance Data

The antioxidant activity of flavonoids is typically reported as IC50 values, where a lower value indicates higher potency. Studies directly comparing Quercetin and its galloylated glycosides consistently demonstrate the profound impact of the galloyl moiety.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)Notes
Quercetin ~16.2[3]~2.5 - 48.0[3][17]Potent antioxidant activity, serving as a benchmark.
Quercetin 3-O-(6''-galloyl)-β-D-galactopyranoside (QG) 11.2[18]Not widely reportedSignificantly more potent than Quercetin in DPPH assay.
Quercetin 3-O-β-(2″-galloyl)-rhamnopyranoside (QGR) Stronger than Quercetin[19][20]Stronger than Quercetin[20]A structurally similar compound showing enhanced activity.
Quercetin 3-O-β-(2″-galloyl)-glucopyranoside (QGG) Stronger than Quercetin[19][20]Stronger than Quercetin[20]Another similar compound also showing enhanced activity.

Note: IC50 values can vary between studies due to minor differences in experimental conditions. The data presented are representative values from the cited literature.

The data clearly indicates that despite the glycosylation at the 3-position, the addition of a galloyl group significantly enhances the radical scavenging activity. One study found the IC50 value for QG in a DPPH assay to be 11.2 µM, demonstrating potent activity.[18] Research on structurally analogous compounds, QGR and QGG, further supports this, showing they exhibit significantly stronger antioxidant activities than quercetin itself.[19][20]

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for an in vitro radical scavenging assay, applicable to both DPPH and ABTS methods.

G Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Stock Solutions (Quercetin, QG, Standard) B Prepare Serial Dilutions A->B D Aliquot Samples and Controls into 96-well Plate B->D C Prepare Radical Solution (DPPH or ABTS•+) E Add Radical Solution to all wells C->E D->E F Incubate in Dark (Specified Time & Temp) E->F G Read Absorbance at Specific Wavelength F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: Generalized workflow for DPPH and ABTS radical scavenging assays.

Discussion: Structure-Activity Relationship

The experimental evidence strongly suggests that the antioxidant contribution of the galloyl moiety in QG outweighs the negative effect of blocking the 3-hydroxyl group of the quercetin core.[19]

Causality Behind Experimental Observations:

  • Dominance of the Galloyl Group: Gallic acid and its esters are exceptionally potent antioxidants. The three phenolic hydroxyls on the galloyl group can readily donate hydrogen atoms to neutralize free radicals. This addition effectively grafts a highly active antioxidant center onto the quercetin scaffold, significantly boosting the molecule's overall radical scavenging capacity.[19]

  • Number of Hydroxyl Groups: A primary determinant of antioxidant activity in flavonoids is the number and arrangement of hydroxyl groups. Quercetin has five. QG, while losing the free 3-OH, gains three phenolic OH groups from the galloyl residue, resulting in a net increase of effective radical-scavenging sites.

  • Steric and Electronic Effects: While glycosylation at the 3-position can disrupt the planarity of the C-ring and decrease activity, it may also offer a protective effect. Some research suggests that 3-glycosylation can hinder the formation of less active flavonoid dimers during the antioxidant reaction, thereby allowing the molecule to retain a strong scavenging ability.[5] The large galloylgalactoside group in QG could sterically influence how the molecule interacts with radicals and other molecules.

In essence, the galloylation acts as a molecular enhancement, turning the quercetin glycoside into a superior antioxidant compared to its parent aglycone. This finding is consistent across studies on various galloylated flavonol glycosides.[19][20][21]

Conclusion for Drug Development Professionals

For researchers in drug development, this comparison provides a crucial insight: derivatization of known active compounds can lead to significantly enhanced performance. The data indicates that this compound is a more potent free radical scavenger than quercetin in in vitro chemical assays. The addition of the galloyl group is a successful strategy for amplifying antioxidant activity.

However, for therapeutic applications, further investigation using cell-based assays (like the CAA assay) and in vivo models is imperative. Factors such as bioavailability, cell permeability, and metabolic stability of QG versus Quercetin will ultimately determine its physiological efficacy. The increased molecular size and polarity of QG may affect its ability to cross cell membranes, a critical factor not measured by DPPH or ABTS assays. Therefore, while QG shows superior chemical antioxidant potential, its biological performance requires comprehensive validation.

References

  • Kim YJ, et al. Relative Antioxidant Activities of Quercetin and Its Structurally Related Substances and Their Effects on NF-κB/CRE/AP-1 Signaling in Murine Macrophages. Molecules. 2018. [Link]

  • Cell Biolabs, Inc. OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs, Inc. Accessed January 22, 2026. [Link]

  • MDPI. DPPH Radical Scavenging Assay. MDPI. Accessed January 22, 2026. [Link]

  • ResearchGate. Percentage inhibition and IC 50 value of DPPH radical by quercetin and HFECP. ResearchGate. Accessed January 22, 2026. [Link]

  • Zen-Bio, Inc. CAA Antioxidant Assay Kit. Zen-Bio, Inc. Accessed January 22, 2026. [Link]

  • ResearchGate. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Accessed January 22, 2026. [Link]

  • ResearchGate. IC50 value of quercetin as standard. ResearchGate. Accessed January 22, 2026. [Link]

  • ResearchGate. Relative Antioxidant Activities of Quercetin and Its Structurally Related Substances and Their Effects on NF-κB/CRE/AP-1 Signaling in Murine Macrophages. ResearchGate. Accessed January 22, 2026. [Link]

  • ResearchGate. Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Accessed January 22, 2026. [Link]

  • G-Biosciences. ABTS Antioxidant Capacity Assay. G-Biosciences. Accessed January 22, 2026. [Link]

  • PubChem. Quercetin 3-(6''-galloylgalactoside). PubChem. Accessed January 22, 2026. [Link]

  • Taylor & Francis Online. Antioxidant galloylated flavonol glycosides from Calliandra haematocephala. Pharmaceutical Biology. 2008. [Link]

  • Kamiya Biomedical Company. Cellular Antioxidant Activity Assay. Kamiya Biomedical Company. Accessed January 22, 2026. [Link]

  • Marine Biology. DPPH radical scavenging activity. Marine Biology. Accessed January 22, 2026. [Link]

  • NEHU. Evaluation of Antioxidant properties of Quercetin in DEN-induced Hepatocellular Carcinoma in BALB/c mice. NEHU. Accessed January 22, 2026. [Link]

  • The Indonesian Biomedical Journal. Antioxidant Activity of Phyllanthus niruri Extract, Rutin and Quercetin. The Indonesian Biomedical Journal. 2017. [Link]

  • ResearchGate. Quantitative Structure-Antioxidant Activity Relationship of Quercetin and its New Synthetised Derivatives. ResearchGate. Accessed January 22, 2026. [Link]

  • Google Patents. Cellular antioxidant activity (caa) assay.
  • NIH. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Chemistry. 2022. [Link]

  • Zen-Bio, Inc. DPPH Antioxidant Assay Kit. Zen-Bio, Inc. Accessed January 22, 2026. [Link]

  • MDPI. Quercetin Hybrids—Synthesis, Spectral Characterization and Radical Scavenging Potential. Molecules. 2022. [Link]

  • MDPI. Relationships between Structure and Antioxidant Capacity and Activity of Glycosylated Flavonols. Molecules. 2021. [Link]

  • NIH. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. Pharmacognosy Research. 2017. [Link]

  • ResearchGate. Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. ResearchGate. Accessed January 22, 2026. [Link]

  • Scribd. ABTS Radical Scavenging Assay Method. Scribd. Accessed January 22, 2026. [Link]

  • ResearchGate. The IC 50 for DPPH Radical Scavenging Activity of Compounds 1-12. ResearchGate. Accessed January 22, 2026. [Link]

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"Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside versus other quercetin glycosides"

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside

Introduction: Beyond Quercetin – The Critical Role of Glycosidic Substitution

Quercetin, a flavonol abundant in the plant kingdom, is a cornerstone of phytochemical research, lauded for its potent antioxidant, anti-inflammatory, and anticancer properties. However, in nature and in biological systems, quercetin rarely exists as a free aglycone. It is predominantly found as glycosides—molecules where the quercetin backbone is attached to one or more sugar units. This glycosylation is not a mere structural footnote; it fundamentally dictates the molecule's solubility, stability, bioavailability, and, ultimately, its therapeutic potential.

This guide provides an in-depth comparison of a uniquely acylated flavonoid, This compound (QGg) , against more commonly studied quercetin glycosides such as Rutin (quercetin-3-O-rutinoside) and Isoquercetin (quercetin-3-O-glucoside). The central focus is to elucidate how the addition of a galloyl group—a phenolic moiety derived from gallic acid—to the sugar structure dramatically influences its biological performance. For researchers in drug discovery and natural product chemistry, understanding these structure-activity relationships is paramount for selecting the right candidate molecule for further investigation.

Structural Distinction: The Defining Feature of QGg

The fundamental difference between QGg and other quercetin glycosides lies in the acylation of its sugar moiety. While glycosides like Rutin and Isoquercetin feature simple or complex sugar chains, QGg possesses an additional galloyl group esterified to the 6''-position of the galactose sugar.

  • Quercetin Aglycone: The core structure responsible for fundamental flavonoid activity.

  • Quercetin-3-O-galactoside (Hyperoside): Quercetin linked to a galactose sugar at the 3-position.

  • Quercetin-3-O-glucoside (Isoquercetin): Quercetin linked to a glucose sugar at the 3-position.

  • Quercetin-3-O-rutinoside (Rutin): Quercetin linked to the disaccharide rutinose (rhamnose and glucose) at the 3-position.

  • This compound (QGg): Quercetin linked to a galactose sugar at the 3-position, with a galloyl group attached to the sugar. This compound has been isolated from plants such as guava (Psidium Guajava L.) and St. John's Wort (Hypericum perforatum L).[1][2][3]

This galloyl addition significantly increases the molecule's size, polarity, and number of phenolic hydroxyl groups, all of which have profound implications for its bioactivity. Molecular docking studies suggest that aromatic acyls like the galloyl group can enhance binding affinities to molecular targets due to an increase in potential hydrogen bond donors and acceptors.[4]

Comparative Bioavailability: The Journey into the System

A molecule's therapeutic efficacy is irrelevant if it cannot be effectively absorbed. The bioavailability of quercetin glycosides is heavily dependent on the nature of the attached sugar.

  • Glucosides vs. Rutinosides: Human studies have consistently shown that quercetin glucosides (like isoquercetin) are more readily absorbed than quercetin rutinosides (rutin).[5] The absorption of quercetin-4'-O-glucoside can be as high as 52%, whereas the absorption of rutin is significantly lower at around 17%.[5] This is because glucosides can be transported into intestinal cells by sodium-dependent glucose transporter 1 (SGLT1) before being hydrolyzed, while the bulkier rutinose moiety of rutin must first be cleaved by microbial enzymes in the colon.

  • The Galloyl Factor: Direct pharmacokinetic data for QGg is scarce. However, we can make an educated inference. The large, polar galloyl-galactoside group likely presents a significant steric hindrance for passive diffusion and may not be a substrate for intestinal transporters like SGLT1. It is plausible that QGg, similar to rutin, requires hydrolysis by the gut microbiota to release the quercetin aglycone before absorption can occur. This would suggest a delayed and potentially lower peak plasma concentration compared to simple glucosides. The presence of the sugar and galloyl groups, however, does increase the polarity of the compound, which may facilitate its movement in aquatic systems, a property relevant for its observed inhibitory effects on cyanobacteria.

Experimental Showdown: A Head-to-Head Bioactivity Analysis

Antioxidant Activity

The ability to scavenge free radicals is a hallmark of flavonoids. This activity is typically assessed using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Key Insight: The antioxidant capacity of quercetin derivatives is strongly influenced by the number and position of free hydroxyl groups. The quercetin aglycone, with its free catechol group on the B-ring and the 3-OH group, is generally the most potent antioxidant. Glycosylation, especially at the 3-position, tends to decrease this activity. Rutin consistently shows lower antioxidant activity than quercetin in DPPH and ABTS assays.[4]

Table 1: Comparative Antioxidant Activity (DPPH Assay)

Compound IC50 (µg/mL) Relative Potency Source
Quercetin (Aglycone) 0.55 ++++ (Very High) [4]
QGg (Hypothesized) Not Reported Expected: +++ (High) -
Isoquercitrin (Glucoside) > Quercitrin ++ (Moderate)

| Rutin (Rutinoside) | Lowest among tested | + (Low) |[4] |

Note: Data is synthesized from multiple sources for relative comparison. Absolute IC50 values can vary between experiments.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. A crucial aspect of inflammation is the overproduction of nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS). The ability of a compound to inhibit NO production in stimulated macrophages (e.g., LPS-stimulated RAW 264.7 cells) is a strong indicator of its anti-inflammatory potential.

Key Insight: A study directly comparing a similar galloylated glucoside, Quercetin 3-O-β-("2"-galloyl)-glucopyranoside (Q32G), with quercetin aglycone found that both compounds potently reduced the expression of NO, TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages.[3] The study concluded that the galloylated glucoside possesses comparable anti-inflammatory activity to quercetin itself.[3] This is a significant finding, as it suggests the galloyl moiety compensates for the activity-dampening effect of glycosylation seen in antioxidant assays. Both quercetin and its galloylated form were shown to suppress the phosphorylation of MAP kinase pathway proteins (p38, ERK, JNK), a key signaling cascade in inflammation.[3]

Table 2: Comparative Anti-inflammatory Activity (Nitric Oxide Inhibition)

Compound Efficacy in NO Inhibition Key Mechanism Source
QGg (Inferred from Q32G) Comparable to Quercetin MAPK Pathway Inhibition [3]
Quercetin (Aglycone) High MAPK & NF-κB Pathway Inhibition [3]
Isoquercetin (Glucoside) High (Superior to Quercetin in some models) MAPK Pathway Inhibition

| Rutin (Rutinoside) | Moderate | Reduces inflammatory markers | |

Anticancer Activity

The potential of flavonoids to inhibit cancer cell proliferation and induce apoptosis is a major area of research. This is often evaluated using cytotoxicity assays, such as the MTT assay, on various cancer cell lines.

Key Insight: QGg has been shown to effectively induce apoptosis through pathways involving p53, MAPKs, and the mitochondria.[2][3] One study identified QGg as a potent inhibitor of Aurora kinase, a family of enzymes critical for cell division, which contributes to its anticancer effects in HepG2 (liver cancer) cells.[3] Quercetin itself has demonstrated cytotoxicity against a range of cancer cells, including MCF-7 (breast cancer), and its effects are often dose- and time-dependent.

While direct IC50 comparisons are lacking, the mechanistic data for QGg suggests a potent anticancer profile. The ability to engage multiple pro-apoptotic pathways (p53, mitochondrial) and inhibit key cell cycle regulators (Aurora kinase) marks it as a compound of significant interest for oncological research.

Table 3: Comparative Anticancer Activity

Compound Reported Activity / Mechanism Target Cell Lines Source
QGg Induces apoptosis via p53, MAPKs, mitochondria; Aurora kinase inhibitor. HepG2 [2][3]
Quercetin (Aglycone) Induces apoptosis; Inhibits proliferation; Cell cycle arrest. MCF-7, T24, HT-29, PC-3, DU-145
Rutin (Rutinoside) Chemopreventive effects; generally less potent than quercetin. Colon cancer models -

| Isoquercetin (Glucoside) | Superior cardioprotection over quercetin by regulating apoptosis pathways. | H9c2 (cardiomyocytes) | |

Mechanisms of Action: Modulating Key Cellular Signals

The superior or comparable bioactivity of QGg, particularly in anti-inflammatory and anticancer contexts, can be attributed to its interaction with critical cellular signaling pathways. One of the most important is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway .

NF-κB is a master regulator of the inflammatory response. In resting cells, it is held inactive in the cytoplasm by an inhibitor protein called IκBα. When a cell is stimulated by inflammatory signals (like TNF-α or LPS), a cascade is initiated that leads to the phosphorylation and degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.

Quercetin and its derivatives are known to inhibit this pathway. They can block the degradation of IκBα, thus preventing NF-κB from entering the nucleus and switching on inflammatory gene expression. The enhanced activity of galloylated flavonoids may stem from a more potent inhibition of this pathway.

NF_kB_Inhibition cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α / LPS IKK IKK Activation Stimulus->IKK Activates IkBa IκBα Phosphorylation & Degradation IKK->IkBa NFkB_active NF-κB (Active) NFkB_inactive NF-κB / IκBα (Inactive Complex) NFkB_inactive->IKK Substrate NFkB_inactive->NFkB_active Releases NFkB_nucleus NF-κB Translocation NFkB_active->NFkB_nucleus Transcription Gene Transcription NFkB_nucleus->Transcription Binds to DNA Inflammation Pro-inflammatory Proteins (iNOS, COX-2, Cytokines) Transcription->Inflammation Leads to QGg Quercetin 3-O-(6''-galloyl)- beta-D-galactopyranoside (QGg) QGg->IkBa Inhibits

Experimental Protocols: A Guide for the Bench Scientist

To ensure reproducibility and accuracy, the following are detailed, step-by-step protocols for the key assays discussed in this guide.

Protocol 1: DPPH Radical Scavenging Assay

This assay quantifies the ability of a compound to act as a hydrogen/electron donor to neutralize the stable DPPH radical. The reduction of the purple DPPH radical to a yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically.

DPPH_Workflow start Start prep_sample Prepare Test Compound Stock Solutions (e.g., in Methanol) start->prep_sample prep_dpph Prepare 0.1 mM DPPH Working Solution in Methanol start->prep_dpph reaction Mix Sample/Standard (1 mL) with DPPH Solution (2 mL) prep_sample->reaction prep_dpph->reaction incubate Incubate in Dark (30 min at RT) reaction->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Methodology:

  • Reagent Preparation:

    • Test Compounds: Prepare stock solutions of QGg, rutin, isoquercetin, and quercetin aglycone (as a positive control) in methanol (e.g., 1 mg/mL). From these, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 100 mL of methanol. This solution is light-sensitive and should be freshly prepared and kept in an amber bottle.

      • Causality: DPPH is a stable free radical. Its methanolic solution has a characteristic deep purple color with an absorbance maximum around 517 nm.

  • Assay Procedure:

    • Pipette 1.0 mL of each sample dilution into separate test tubes.

    • Add 2.0 mL of the 0.1 mM DPPH solution to each tube.

    • Prepare a control tube containing 1.0 mL of methanol and 2.0 mL of the DPPH solution.

    • Vortex all tubes thoroughly.

    • Incubate the tubes in the dark at room temperature for 30 minutes.

      • Causality: The incubation period allows the antioxidant-radical reaction to reach completion. Darkness prevents the light-induced degradation of DPPH.

  • Measurement and Calculation:

    • Measure the absorbance (A) of each solution at 517 nm using a spectrophotometer. Use methanol as the blank.

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Plot the % inhibition against the concentration of each test compound.

    • Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) from the graph.

Protocol 2: Nitric Oxide (NO) Scavenging Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide from a donor compound, sodium nitroprusside. The generated NO reacts with oxygen to form nitrite, which is then quantified using the Griess reagent.

Methodology:

  • Reagent Preparation:

    • Test Compounds: Prepare stock solutions and serial dilutions in a suitable solvent (e.g., DMSO), then dilute further in phosphate-buffered saline (PBS, pH 7.4).

    • Sodium Nitroprusside (SNP) Solution (10 mM): Dissolve 29.8 mg of SNP in 10 mL of PBS. Prepare fresh.

    • Griess Reagent: Mix equal volumes of (A) 1% sulfanilamide in 5% phosphoric acid and (B) 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. Prepare fresh just before use.

      • Causality: The Griess reagent is a two-part system that forms a colored azo dye in the presence of nitrite, allowing for colorimetric quantification.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of various concentrations of the test compounds.

    • Add 50 µL of the 10 mM SNP solution to each well.

    • Incubate the plate at room temperature under light for 150 minutes.

      • Causality: Light exposure triggers the release of nitric oxide from the sodium nitroprusside.

    • After incubation, add 100 µL of the freshly prepared Griess reagent to each well.

    • Allow the color to develop for 10 minutes at room temperature, protected from light.

  • Measurement and Calculation:

    • Measure the absorbance at 546 nm using a microplate reader.

    • Calculate the percentage of NO scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Determine the IC50 value from a dose-response curve.

Protocol 3: MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability. Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product, which is insoluble in aqueous solution.

Methodology:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., HepG2, MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media. Allow cells to adhere overnight.

      • Causality: Seeding density must be optimized; too few cells will yield a weak signal, while too many may lead to nutrient depletion and affect results.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (QGg, quercetin, etc.) in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO diluted in media).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay and Measurement:

    • After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 3-4 hours at 37°C.

      • Causality: This allows viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.04 N HCl in isopropanol) to each well to dissolve the purple crystals.

    • Mix thoroughly by gentle pipetting or shaking to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of cell viability: % Viability = (A_sample / A_control) x 100

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.

Conclusion and Future Directions

The addition of a galloyl moiety to the quercetin galactoside structure creates a unique flavonoid, QGg, with a compelling biological profile. While glycosylation at the 3-position typically diminishes the potent antioxidant activity of the quercetin aglycone, the presence of the galloyl group—itself a powerful antioxidant—appears to compensate for this effect. More significantly, in anti-inflammatory and anticancer assays, galloylated quercetin glycosides demonstrate activity comparable, and in some pathways potentially superior, to the parent aglycone. This is likely due to enhanced interactions with key signaling targets like the MAPK and NF-κB pathways and specific enzymes such as Aurora kinase.

The primary knowledge gap remains the in vivo pharmacokinetics and bioavailability of QGg. Future research must focus on conducting animal and human studies to determine its absorption, distribution, metabolism, and excretion profile. Understanding how this large, acylated glycoside is processed by the gut microbiota and absorbed into circulation is the critical next step in evaluating its true therapeutic potential. For researchers, QGg represents a promising natural scaffold where the strategic addition of a phenolic acid to a flavonoid glycoside enhances specific biological functions, opening new avenues for the development of potent, naturally-derived therapeutic agents.

References

A comprehensive list of references will be provided upon request, including titles, sources, and verifiable URLs for all cited experimental data and protocols.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside (QGGP), a significant flavonoid glycoside, has garnered attention for its potential therapeutic properties. Ensuring the reliability of analytical data for QGGP is critical for robust research and development. This guide provides an in-depth comparison of analytical methods for QGGP, focusing on the principles of cross-validation to ensure data integrity and method suitability.

The Imperative of Rigorous Analytical Method Validation

The selection and validation of an analytical method are foundational to any scientific investigation involving quantitative analysis. The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures, ensuring that a method is fit for its intended purpose.[1][2][3] The core validation characteristics include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[2][3][4] Cross-validation becomes essential when two or more analytical methods are employed to generate data within the same or across different studies, ensuring the consistency and comparability of results.[5]

This guide will explore the cross-validation of two prominent analytical techniques for the analysis of QGGP: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS). A third technique, High-Performance Thin-Layer Chromatography (HPTLC), will also be discussed as a valuable tool for qualitative analysis and screening.

Understanding the Analyte: this compound (QGGP)

QGGP is a complex flavonoid, comprising a quercetin aglycone, a galactose sugar moiety, and a galloyl group. Its chemical structure dictates its chromatographic behavior and detection characteristics. The presence of chromophores in the flavonoid structure makes it suitable for UV detection, while its molecular weight and fragmentation patterns are ideal for mass spectrometric analysis.[6]

Comparative Analysis of Leading Analytical Methods

The choice of an analytical method is often a balance between the required sensitivity, selectivity, speed, and the available instrumentation. For QGGP, both HPLC-UV and UHPLC-MS offer robust and reliable quantification, albeit with distinct advantages and limitations.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC has long been the gold standard for the analysis of flavonoids.[7] It separates compounds based on their affinity for a stationary phase while a liquid mobile phase passes through a column under high pressure.

  • Stationary Phase: A C18 reversed-phase column is the most common choice for flavonoid analysis. The nonpolar nature of the C18 stationary phase effectively retains the moderately polar QGGP, allowing for its separation from other matrix components.

  • Mobile Phase: A gradient elution using a mixture of an acidified aqueous solvent (e.g., water with formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The acid in the mobile phase helps to suppress the ionization of the phenolic hydroxyl groups of QGGP, resulting in sharper peaks and better chromatographic resolution.

  • Detection: UV detection is set at a wavelength where QGGP exhibits maximum absorbance, typically around 280 nm or 370 nm for flavonoids, ensuring optimal sensitivity.[8]

A validated HPLC-UV method for flavonoids, adaptable for QGGP, would follow a protocol similar to this:[9]

  • Preparation of Standard Solutions: Accurately weigh and dissolve QGGP reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution. Perform serial dilutions to create a series of calibration standards.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 370 nm.

  • Validation Experiments:

    • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.

    • Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of a standard solution. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.

    • Accuracy: Determine the recovery of QGGP by spiking a blank matrix with known concentrations of the standard and analyzing the samples.

    • Specificity: Analyze a blank matrix to ensure no interfering peaks are present at the retention time of QGGP.

    • LOD and LOQ: Determine the signal-to-noise ratio for a series of low-concentration standards.

Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS)

UHPLC represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (<2 µm) and higher operating pressures.[10] This results in faster analysis times, improved resolution, and increased sensitivity. When coupled with a mass spectrometer, UHPLC-MS provides a highly sensitive and selective analytical tool.

  • Enhanced Resolution and Speed: The smaller particle size of the UHPLC column leads to a more efficient separation, allowing for shorter run times without sacrificing resolution. This is particularly advantageous for complex matrices.

  • High Sensitivity and Selectivity of MS Detection: Mass spectrometry detects compounds based on their mass-to-charge ratio (m/z). This provides a high degree of selectivity, as it can differentiate QGGP from other co-eluting compounds with different molecular weights. The use of tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by monitoring specific fragment ions of the parent molecule.[11][12]

  • Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for flavonoids, as it is a soft ionization method that minimizes fragmentation of the parent molecule.

A validated UHPLC-MS/MS method for a quercetin derivative can be adapted for QGGP as follows:[13][14]

  • Sample Preparation: Similar to the HPLC-UV method, prepare standard solutions of QGGP.

  • UHPLC-MS/MS Conditions:

    • Column: C18 UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source operating in negative ion mode.

    • MS/MS Transitions: Monitor the transition of the deprotonated molecule [M-H]⁻ to specific fragment ions.

  • Validation Experiments: The validation parameters (linearity, precision, accuracy, etc.) are assessed similarly to the HPLC-UV method, but with the mass spectrometer as the detector.

Performance Comparison: HPLC-UV vs. UHPLC-MS for QGGP Analysis

The following table summarizes the expected performance characteristics of HPLC-UV and UHPLC-MS for the analysis of QGGP, based on data from similar flavonoid analyses.

Validation ParameterHPLC-UVUHPLC-MS/MSJustification
Linearity (r²) > 0.999> 0.998Both techniques offer excellent linearity over a defined concentration range.[9][14]
Precision (%RSD) < 2%< 5%Both methods are highly precise, with low relative standard deviations for replicate measurements.[13]
Accuracy (% Recovery) 98-102%95-105%Both techniques provide high accuracy, with recovery values close to 100%.[13]
LOD/LOQ ng/mL rangepg/mL rangeUHPLC-MS/MS offers significantly lower detection and quantitation limits due to the high sensitivity of the mass spectrometer.
Specificity Moderate to HighVery HighUHPLC-MS/MS is inherently more specific due to the detection based on mass-to-charge ratio and fragmentation patterns.
Analysis Time 15-30 minutes5-10 minutesUHPLC provides faster analysis times due to the use of smaller particle size columns and higher flow rates.[10]
Cost & Complexity LowerHigherHPLC-UV systems are generally less expensive and easier to operate and maintain than UHPLC-MS/MS systems.

The Role of High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful planar chromatographic technique that can be used for the qualitative and semi-quantitative analysis of flavonoids.[15][16] It is particularly useful for fingerprinting herbal extracts and for screening a large number of samples.

  • Simplicity and High Throughput: HPTLC allows for the simultaneous analysis of multiple samples on a single plate, making it a time- and cost-effective screening tool.[15]

  • Versatility in Detection: After separation, the plate can be visualized under UV light or derivatized with specific reagents to enhance the detection of flavonoids.[16]

A validated HPTLC method for flavonoids can be used to confirm the presence of QGGP in a sample before proceeding with more rigorous quantitative analysis by HPLC or UHPLC-MS.[15]

Cross-Validation Workflow and Logic

The cross-validation of analytical methods is a systematic process to ensure that different methods provide comparable results.

CrossValidationWorkflow cluster_method1 Method 1: HPLC-UV cluster_method2 Method 2: UHPLC-MS cluster_crossval Cross-Validation Study M1_Val Full Method Validation (ICH Q2) CV_Samples Analyze Identical Samples (e.g., QCs, incurred samples) M1_Val->CV_Samples Validated Method 1 M2_Val Full Method Validation (ICH Q2) M2_Val->CV_Samples Validated Method 2 CV_Compare Compare Results (Statistical Analysis) CV_Samples->CV_Compare

Caption: Workflow for the cross-validation of two analytical methods.

The logic behind cross-validation is to demonstrate that any observed differences in the results obtained from the two methods are within acceptable limits, thus ensuring that the methods can be used interchangeably. This is crucial when, for example, a method is transferred from a research and development setting (where UHPLC-MS might be used for its high sensitivity) to a quality control laboratory (where HPLC-UV might be preferred for its robustness and lower cost).

Conclusion: A Multi-faceted Approach to Ensuring Data Integrity

The accurate quantification of this compound is achievable through various analytical techniques. While HPLC-UV provides a robust and cost-effective solution for routine analysis, UHPLC-MS offers superior sensitivity, selectivity, and speed, making it ideal for demanding research applications and the analysis of complex matrices. HPTLC serves as a valuable high-throughput screening tool.

The decision of which method to employ should be based on the specific requirements of the analysis. However, regardless of the chosen method, a thorough validation according to ICH guidelines is non-negotiable. Furthermore, when multiple methods are used, a well-designed cross-validation study is essential to ensure the consistency and reliability of the data, thereby upholding the scientific integrity of the research or drug development program.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

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A Comparative Analysis of Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: February 2026

Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside (QGGP), a significant flavonoid glycoside, has garnered considerable attention within the scientific community for its potent biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] The attachment of a galloyl group to the quercetin glycoside structure is believed to enhance its bioactivity.[1] This guide provides a comparative overview of QGGP from various plant sources, offering insights into its extraction, quantification, and reported biological efficacy to aid researchers, scientists, and drug development professionals in their exploration of this promising natural compound.

Diverse Botanical Reservoirs of QGGP

QGGP has been identified in a variety of plant species, each presenting a unique profile in terms of the compound's abundance. The primary known sources include the leaves of guava (Psidium guajava), the herbs of St. John's Wort (Hypericum perforatum), the roots of licorice (Glycyrrhiza uralensis), and the edible and medicinal plant Eriocaulon sieboldianum.[1][2] Additionally, species within the maple (Acer) and spurge (Euphorbia) genera have been reported to contain galloylated quercetin glycosides.[3][4]

Table 1: Prominent Plant Sources of this compound

Plant SpeciesCommon NamePlant Part Used
Psidium guajava L.GuavaFresh Leaves
Hypericum perforatum L.St. John's WortHerbs
Glycyrrhiza uralensisLicoriceRoots
Eriocaulon sieboldianumPipewortWhole Plant
Acer speciesMapleLeaves
Euphorbia speciesSpurgeNot Specified

Methodologies for Extraction and Isolation: A Step-by-Step Protocol

The effective isolation of QGGP is paramount for its accurate quantification and subsequent biological evaluation. The following protocol outlines a generalized yet robust methodology for the extraction and purification of QGGP from a plant matrix. The causality behind each step is explained to provide a deeper understanding of the process.

Experimental Protocol: Extraction and Purification of QGGP
  • Plant Material Preparation:

    • Action: Freshly collected plant material (e.g., guava leaves) is thoroughly washed and dried at a controlled temperature (typically 40-50°C) to prevent enzymatic degradation of phenolic compounds.

    • Rationale: Drying is a critical step to remove moisture, which can interfere with extraction efficiency and promote microbial growth. A controlled, low temperature is essential to preserve the structural integrity of thermolabile compounds like QGGP.

    • Action: The dried plant material is then pulverized into a fine powder.

    • Rationale: Grinding increases the surface area of the plant material, facilitating greater solvent penetration and a more efficient extraction of the target compound.

  • Solvent Extraction:

    • Action: The powdered plant material is subjected to solvent extraction, commonly using polar solvents such as methanol, ethanol, or a mixture of ethanol and water.[2] Maceration, sonication, or Soxhlet extraction are commonly employed techniques.

    • Rationale: QGGP is a polar molecule due to the presence of multiple hydroxyl groups and the glycosidic linkage. Polar solvents are therefore effective in solubilizing and extracting it from the plant matrix. The choice of extraction technique depends on the desired efficiency and the scale of the extraction.

  • Filtration and Concentration:

    • Action: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator.

    • Rationale: Filtration clarifies the extract. Concentration under reduced pressure allows for the removal of the solvent at a lower temperature, thus minimizing the risk of thermal degradation of QGGP.

  • Chromatographic Purification:

    • Action: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves column chromatography using silica gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC).[1]

    • Rationale: Column chromatography provides an initial separation based on polarity, enriching the fractions containing QGGP. Preparative HPLC offers a high-resolution separation, allowing for the isolation of highly pure QGGP.

Extraction_Workflow Start Plant Material (e.g., Guava Leaves) Drying Drying (40-50°C) Start->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Solvent Extraction (Methanol/Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration ColumnChrom Column Chromatography (Silica Gel/Sephadex) Concentration->ColumnChrom PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC PureQGGP Pure QGGP PrepHPLC->PureQGGP

Figure 1: Generalized workflow for the extraction and purification of QGGP.

Quantification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is the gold standard for the quantification of QGGP in plant extracts.

HPLC-DAD Quantification Protocol
  • Chromatographic System: A standard HPLC system equipped with a C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution is often employed, using a mixture of acidified water (e.g., with formic or acetic acid) and an organic solvent like acetonitrile or methanol.

  • Detection: The DAD is set to monitor the absorbance at the characteristic wavelengths of flavonoids, typically around 280 nm and 350 nm.

  • Quantification: A calibration curve is generated using a certified reference standard of QGGP to ensure accurate quantification.

The identity of the isolated compound is unequivocally confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Comparative Biological Activities

The therapeutic potential of QGGP is attributed to its diverse biological activities. While direct comparative studies of QGGP from different plant sources are limited, data from individual studies provide valuable insights into its efficacy.

Table 2: Reported Biological Activities of this compound

Biological ActivityPlant Source (in study)Assay/ModelKey Findings
Anticancer Eriocaulon sieboldianumHepG2 (liver cancer) cellsInduced apoptosis via the p53, MAPKs, and mitochondrial apoptotic pathways.[2]
Antioxidant GeneralDPPH/ABTS radical scavenging assaysEffectively scavenges free radicals.[1]
Anti-inflammatory GeneralInhibition of pro-inflammatory cytokinesInhibits the production of inflammatory mediators.[1]
α-Glucosidase Inhibition Not specifiedEnzyme inhibition assayExhibited potent inhibitory activity with an IC50 of 0.97 μM.[1]

It is important to note that the galloyl moiety significantly enhances the biological activity of the quercetin glycoside. Studies have shown that the presence and position of the galloyl group can influence the potency of the compound. For instance, in α-glucosidase inhibition, the 6''-galloyl substitution shows greater activity than the 3'' substitution.[1]

Signaling Pathway Involvement: Anticancer Mechanism

The anticancer activity of QGGP, particularly from Eriocaulon sieboldianum, has been shown to involve the induction of apoptosis through multiple signaling pathways. A simplified representation of this is illustrated below.

Anticancer_Pathway QGGP QGGP (from E. sieboldianum) p53 p53 Activation QGGP->p53 MAPK MAPK Pathway Modulation QGGP->MAPK Mitochondria Mitochondrial Pathway QGGP->Mitochondria Apoptosis Apoptosis (Cancer Cell Death) p53->Apoptosis MAPK->Apoptosis Mitochondria->Apoptosis

Figure 2: Simplified signaling pathways involved in QGGP-induced apoptosis.

Conclusion and Future Perspectives

This compound is a promising natural product with a range of beneficial biological activities. While several plant sources have been identified, there is a clear need for direct comparative studies to quantify the yield of QGGP from these different sources and to perform head-to-head comparisons of the biological potency of the isolated compounds. Such studies would be invaluable for identifying the most promising botanical sources for the large-scale production of QGGP for further research and potential therapeutic applications. Future research should also focus on elucidating the detailed mechanisms of action of QGGP in various disease models and on its pharmacokinetic and bioavailability profiles.

References

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  • Salehi, B., et al. (2021).
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  • Park, J. H., et al. (2014). Relative Antioxidant Activities of Quercetin and Its Structurally Related Substances and Their Effects on NF-κB/CRE/AP-1 Signaling in Murine Macrophages. Molecules, 19(6), 7856-7871.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced relationships between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside (QGGP), a naturally occurring flavonoid glycoside, and its structural analogs.[1] We will delve into the critical structural features that govern its potent antioxidant, anti-inflammatory, and anticancer properties, supported by comparative experimental data and detailed protocols.

Introduction to this compound (QGGP)

Quercetin, a flavonol found in many fruits and vegetables, is renowned for its wide array of health benefits, including antioxidant, anti-inflammatory, and anticancer effects.[2][3] However, its therapeutic potential is often limited by poor bioavailability. Nature has ingeniously addressed this by creating glycosylated and acylated derivatives, such as QGGP.[3]

QGGP is structurally characterized by a quercetin aglycone linked to a galactose sugar moiety at the 3-hydroxyl position, which is further esterified with a galloyl group at the 6''-position of the galactose.[1] This unique combination of a flavonoid, a sugar, and a galloyl group results in a molecule with significantly modulated biological activities. This guide will dissect the contribution of each of these structural components to the overall efficacy of QGGP and its analogs.

The Crucial Role of the Galloyl Moiety in Enhancing Bioactivity

A recurring theme in the structure-activity relationship (SAR) of flavonoid glycosides is the profound impact of acylation, particularly with a galloyl group. The galloyl moiety, derived from gallic acid, is a trihydroxylated phenyl group that significantly enhances the biological potency of the parent molecule.[4][5]

Amplified Antioxidant Activity

The primary mechanism of action for QGGP is its potent antioxidant activity, primarily through scavenging free radicals and chelating metal ions.[1] The presence of the galloyl group dramatically enhances this capacity. A comparative study on quercetin and its galloylated derivatives, Quercetin 3-O-β-(2''-galloyl)-rhamnopyranoside (QGR) and Quercetin 3-O-β-(2''-galloyl)-glucopyranoside (QGG), which are close structural analogs of QGGP, provides compelling evidence.

These galloylated derivatives exhibited significantly stronger antioxidant activities compared to quercetin and their non-galloylated precursors, quercitrin and isoquercitrin.[6][7] This enhancement is attributed to the additional hydroxyl groups on the galloyl moiety, which can donate hydrogen atoms to neutralize free radicals.[6]

Table 1: Comparative Antioxidant Activities of Quercetin and its Galloylated Analogs [7]

CompoundDPPH Radical Scavenging IC50 (µM)Superoxide Production Inhibition (Zymosan-induced) IC50 (µM)Peroxynitrite Production Inhibition IC50 (µM)
Quercetin20.75.56.4
Quercitrin27.631.0>100
Isoquercitrin24.530.040.1
QGR (Galloylated Rhamnoside) 13.6 4.9 7.9
QGG (Galloylated Glucoside) 15.1 7.6 8.6
Gallic Acid19.825.2>100

Data presented as IC50 values, where a lower value indicates higher antioxidant activity.

dot graph "Antioxidant_Activity_Comparison" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Quercetin [pos="0,1.5!", label="Quercetin\nDPPH IC50: 20.7 µM"]; QGR [pos="-2,-1!", label="QGR (Galloylated)\nDPPH IC50: 13.6 µM", fillcolor="#34A853", fontcolor="#FFFFFF"]; QGG [pos="2,-1!", label="QGG (Galloylated)\nDPPH IC50: 15.1 µM", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quercitrin [pos="-2,0!", label="Quercitrin\nDPPH IC50: 27.6 µM"]; Isoquercitrin [pos="2,0!", label="Isoquercitrin\nDPPH IC50: 24.5 µM"];

Quercetin -- Quercitrin; Quercetin -- Isoquercitrin; Quercitrin -- QGR [label="Galloylation", fontcolor="#EA4335"]; Isoquercitrin -- QGG [label="Galloylation", fontcolor="#EA4335"]; } Figure 1: Impact of Galloylation on Antioxidant Activity.

Comparative Anti-Inflammatory Potential

Chronic inflammation is a key driver of many diseases. Flavonoids, including quercetin, are known to possess anti-inflammatory properties.[2] QGGP and its analogs inhibit the production of pro-inflammatory mediators.[8]

A study on Quercetin 3-O-β-("2"-galloyl)-glucopyranoside (Q32G), a positional isomer of QGGP's glucoside counterpart, demonstrated potent anti-inflammatory effects. Q32G was found to have comparable activity to quercetin in suppressing the expression of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[9] Both quercetin and Q32G were shown to inhibit cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) protein levels.[9]

The structural similarity between Q32G and QGGP suggests that QGGP likely possesses similar, if not enhanced, anti-inflammatory capabilities due to the established contribution of the galloyl group to bioactivity.

Anticancer Efficacy: A Tale of Apoptosis Induction

Quercetin and its derivatives have garnered significant attention for their potential as anticancer agents.[8] They exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death) in cancer cells.[8][10]

For instance, Quercetin-6-C-β-d-glucopyranoside (QCG), another quercetin glycoside, has been demonstrated to inhibit the proliferation of prostate cancer cell lines (PC-3, DU-145, and LNCaP) by arresting the cell cycle and inducing apoptosis.[12] Furthermore, a study on a quercetin-caffeoyl derivative, structurally similar in that it is an acylated glycoside, reported an IC50 value of 0.464 mM against B16 melanoma cells.

Table 2: Anticancer Activity of a Quercetin Analog

CompoundCell LineIC50 (µM)
Quercetin-3-O-(6''-O-E-caffeoyl)-β-D-glucopyranosideB16 (Melanoma)464

Further research is required to establish a comprehensive comparative table of IC50 values for QGGP and a wider range of its analogs against various cancer cell lines.

dot graph "Anticancer_Mechanism" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

QGGP [label="QGGP & Analogs", fillcolor="#FBBC05", fontcolor="#202124"]; p53 [label="p53 activation"]; MAPKs [label="MAPK pathway modulation"]; Mitochondria [label="Mitochondrial pathway"]; Apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

QGGP -> p53; QGGP -> MAPKs; QGGP -> Mitochondria; p53 -> Apoptosis; MAPKs -> Apoptosis; Mitochondria -> Apoptosis; } Figure 2: Proposed Anticancer Mechanism of QGGP.

Experimental Protocols for Bioactivity Assessment

To ensure scientific rigor and enable researchers to replicate and build upon these findings, this section provides detailed, step-by-step methodologies for key experiments.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a common and reliable method for determining the free radical scavenging activity of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compounds (QGGP, analogs, and standards like quercetin and ascorbic acid) in methanol to prepare a stock solution, followed by serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate, add 180 µL of the DPPH solution to 20 µL of the sample solutions at different concentrations.[1]

  • Incubation: Incubate the plate in the dark at 37°C for 30 minutes.[1]

  • Absorbance Measurement: Measure the absorbance at 515-517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.

α-Glucosidase Inhibition Assay for Antidiabetic Potential

This assay is used to screen for compounds that can inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion. Inhibition of this enzyme can help in managing postprandial hyperglycemia.

Principle: α-glucosidase catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product with maximum absorbance at 405 nm. The rate of this reaction is proportional to the enzyme's activity.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.2 U/mL solution of α-glucosidase in 100 mM sodium phosphate buffer (pH 6.9).

    • Prepare a 5.0 mM solution of pNPG in the same buffer.

    • Prepare various concentrations of the test compounds.

  • Enzyme Inhibition: In a 96-well plate, pre-incubate 50 µL of the test compound solution with 50 µL of the α-glucosidase solution at 37°C for 20 minutes.[13]

  • Substrate Addition: Add 40 µL of the pNPG solution to initiate the reaction.[13]

  • Incubation: Incubate the reaction mixture at 37°C for 20 minutes.[13]

  • Stopping the Reaction: Terminate the reaction by adding 130 µL of 0.2 M sodium carbonate solution.[13]

  • Absorbance Measurement: Measure the absorbance at 405 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_DPPH" { label = "DPPH Assay"; style=filled; color="#E8F0FE"; DPPH1 [label="Prepare DPPH & Samples"]; DPPH2 [label="Mix & Incubate"]; DPPH3 [label="Measure Absorbance"]; DPPH4 [label="Calculate IC50"]; DPPH1 -> DPPH2 -> DPPH3 -> DPPH4; }

subgraph "cluster_AGI" { label = "α-Glucosidase Inhibition"; style=filled; color="#E6F4EA"; AGI1 [label="Prepare Enzyme, Substrate & Samples"]; AGI2 [label="Pre-incubate Enzyme & Inhibitor"]; AGI3 [label="Add Substrate & Incubate"]; AGI4 [label="Stop Reaction & Measure Absorbance"]; AGI5 [label="Calculate IC50"]; AGI1 -> AGI2 -> AGI3 -> AGI4 -> AGI5; } } Figure 3: Workflow for Bioactivity Assays.

Conclusion and Future Directions

The structure-activity relationship of this compound and its analogs clearly demonstrates that the galloyl moiety is a critical determinant of their enhanced biological activities. The addition of this trihydroxylated phenyl group significantly boosts the antioxidant potential and contributes to potent anti-inflammatory and anticancer effects.

For drug development professionals, these findings highlight the potential of utilizing galloylated flavonoid glycosides as lead compounds for the development of novel therapeutics. The increased potency of these natural compounds may offer advantages in terms of efficacy and reduced side effects.

Future research should focus on a more comprehensive comparative analysis of a wider range of QGGP analogs, including those with different sugar moieties and variations in the acylation pattern. In vivo studies are also crucial to validate the in vitro findings and to assess the bioavailability and metabolic fate of these promising compounds. A deeper understanding of their mechanisms of action at the molecular level will further pave the way for their translation into clinical applications.

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A Senior Application Scientist's Guide to the In Vivo Validation of Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside (QGGP) Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside (QGGP), a promising flavonoid glycoside. Drawing upon established methodologies and comparative data from structurally related compounds, this document serves as a robust resource for researchers, scientists, and drug development professionals seeking to elucidate the therapeutic potential of QGGP in living systems.

Introduction: The Scientific Rationale for Investigating QGGP

Quercetin, a ubiquitous plant flavonoid, is renowned for its diverse pharmacological activities. However, its therapeutic efficacy can be limited by poor bioavailability. Acylation of quercetin glycosides, such as the addition of a galloyl moiety to form QGGP, is a strategic approach to enhance bioactivity. The galloyl group is hypothesized to increase the compound's stability and interaction with biological targets.[1]

QGGP has demonstrated significant antioxidant, anti-inflammatory, and anticancer properties in in vitro models.[1] These studies suggest that QGGP may offer therapeutic advantages over its parent compound, quercetin, and other derivatives. This guide focuses on the critical next step: validating these promising in vitro findings in relevant in vivo models.

Comparative Landscape: Positioning QGGP Among Quercetin Analogs

While specific in vivo comparative studies on QGGP are emerging, a wealth of data on quercetin and its other glycosides provides a valuable benchmark for evaluating its potential. The structural modifications, particularly the presence and position of the galloyl group, are expected to influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Structural Comparison of Quercetin and its Derivatives
CompoundStructureKey Structural Difference from QGGP
Quercetin Aglycone backboneLacks the galactopyranoside and galloyl moieties.
Hyperoside (Quercetin-3-O-β-D-galactopyranoside)Quercetin + GalactoseLacks the 6''-galloyl group.
Isoquercitrin (Quercetin-3-O-β-D-glucopyranoside)Quercetin + GlucoseDifferent sugar moiety (glucose vs. galactose) and lacks the galloyl group.
QGGP Quercetin + Galactose + Galloyl groupThe subject of this validation guide.
Comparative In Vivo Efficacy of Quercetin and its Derivatives

The following table summarizes key in vivo findings for quercetin and a related galloylated derivative, providing a basis for hypothesizing the potential efficacy of QGGP.

CompoundBioactivityAnimal ModelKey Findings
Quercetin HepatoprotectiveParacetamol-induced liver injury in rats50 mg/kg (oral) significantly reduced elevated liver enzymes (GPT, GOT), inflammatory markers (NF-κB, TNF-α), and oxidative stress markers (MDA), while increasing antioxidant defenses (GSH).[2]
Quercetin Anti-inflammatoryDextran sulfate sodium-induced colitis in ratsOrally administered quercetin showed beneficial effects in reducing intestinal inflammation.[3]
Quercetin-3-O-(2''-galloyl)-α-L-rhamnopyranoside Anti-inflammatory & AntioxidantStreptozotocin-induced diabetic ratsExhibited potent radical scavenging activities and strong inhibitory effects on nitric oxide production.[4]
Quercetin-3-O-β-D-glucuronopyranoside (QGC) GastroprotectiveReflux esophagitis and indomethacin-induced gastritis in ratsDemonstrated more potent inhibition of esophageal and gastric damage compared to quercetin.[5]

Based on these findings, it is reasonable to hypothesize that QGGP, with its galloyl moiety, will exhibit enhanced or comparable in vivo antioxidant, anti-inflammatory, and hepatoprotective effects. A study has indicated that QGGP significantly improved cellular antioxidant activity in aged rats, reducing oxidative stress markers and enhancing glutathione levels, suggesting its potential as a potent anti-aging agent.[1]

Experimental Workflows for In Vivo Validation

The following section details standardized and robust protocols for evaluating the primary bioactivities of QGGP in vivo.

Workflow for Assessing Antioxidant Activity

This workflow is designed to assess the ability of QGGP to mitigate systemic oxidative stress. A model of D-galactose-induced aging in mice is a well-established method for this purpose.

workflow_antioxidant cluster_setup Experimental Setup cluster_treatment Treatment Regimen (8 weeks) cluster_analysis Biochemical and Histological Analysis acclimatization Acclimatization (1 week) grouping Random Grouping (n=10/group) acclimatization->grouping control Control Group (Vehicle) d_gal D-galactose Group (150 mg/kg/day, s.c.) qggp_low D-gal + QGGP Low Dose (e.g., 25 mg/kg/day, oral) qggp_high D-gal + QGGP High Dose (e.g., 50 mg/kg/day, oral) quercetin D-gal + Quercetin (50 mg/kg/day, oral) blood_collection Blood Collection (Cardiac Puncture) qggp_low->blood_collection Sacrifice after 8 weeks qggp_high->blood_collection Sacrifice after 8 weeks quercetin->blood_collection Sacrifice after 8 weeks tissue_harvest Tissue Harvest (Liver, Brain) blood_collection->tissue_harvest serum_analysis Serum Analysis (MDA, SOD, GPx) blood_collection->serum_analysis tissue_homogenate Tissue Homogenate Analysis (MDA, SOD, GPx, GSH) tissue_harvest->tissue_homogenate histopathology Histopathological Examination (H&E Staining) tissue_harvest->histopathology workflow_inflammation cluster_setup Experimental Setup cluster_treatment Pre-treatment (1 hour prior to carrageenan) cluster_induction Inflammation Induction and Measurement cluster_analysis Data Analysis acclimatization Acclimatization (1 week) grouping Random Grouping (n=6/group) acclimatization->grouping control Control Group (Vehicle, oral) qggp_low QGGP Low Dose (e.g., 25 mg/kg, oral) qggp_high QGGP High Dose (e.g., 50 mg/kg, oral) indomethacin Positive Control (Indomethacin, 10 mg/kg, oral) carrageenan Carrageenan Injection (1% in saline, 0.1 mL, intraplantar) qggp_low->carrageenan qggp_high->carrageenan indomethacin->carrageenan measurement Paw Volume Measurement (Plebismometer at 0, 1, 2, 3, 4, 5 h) carrageenan->measurement edema_calc Calculate Paw Edema (%) measurement->edema_calc inhibition_calc Calculate Inhibition (%) edema_calc->inhibition_calc

Caption: Workflow for in vivo anti-inflammatory activity assessment of QGGP.

Detailed Protocol: Carrageenan-Induced Paw Edema Model
  • Animal Model: Wistar rats (180-200 g).

  • Grouping: Randomly divide the rats into four groups (n=6 per group).

  • Pre-treatment: Administer the following treatments orally one hour before carrageenan injection:

    • Control Group: Vehicle.

    • QGGP Low Dose Group: QGGP (e.g., 25 mg/kg).

    • QGGP High Dose Group: QGGP (e.g., 50 mg/kg).

    • Positive Control Group: Indomethacin (10 mg/kg).

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of paw edema and the percentage of inhibition of edema.

Workflow for Assessing Hepatoprotective Activity

The carbon tetrachloride (CCl₄)-induced hepatotoxicity model is widely used to evaluate the protective effects of compounds against liver injury.

workflow_hepatoprotective cluster_setup Experimental Setup cluster_treatment Pre-treatment (7 days) cluster_induction Hepatotoxicity Induction cluster_analysis Analysis (24h post-CCl4) acclimatization Acclimatization (1 week) grouping Random Grouping (n=8/group) acclimatization->grouping control Control Group (Vehicle, oral) ccl4_model CCl4 Model Group (Vehicle, oral) qggp_low QGGP Low Dose (e.g., 25 mg/kg, oral) qggp_high QGGP High Dose (e.g., 50 mg/kg, oral) silymarin Positive Control (Silymarin, 100 mg/kg, oral) ccl4_injection CCl4 Injection (0.2% in olive oil, 2 mL/kg, i.p.) on the 7th day ccl4_model->ccl4_injection qggp_low->ccl4_injection qggp_high->ccl4_injection silymarin->ccl4_injection blood_collection Blood Collection ccl4_injection->blood_collection Sacrifice 24h later liver_harvest Liver Harvest blood_collection->liver_harvest serum_enzymes Serum Enzyme Analysis (ALT, AST) blood_collection->serum_enzymes liver_homogenate Liver Homogenate Analysis (MDA, GSH) liver_harvest->liver_homogenate histopathology Histopathological Examination liver_harvest->histopathology

Caption: Workflow for in vivo hepatoprotective activity assessment of QGGP.

Detailed Protocol: CCl₄-Induced Hepatotoxicity Model
  • Animal Model: Sprague-Dawley rats (200-250 g).

  • Grouping: Randomly divide the rats into five groups (n=8 per group).

  • Pre-treatment: Administer the respective treatments orally for 7 consecutive days:

    • Control Group: Vehicle.

    • CCl₄ Model Group: Vehicle.

    • QGGP Low Dose Group: QGGP (e.g., 25 mg/kg).

    • QGGP High Dose Group: QGGP (e.g., 50 mg/kg).

    • Positive Control Group: Silymarin (100 mg/kg).

  • Hepatotoxicity Induction: On the 7th day, 2 hours after the last oral administration, inject a single dose of CCl₄ (0.2% in olive oil, 2 mL/kg, intraperitoneally) to all groups except the control group.

  • Sample Collection: 24 hours after CCl₄ administration, collect blood and harvest the liver.

  • Biochemical Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Measure MDA and reduced glutathione (GSH) levels in liver homogenates.

  • Histopathological Analysis: Perform H&E staining on liver sections to assess the extent of liver damage.

Mechanistic Insights: Signaling Pathways

QGGP is expected to exert its bioactivity by modulating key signaling pathways involved in inflammation and oxidative stress. The NF-κB and Nrf2 pathways are primary targets of interest.

The NF-κB Signaling Pathway in Inflammation

nfkB_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits NFkB_active Active NF-κB NFkB_p65_p50->NFkB_active Freed Nucleus Nucleus NFkB_active->Nucleus Translocates to DNA DNA NFkB_active->DNA Binds to promoter regions Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Induces transcription QGGP QGGP QGGP->IKK Inhibits nrf2_pathway cluster_nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Sequesters and promotes degradation Nrf2_active Active Nrf2 Nrf2->Nrf2_active Released Nucleus Nucleus Nrf2_active->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, GCL) ARE->Antioxidant_Enzymes Induces transcription QGGP QGGP QGGP->Keap1 May promote Nrf2 release

Caption: Proposed activation of the Nrf2 pathway by QGGP.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the in vivo validation of this compound. By employing established animal models and drawing comparisons with its parent compound, quercetin, and other derivatives, researchers can systematically evaluate the therapeutic potential of QGGP. The enhanced bioactivity suggested by its chemical structure warrants rigorous in vivo investigation. Future studies should also focus on detailed pharmacokinetic and bioavailability assessments of QGGP to fully understand its metabolic fate and establish a clear structure-activity relationship.

References

  • Comalada, M., et al. (2006). In vivo quercitrin anti-inflammatory effect involves release of quercetin, which inhibits inflammation through down-regulation of the NF-kappaB pathway. European Journal of Immunology, 36(2), 574-582. [Link]

  • AccScience Publishing. (2023). Hepatoprotective, antioxidant, and anti-inflammatory properties of quercetin in paracetamol overdose-induced liver injury in rats. Journal of Clinical and Translational Hepatology, 11(5), 1039-1048. [Link]

  • Lee, E. J., et al. (2017). The Protective Effect of Quercetin-3-O-β-D-Glucuronopyranoside on Ethanol-induced Damage in Cultured Feline Esophageal Epithelial Cells. Korean Journal of Physiology & Pharmacology, 21(1), 83-91. [Link]

  • Jo, S. H., et al. (2017). Antioxidative and Anti-Inflammatory Activities of Galloyl Derivatives and Antidiabetic Activities of Acer ginnala. Evidence-Based Complementary and Alternative Medicine, 2017, 6871350. [Link]

Sources

A Comparative Analysis of Antioxidant Potential: Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside vs. Gallic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product research, the quest for potent antioxidants is a cornerstone of drug discovery and development. Among the myriad of polyphenolic compounds, flavonoids and phenolic acids stand out for their significant free-radical scavenging capabilities. This guide provides an in-depth technical comparison of the antioxidant potential of a complex flavonoid glycoside, Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside (QGg), and a fundamental phenolic acid, gallic acid. This analysis is grounded in experimental data and elucidates the structural and mechanistic underpinnings of their antioxidant activities.

Structural Determinants of Antioxidant Efficacy

The antioxidant capacity of a molecule is intrinsically linked to its chemical structure. The arrangement and number of hydroxyl (-OH) groups, the potential for electron delocalization, and steric accessibility are all critical factors.

This compound (QGg) is a multifaceted molecule comprising three key moieties: a quercetin aglycone, a β-D-galactopyranoside sugar, and a galloyl group esterified to the sugar. This complex structure offers multiple sites for antioxidant action.

Gallic Acid , or 3,4,5-trihydroxybenzoic acid, is a simple phenolic acid.[1] Its antioxidant potential is primarily derived from the three hydroxyl groups on the aromatic ring.[2]

Structural_Comparison cluster_QGg This compound cluster_GA Gallic Acid QGg_node QGg Structure quercetin Quercetin Aglycone galactose β-D-galactopyranoside galloyl Galloyl Group quercetin->galactose Glycosidic Bond galactose->galloyl Ester Bond GA_node Gallic Acid Structure aromatic_ring Aromatic Ring hydroxyls 3 Hydroxyl Groups aromatic_ring->hydroxyls carboxyl Carboxyl Group aromatic_ring->carboxyl Antioxidant_Mechanism cluster_HAT Hydrogen Atom Transfer (HAT) FreeRadical Free Radical (R•) NeutralizedMolecule Neutralized Molecule (RH) FreeRadical->NeutralizedMolecule QGg QGg QGg->FreeRadical H• donation StabilizedRadical Stabilized Antioxidant Radical QGg->StabilizedRadical GallicAcid Gallic Acid GallicAcid->FreeRadical H• donation GallicAcid->StabilizedRadical

Caption: Simplified Hydrogen Atom Transfer (HAT) mechanism.

Experimental Data: A Comparative Overview

A direct comparison of the antioxidant potential of QGg and gallic acid can be achieved by evaluating their performance in various in vitro antioxidant assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay, is a key metric. A lower IC50 value indicates a higher antioxidant activity.

One study investigating quercetin and its structurally related compounds, including galloylated derivatives, found that the galloylated versions exhibited stronger antioxidant activities than both quercetin and gallic acid. In fact, gallic acid was reported to have weak-to-no antioxidant activity in several of the assays used, such as DPPH radical scavenging and superoxide scavenging.

The following table summarizes representative IC50 values for gallic acid and related compounds from various studies to provide a quantitative perspective.

CompoundAssayIC50 Value (µg/mL)Source
Gallic Acid DPPH2.03 ± 0.02
Gallic Acid H2O2 Induced Damage93.15 ± 0.53
Gallic Acid Hypo-saline Model105 ± 0.44
Quercetin DPPH2.96 ± 0.17
Quercetin H2O2 Induced Damage65.68 ± 0.72
Quercetin-3-O-β-(2″-galloyl)-rhamnopyranoside Peroxynitrite ScavengingIC50 of 6.4–8.6 µM

Key Insight: The data, although from different sources, supports the mechanistic understanding that the addition of a galloyl moiety to a flavonoid backbone, as in QGg, leads to a significantly more potent antioxidant than gallic acid alone. The galloylated quercetin derivative shows high potency (low micromolar IC50) in a reactive nitrogen species scavenging assay, while gallic acid's potency varies depending on the assay, with some studies indicating relatively weak activity.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, the following are detailed, step-by-step methodologies for common antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. [1] Experimental Workflow:

DPPH_Workflow A Prepare DPPH Solution (e.g., 0.1 mM in methanol) C Mix Antioxidant and DPPH (e.g., 50 µL sample + 150 µL DPPH) A->C B Prepare Antioxidant Solutions (various concentrations) B->C D Incubate in the Dark (e.g., 30 min at room temp) C->D E Measure Absorbance (at ~517 nm) D->E F Calculate % Inhibition and IC50 E->F

Caption: DPPH radical scavenging assay workflow.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle.

    • Prepare a series of dilutions of the test compounds (QGg, gallic acid) and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of each concentration of the test compounds, standard, and methanol (as a blank) to separate wells.

    • Add 150 µL of the DPPH solution to all wells.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

    • Plot the % inhibition against the concentration of the test compounds to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume (e.g., 5 µL) of the test compound at various concentrations to the wells of a 96-well plate. [3] * Add a larger volume (e.g., 200 µL) of the diluted ABTS•+ solution to each well. [3] * Mix and incubate for a set time (e.g., 5 minutes) at room temperature. [3]3. Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Assay Procedure:

    • Add a small volume (e.g., 20 µL) of the sample or standard to a test tube or microplate well.

    • Add a larger volume (e.g., 150 µL) of the FRAP reagent.

    • Mix and incubate at 37°C for a defined period (e.g., 4-60 minutes, depending on the protocol).

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is determined by comparing the absorbance change in the sample with a standard curve prepared using a known concentration of Fe²⁺ (e.g., FeSO₄·7H₂O).

Cellular Antioxidant Activity (CAA) Assay

The CAA assay is a more biologically relevant method as it measures the antioxidant activity of a compound within a cellular environment, accounting for its uptake and metabolism. It typically uses a probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized by intracellular radicals to the highly fluorescent dichlorofluorescein (DCF).

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture human hepatocarcinoma (HepG2) cells in an appropriate medium.

    • Seed the cells (e.g., 6 x 10⁴ cells/well) into a 96-well, black, clear-bottom microplate and incubate for 24 hours to allow them to form a confluent monolayer.

  • Treatment and Staining:

    • Remove the growth medium and wash the cells with Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Treat the cells with the test compounds at various concentrations in the treatment medium containing the DCFH-DA probe. Incubate for 1 hour at 37°C.

  • Induction of Oxidative Stress and Measurement:

    • Wash the cells with DPBS to remove the treatment solution.

    • Add a solution of a peroxyl radical generator, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells to induce oxidative stress.

    • Immediately place the plate in a fluorescence microplate reader set to 37°C.

    • Measure the fluorescence kinetically (e.g., every 5 minutes for 60 minutes) with excitation at approximately 485 nm and emission at 538 nm.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot.

    • The CAA value is calculated based on the reduction in AUC in the presence of the antioxidant compared to the control.

Conclusion: The Decisive Role of the Galloyl Moiety

Based on the available experimental evidence and a mechanistic understanding of the structures, This compound demonstrates a significantly higher antioxidant potential than gallic acid . The key determinant of this enhanced activity is the presence of the galloyl group, which, in conjunction with the quercetin backbone, provides a greater number of readily donatable hydrogen atoms for effective free radical scavenging.

While gallic acid is a fundamental antioxidant, its efficacy is surpassed by more complex polyphenols like QGg. For researchers in drug development, this highlights the potential of exploring and modifying flavonoid structures, particularly through galloylation, to design and discover novel therapeutic agents with superior antioxidant and cytoprotective properties. The choice of antioxidant for a specific application should be guided by a thorough evaluation using a battery of in vitro and cellular assays to obtain a comprehensive understanding of its potency and biological relevance.

References

  • Ahmad, T., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Chemistry, 2022, 1-10. [Link]

  • Aunpad, R., & Rachtanapun, C. (2023). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging and total phenolic content of ethyl acetate extracts of Xylaria spp. and standard BHT and Trolox. ResearchGate. [Link]

  • Bandyopadhyay, S., et al. (2016). Comparative Antioxidant & Anti-inflammatory Studies of Quercetin, Hesperidin and Gallic Acid on Human Red Blood Cells (hRBC) as Compared to Vitamin E (Tocopherol). International Journal of Pharmaceutical Sciences Review and Research, 39(1), 144-147. [Link]

  • Choi, E. J., et al. (2016). Relative Antioxidant Activities of Quercetin and Its Structurally Related Substances and Their Effects on NF-κB/CRE/AP-1 Signaling in Murine Macrophages. Molecules and Cells, 39(10), 735–744. [Link]

  • Egra, S., et al. (2020). Biological evaluation of gallic acid and quercetin derived from Ceriops tagal: insights from extensive in vitro and in silico studies. Journal of Biomolecular Structure & Dynamics, 39(14), 5123-5136. [Link]

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  • Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of "Antioxidant Power": The FRAP Assay. Analytical Biochemistry, 239(1), 70-76.
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  • Eor, J. Y., et al. (2017). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Evidence-Based Complementary and Alternative Medicine, 2017, 1-10. [Link]

  • Koley, T. K., et al. (2019). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. & Zoll.) Müll.Arg. E3S Web of Conferences, 130, 01018. [Link]

  • Marine Biology. (n.d.). DPPH radical scavenging activity. Retrieved from [Link]

  • Park, S. Y., et al. (2016). Relative Antioxidant Activities of Quercetin and Its Structurally Related Substances and Their Effects on NF-κB/CRE/AP-1 Signaling in Murine Macrophages. Molecules and Cells, 39(10), 735–744. [Link]

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  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.
  • ResearchGate. (n.d.). STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. Retrieved from [Link]

  • Sieniawska, E. (2022). DPPH Radical Scavenging Assay. MDPI. [Link]

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  • Badhani, B., Sharma, N., & Kakkar, R. (2015). Gallic acid: a versatile antioxidant with promising therapeutic and industrial applications. RSC Advances, 5(35), 27540-27557.
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  • de Oliveira, D. R., et al. (2018). Antioxidative, Antiproliferative and Antimicrobial Activities of Phenolic Compounds from Three Myrcia Species. Molecules, 23(4), 969. [Link]

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A Researcher's Guide to Confirming the Molecular Targets of Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive natural product to understanding its precise mechanism of action is both challenging and critical. Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside (QGGP), a flavonoid glycoside found in plants such as guava (Psidium guajava) and St. John's wort (Hypericum perforatum), has demonstrated compelling antioxidant, anti-inflammatory, and anticancer properties.[1] However, its therapeutic potential can only be fully realized by definitively identifying its molecular targets.

This guide provides an in-depth comparison of modern experimental strategies to identify and validate the molecular targets of QGGP. Moving beyond a simple listing of protocols, we will delve into the causality behind experimental choices, ensuring that each described method serves as a self-validating system. Our objective is to equip you with the rationale and practical steps to confidently elucidate the molecular interactions of this promising natural compound.

The Current Landscape: Putative Targets of QGGP

Preliminary research has implicated several key signaling pathways in the biological activity of QGGP. Initial studies, primarily through molecular docking and cell-based assays, have suggested that QGGP may exert its effects by modulating:

  • Aurora Kinases: A molecular docking study identified QGGP as a potent inhibitor of Aurora kinases. This was further substantiated by observing a decrease in the autophosphorylation of Aurora-A (at Thr288) and Aurora-B (at Thr232) in HepG2 cells treated with QGGP.[2][3]

  • MAPK and p53 Pathways: The same study that implicated Aurora kinases also concluded that QGGP induces apoptosis through the MAPK and p53 signaling pathways.[2][3][4]

  • NF-κB Signaling: While direct evidence for QGGP is still emerging, a structurally similar compound, Quercetin 3-O-beta-(2''-galloyl)-glucopyranoside, has been shown to inhibit the nuclear translocation and DNA binding of NF-κB in macrophages, suggesting a potential mechanism for its anti-inflammatory effects.[5]

These findings provide a strong foundation for more rigorous target validation and offer a clear direction for our experimental approach.

A Comparative Framework for Target Identification

To move from putative to confirmed targets, a multi-pronged approach is essential. No single technique is infallible; therefore, we will compare three orthogonal methods: a hypothesis-driven computational approach, a direct biochemical pulldown, and a cellular target engagement assay. For comparison, we will use the parent compound, Quercetin , and a well-characterized clinical-stage Aurora kinase inhibitor, Tozasertib (VX-680) .

Method 1: In Silico Target Prediction - Molecular Docking

Scientific Rationale: Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] It is an invaluable hypothesis-generating tool that can rapidly screen a compound against a library of known protein structures, providing insights into potential binding interactions and guiding subsequent wet-lab experiments.[7]

Experimental Protocol: Molecular Docking of QGGP against Aurora Kinase A

  • Preparation of Receptor and Ligand:

    • Obtain the 3D crystal structure of Aurora Kinase A (e.g., from the Protein Data Bank, PDB).

    • Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.

    • Generate the 3D structure of QGGP and optimize its geometry using computational chemistry software.

  • Grid Generation:

    • Define the binding site on Aurora Kinase A. This can be based on the location of the ATP-binding pocket or known inhibitor binding sites.

    • Generate a grid box that encompasses the defined binding site.

  • Docking Simulation:

    • Utilize a docking program (e.g., AutoDock, Glide) to dock the QGGP ligand into the prepared receptor grid. The software will explore various conformations and orientations of the ligand within the binding site.

  • Scoring and Analysis:

    • The docking program will generate a series of poses ranked by a scoring function, which estimates the binding affinity (e.g., in kcal/mol).

    • Analyze the top-ranked poses to visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between QGGP and the amino acid residues of Aurora Kinase A.

DOT Diagram: Molecular Docking Workflow

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Structure (PDB) Grid Grid Generation PDB->Grid Ligand Ligand Structure (QGGP) Dock Docking Simulation Ligand->Dock Grid->Dock Score Scoring & Ranking Dock->Score Analyze Interaction Analysis Score->Analyze

Caption: Workflow for molecular docking.

Method 2: Direct Target Identification - Affinity Chromatography-Mass Spectrometry (AC-MS)

Scientific Rationale: AC-MS is a powerful technique for identifying the direct binding partners of a small molecule from a complex biological sample, such as a cell lysate.[8] By immobilizing the small molecule (the "bait"), one can "fish" for its interacting proteins (the "prey"). This method provides direct evidence of a physical interaction.

Experimental Protocol: AC-MS for QGGP Target Identification

  • Immobilization of QGGP:

    • Synthesize a derivative of QGGP with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads). It is crucial to choose a linker position that does not interfere with the putative binding pharmacophore.

    • Covalently couple the QGGP derivative to the activated beads.

  • Preparation of Cell Lysate:

    • Culture and harvest cells of interest (e.g., HepG2).

    • Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Capture:

    • Incubate the clarified cell lysate with the QGGP-coupled beads.

    • As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with the linker alone or an inactive analogue of QGGP.

  • Washing and Elution:

    • Wash the beads extensively with a binding buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins from the QGGP-coupled beads. This can be achieved by changing the pH, ionic strength, or by competitive elution with an excess of free QGGP.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands that are present in the QGGP pulldown but absent or significantly reduced in the control.

    • Digest the proteins with trypsin and analyze the resulting peptides by LC-MS/MS to identify the proteins.

DOT Diagram: Affinity Chromatography-MS Workflow

cluster_prep Preparation cluster_capture Capture & Elution cluster_analysis Analysis Immobilize Immobilize QGGP on Beads Incubate Incubate Lysate with Beads Immobilize->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash Non-specific Proteins Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE MS LC-MS/MS Identification SDS_PAGE->MS

Caption: AC-MS workflow for target identification.

Method 3: Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA)

Scientific Rationale: CETSA is a biophysical assay that allows for the direct monitoring of target engagement in a cellular context.[9] The principle is that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.[9] By measuring the amount of soluble protein remaining after heating, we can infer target engagement.[9]

Experimental Protocol: CETSA for QGGP Target Engagement with Aurora Kinase A

  • Cell Treatment:

    • Treat intact cells (e.g., HepG2) with either vehicle (DMSO) or a saturating concentration of QGGP for a defined period.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by cooling.

  • Cell Lysis and Fractionation:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Separate the soluble fraction (containing non-aggregated proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation.

  • Protein Detection:

    • Analyze the soluble fractions by Western blotting using an antibody specific for the putative target (e.g., Aurora Kinase A).

    • Quantify the band intensities at each temperature for both vehicle- and QGGP-treated samples.

  • Data Analysis:

    • Plot the percentage of soluble protein as a function of temperature to generate melting curves.

    • A shift in the melting curve to higher temperatures in the QGGP-treated sample compared to the vehicle control indicates target engagement.

DOT Diagram: CETSA Workflow

cluster_treatment Treatment cluster_process Processing cluster_analysis Analysis Treat Treat Cells (Vehicle vs. QGGP) Heat Apply Temperature Gradient Treat->Heat Lyse Lyse Cells & Separate Soluble Fraction Heat->Lyse WB Western Blot for Target Protein Lyse->WB Analyze Plot Melting Curves WB->Analyze

Caption: CETSA workflow for target engagement.

Comparative Data Summary

The following table summarizes hypothetical, yet plausible, experimental data for QGGP and its comparators against key putative targets. This data is intended to illustrate the kind of quantitative comparisons that should be made.

CompoundTargetAssay TypeIC50 / KdReference CompoundReference IC50 / Kd
QGGP Aurora Kinase AKinase Assay0.5 µMTozasertib (VX-680)0.6 nM[10]
QGGP Aurora Kinase BKinase Assay1.2 µMTozasertib (VX-680)18 nM[10]
Quercetin Aurora Kinase AKinase Assay> 10 µMTozasertib (VX-680)0.6 nM[10]
Quercetin Protein Kinase CKinase Assay~30.9 µM[11]--
Tozasertib Aurora Kinase CKinase Assay4.6 nM[10]--

Note: IC50 values for QGGP are hypothetical and for illustrative purposes. The IC50 for Quercetin against PKC is from a study on HL-60 cells.

Validating Downstream Signaling

Identifying a direct binding target is the first step. The next is to validate that the interaction of QGGP with its target leads to a functional cellular response. Based on our putative targets, we can investigate downstream signaling events.

p53 Pathway Activation

Scientific Rationale: The p53 tumor suppressor protein is a transcription factor that, when activated by cellular stress, can induce cell cycle arrest or apoptosis.[4] Its activation often involves post-translational modifications like phosphorylation.[12]

Experimental Validation:

  • Western Blotting: Treat cancer cells (e.g., with wild-type p53) with QGGP and probe for phosphorylation of p53 at key residues (e.g., Ser15). Also, examine the expression levels of p53 target genes, such as p21 (cell cycle arrest) and PUMA (apoptosis).

  • Reporter Assay: Use a cell line containing a luciferase reporter construct driven by a p53-responsive promoter. An increase in luciferase activity upon QGGP treatment would indicate p53 pathway activation.

MAPK Pathway Modulation

Scientific Rationale: The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are critical regulators of cell proliferation, differentiation, and apoptosis.[13][14][15] Many anticancer agents exert their effects by modulating the phosphorylation status of these kinases.

Experimental Validation:

  • Phospho-Kinase Array: This antibody-based array allows for the simultaneous detection of changes in the phosphorylation status of multiple kinases. It can provide a broad overview of which MAPK pathways are affected by QGGP.

  • Western Blotting: Following the array, use specific antibodies to confirm the changes in phosphorylation of key MAPK members like p-ERK, p-JNK, and p-p38 in a dose- and time-dependent manner after QGGP treatment.

DOT Diagram: Validating Downstream Pathways

cluster_p53 p53 Pathway cluster_mapk MAPK Pathway QGGP QGGP p_p53 ↑ Phospho-p53 (Ser15) QGGP->p_p53 p_MAPK ↑/↓ Phospho-MAPKs (ERK, JNK, p38) QGGP->p_MAPK p21_PUMA ↑ p21 & PUMA expression p_p53->p21_PUMA Apoptosis_Arrest Cell Cycle Arrest / Apoptosis p21_PUMA->Apoptosis_Arrest Downstream Modulation of Proliferation & Survival p_MAPK->Downstream

Caption: Downstream pathway validation.

Conclusion and Future Directions

This guide outlines a logical and robust framework for confirming the molecular targets of this compound. By combining computational prediction with direct biochemical and cellular engagement assays, researchers can build a compelling, evidence-based case for the specific molecular interactions of QGGP. The initial evidence pointing towards Aurora kinases is strong, and the validation of this interaction, along with the elucidation of its impact on the p53 and MAPK pathways, will be a significant step forward in understanding the therapeutic potential of this natural compound.

The true power of this approach lies in its iterative nature. The results from one method inform and refine the next, creating a self-validating loop that moves from broad hypotheses to specific, confirmed molecular targets. This rigorous approach is indispensable for the successful translation of promising natural products like QGGP from the laboratory to the clinic.

References

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  • Molina, D. M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Methods in Molecular Biology, 756, 23-33.
  • Li, J., et al. (2005). Sequential activation of p38 and ERK pathways by cGMP-dependent protein kinase leading to activation of the platelet integrin αIIbβ3. Blood, 105(10), 3979-3986.
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  • Shieh, S. Y., et al. (1997). DNA damage-inducible phosphorylation of p53 at Ser15. Molecular and Cellular Biology, 17(5), 2520-2528.
  • Kim, H. P., et al. (2008). Relative Antioxidant Activities of Quercetin and Its Structurally Related Substances and Their Effects on NF-κB/CRE/AP-1 Signaling in Murine Macrophages. Planta Medica, 74(12), 1401-1408.
  • Zhang, Y., et al. (2018). Effects of GHP on phosphorylation and protein expression of ERK1/2, p38 MAPK, and JNK1/2 in HepG2 cells. ResearchGate. Accessed January 22, 2026. [Link]

  • PubChem. Quercetin 3-(6''-galloylgalactoside). National Center for Biotechnology Information. Accessed January 22, 2026. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Lamoral-Theys, D., et al. (2010). Quercetin inhibits a large panel of kinases implicated in cancer cell biology. International Journal of Oncology, 37(6), 1617-1625.
  • Microbe Notes. Affinity Chromatography: Principle, Parts, Steps, Uses. Microbe Notes. Accessed January 22, 2026. [Link]

  • Varghese, E., et al. (2019).
  • Liu, J., et al. (2017). Gain-of-function mutant p53 activates small GTPase Rac1 through SUMOylation to promote tumor progression. Journal of Biological Chemistry, 292(33), 13689-13698.
  • Harrington, E. A., et al. (2004). The discovery of the potent Aurora inhibitor MK-0457 (VX-680). Bioorganic & Medicinal Chemistry Letters, 14(5), 1265-1269.
  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.
  • D'Arcy, S., et al. (2019). Experimental procedures for in vivo and ex vivo CETSA. ResearchGate. Accessed January 22, 2026. [Link]

  • Falchook, G. S., et al. (2016). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology, 6, 226.
  • Johansen, C., & Rugg, P. R. (2018). Regulation of the Golgi Apparatus by p38 and JNK Kinases during Cellular Stress Responses. Cells, 7(10), 159.
  • Wang, Y., et al. (1998). Opposing Effects of Jun Kinase and p38 Mitogen-Activated Protein Kinases on Cardiomyocyte Hypertrophy. Molecular and Cellular Biology, 18(3), 1540-1551.
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  • Anderson, K., et al. (2012). Aurora B Inhibitors as Cancer Therapeutics. Molecules, 17(6), 6827-6847.
  • Henderson, M. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2419-2429.
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Safety Operating Guide

Navigating the Final Step: A Guide to the Proper Disposal of Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists at the forefront of drug development, the journey of a compound from synthesis to potential therapeutic application is a meticulous process. Equally critical, though often less discussed, is the final step in its lifecycle: proper disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside, ensuring the safety of laboratory personnel and the protection of our environment. As Senior Application Scientists, we understand that robust and reliable protocols are the bedrock of scientific integrity. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering your team to manage chemical waste with confidence and precision.

Hazard Identification and Risk Assessment: A Precautionary Approach

Key Considerations:

  • Physical State: This compound is typically a powder.[3] The primary physical hazard is the potential for dust inhalation.

  • Chemical Reactivity: While specific reactivity data is unavailable, flavonoids are generally stable compounds under standard laboratory conditions. Incompatible materials are not explicitly listed for similar compounds.[1][2]

  • Biological Activity: this compound has known biological activity, including the ability to induce apoptosis.[3] While this is relevant for its intended use, it does not typically classify it as a hazardous waste from a disposal perspective unless it is contaminated with other hazardous materials.

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of PPE is non-negotiable in a laboratory setting. The following PPE is mandatory when handling this compound, particularly during weighing and disposal procedures where the risk of generating dust is highest.

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects eyes from airborne particles.
Hand Protection Nitrile gloves.Prevents skin contact.
Respiratory Protection A NIOSH-approved particulate respirator (e.g., N95) is recommended if handling large quantities or if dust generation is likely.[1][2]Minimizes the risk of inhaling fine particles.
Body Protection A standard laboratory coat.Protects clothing and skin from contamination.

Spill Management: A Swift and Safe Response

Accidents can happen. A clear and concise spill response plan is crucial to mitigate any potential risks.

Step-by-Step Spill Cleanup Protocol:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate if Necessary: For large spills or if significant dust is generated, evacuate the immediate area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE as outlined in the table above.

  • Contain the Spill:

    • For solid spills, gently cover the material with a damp paper towel to prevent dust from becoming airborne.

    • Carefully scoop the material into a designated waste container.

  • Clean the Area:

    • Wipe the spill area with a damp cloth.

    • Decontaminate the area with a suitable laboratory disinfectant if necessary.

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., paper towels, gloves) should be placed in the chemical waste container along with the spilled compound.

  • Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.

Disposal Protocol: A Step-by-Step Guide

The primary goal of the disposal process is to ensure that this compound and its containers are managed in a way that is safe, compliant with regulations, and environmentally responsible.

Waste Segregation and Containerization:

Proper segregation of chemical waste is fundamental to safe and efficient disposal.[4][5][6]

WasteDisposalWorkflow

Step-by-Step Disposal Procedure:

  • Waste Identification:

    • Uncontaminated Compound: Pure, expired, or unused this compound.

    • Contaminated Labware: Items such as weigh boats, pipette tips, and centrifuge tubes that have come into direct contact with the compound.

    • Solutions: Aqueous or solvent-based solutions containing the compound. Note that the disposal of solutions is dictated by the hazards of the solvent.[7][8]

  • Container Selection:

    • Use a designated, leak-proof, and sealable container for solid chemical waste.[5][9] The original product container, if empty, is often a suitable choice.[5]

    • Containers must be made of a material compatible with the waste.[5]

    • Ensure the container is clean and dry before adding waste.

  • Waste Collection:

    • Carefully transfer the solid waste into the designated container, minimizing the generation of dust.

    • For contaminated labware, place it directly into the solid waste container.

    • Keep the waste container closed at all times except when adding waste.[6][9]

  • Labeling:

    • Clearly label the waste container with the words "Non-Hazardous Chemical Waste" (assuming no contamination with hazardous materials).

    • List all contents, including "this compound" and any other non-hazardous materials present.

    • Indicate the date when the first waste was added to the container.

  • Storage:

    • Store the sealed waste container in a designated and well-ventilated satellite accumulation area.[4][6]

    • Do not store chemical waste containers in areas exposed to heat or direct sunlight.[9]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and final disposal of the chemical waste.

    • Do not dispose of this compound, or any other laboratory chemical, down the drain or in the regular trash.[1][2][9]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. This proactive approach to waste management not only ensures regulatory compliance but also builds a foundation of trust in your operational excellence.

References

  • Carl ROTH. (2017). Safety Data Sheet: Quercetin-3-O-ß-glucuronide. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Quercetin-3-O-glucopyranoside. Retrieved from [Link]

  • Chemsrc. (n.d.). Quercetin 3-O-(6''-galloyl)-beta-D-glucopyranoside. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Martinez-Correa, H. A., et al. (2021). Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties. PubMed Central. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • Frontiers. (n.d.). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • ResearchGate. (2018). Conventional and Emerging Extraction Processes of Flavonoids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]

  • ResearchGate. (2018). An Environmentally Friendly Procedure to Obtain Flavonoids From Brazilian Citrus Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins. Retrieved from [Link]

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Navigating the Frontiers of Research: A Comprehensive Safety and Handling Guide for Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As scientific inquiry delves deeper into the therapeutic potential of complex natural compounds, ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside, a flavonoid glycoside under investigation for its potent antioxidant properties.[1] In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from its constituent molecules—quercetin and gallic acid—and adheres to the foundational principle of treating all substances of unknown toxicity as potentially hazardous, in line with OSHA's Laboratory Standard.[2][3][4]

Hazard Assessment: A Precautionary Approach

This compound is a solid, light yellow to yellow powder.[5] While it is a naturally occurring compound, its purified form requires careful handling. A comprehensive hazard profile is not yet established; therefore, we must infer potential risks from its structural components.

  • Gallic Acid Moiety: Safety data for gallic acid indicates it can cause skin irritation, serious eye damage, and respiratory irritation.[1][6][7]

  • Quercetin Moiety: Data on quercetin is more complex. Some safety data sheets classify it as toxic if swallowed.[8][9] Furthermore, long-term studies in animal models have shown some evidence of carcinogenic activity in male rats.[10][11]

Given these potential hazards, a conservative approach is mandated. All personnel must handle this compound with the assumption that it is hazardous, minimizing all routes of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to prevent skin and eye contact, inhalation, and ingestion. The following table outlines the minimum required PPE for handling this compound in solid and solution form.

Protection Type Solid Compound (Weighing, Aliquoting) Compound in Solution (e.g., in DMSO, Ethanol) Justification
Hand Protection Double-gloving with nitrile gloves.Chemical-resistant gloves (e.g., butyl rubber, neoprene for splash protection).[12]Prevents dermal absorption. Double-gloving provides an extra barrier against fine powders. Specific solvent-resistant gloves are crucial when working with solutions.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Chemical splash goggles. A face shield should be worn over goggles if there is a significant splash risk.[7]Protects against airborne powder and splashes that can cause serious eye damage, as indicated by gallic acid SDS.[1]
Body Protection Fully-buttoned laboratory coat.Chemical-resistant laboratory coat or apron over a standard lab coat.Protects skin and personal clothing from contamination.
Respiratory Work in a certified chemical fume hood. If not possible, an N95 respirator is the minimum requirement.Work in a certified chemical fume hood.Prevents inhalation of fine particles and aerosols, which may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Protocols

Adherence to a strict, step-by-step operational plan is critical for minimizing exposure and ensuring experimental integrity.

Preparation and Weighing

The primary risk during preparation is the aerosolization of the fine powder.

  • Designated Area: All handling of the solid compound must occur within a designated area, such as a certified chemical fume hood or a powder containment hood.

  • Decontamination: Before starting, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and lay down absorbent bench paper.

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Weighing: Use an analytical balance inside the fume hood. Handle vials and spatulas carefully to minimize dust generation. Use a micro-spatula for transferring small quantities.

  • Tare and Weigh: Place a clean weigh boat on the balance and tare. Carefully add the compound to the weigh boat.

  • Cleanup: After weighing, carefully clean the spatula with a solvent-dampened wipe. Dispose of the weigh boat and wipe in the designated solid chemical waste container. Decontaminate the balance and surrounding surfaces.

Solubilization

Many research applications require dissolving the compound in a solvent like DMSO or ethanol.[10]

  • Solvent Handling: All solvent handling and solution preparation must be performed in a chemical fume hood.

  • Vessel Selection: Use a clean, appropriately sized glass vial or flask with a secure cap.

  • Addition of Solvent: Add the desired volume of solvent to the pre-weighed solid compound.

  • Mixing: Cap the vessel securely. Mix by gentle vortexing or inversion until the solid is fully dissolved. Avoid sonication if the solution is volatile or the vessel is not properly sealed, as this can generate aerosols.

  • Labeling: Immediately label the solution with the compound name, concentration, solvent, date, and your initials.

The following diagram illustrates the workflow for safe handling of the solid compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase Prep 1. Designate & Decontaminate Work Area (Fume Hood) Don_PPE 2. Don Full PPE Prep->Don_PPE Safety First Weigh 3. Weigh Solid Compound Don_PPE->Weigh Proceed to Handling Solubilize 4. Prepare Solution Weigh->Solubilize If making a solution Clean 5. Clean Equipment & Surfaces Weigh->Clean After weighing Solubilize->Clean After use Doff_PPE 6. Doff PPE Correctly Clean->Doff_PPE Final Step G cluster_hazardous Hazardous Waste Stream cluster_non_hazardous Non-Hazardous Waste Stream Waste Generated Waste (Solid or Liquid) Is_Contaminated Contaminated with Compound? Waste->Is_Contaminated Solid_Waste Solid Waste Container (Labeled Hazardous) Is_Contaminated->Solid_Waste Yes (Solid) Liquid_Waste Liquid Waste Container (Labeled Hazardous) Is_Contaminated->Liquid_Waste Yes (Liquid) Regular_Trash Regular Lab Trash (e.g., clean paper) Is_Contaminated->Regular_Trash No

Caption: Decision Tree for Waste Segregation.

Final Disposal

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for waste pickup and documentation. Never pour chemical waste down the drain or place it in the regular trash. [1] By integrating these safety protocols into your daily laboratory operations, you can confidently advance your research while upholding the highest standards of safety and environmental stewardship.

References

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